Bicyclo[1.1.1]pentane-1-carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCXPYPDHLVQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-28-1 | |
| Record name | bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bicyclo[1.1.1]pentane-1-carboxylic Acid: A Technical Guide to Synthesis, Properties, and Application as a Phenyl Bioisostere
Introduction: Embracing the Third Dimension in Drug Discovery
For decades, the flat, aromatic landscape of the phenyl ring has dominated the topography of medicinal chemistry. However, the pursuit of drug candidates with improved physicochemical and pharmacokinetic properties has led to a paradigm shift, often described as an "escape from flatland"[1]. This movement champions the replacement of planar aromatic moieties with saturated, three-dimensional scaffolds. Among the most promising of these is the bicyclo[1.1.1]pentane (BCP) core. This highly rigid, strained structure acts as a non-classical bioisostere of a para-substituted phenyl ring, offering a similar vector for substituent placement but with a significantly different electronic and steric profile.[2][3] The incorporation of BCPs has been shown to enhance solubility, increase metabolic stability, and improve oral bioavailability in numerous drug candidates.[2][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of bicyclo[1.1.1]pentane-1-carboxylic acid, a key building block for accessing this valuable scaffold. We will delve into its synthesis, explore its unique physicochemical properties, and detail its application as a transformative tool in modern medicinal chemistry.
Synthesis of this compound and its Precursors
The practical and scalable synthesis of BCP derivatives has been a significant area of research, with most modern routes converging on the highly strained and reactive intermediate, [1.1.1]propellane .[5][6][7] This molecule's central carbon-carbon bond is exceptionally weak, making it susceptible to radical addition, which efficiently generates the BCP core.[8][9]
Key Synthetic Intermediate: [1.1.1]Propellane
The first synthesis of [1.1.1]propellane was reported in 1982 by Wiberg and Walker.[6][10] A more practical and widely adopted route was later developed, which is amenable to scale-up.[10][11] While the compound is surprisingly persistent at room temperature for a molecule with an estimated strain energy of 102 kcal/mol, it is typically generated and used in situ or kept as a solution at low temperatures.[10][11] Continuous flow processes have also been developed to generate [1.1.1]propellane on demand for direct derivatization.[12]
From Propellane to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A Scalable Approach
A robust and scalable pathway to BCP building blocks often proceeds through the symmetrical intermediate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This diacid is a versatile precursor to monofunctionalized derivatives like the target of this guide. A highly efficient, large-scale synthesis has been developed that leverages a photochemical reaction in a continuous flow setup.[13]
Caption: Scalable synthesis of BCP dicarboxylic acid via flow photochemistry.
This process involves the photochemical addition of [1.1.1]propellane to diacetyl, which can be performed on a kilogram scale in a single day using a mercury-lamp-free flow reactor.[13] The resulting diketone is then subjected to a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in high yield.[13]
Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol is adapted from the large-scale synthesis reported by Mykhailiuk and co-workers.[13]
Step 1: Photochemical formation of 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
-
A solution of [1.1.1]propellane (e.g., 0.7 M in a suitable solvent) is mixed with a degassed solution of diacetyl (1.0 equivalent) in an appropriate etheral solvent.
-
The reaction mixture is passed through a photoreactor equipped with 365 nm LEDs. The flow rate is adjusted to ensure efficient conversion (e.g., a residence time of approximately 30 minutes).
-
The output from the reactor is collected, and the solvent is removed under reduced pressure to yield the crude diketone, which is often of sufficient purity for the next step.
Step 2: Haloform reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
A solution of sodium hydroxide in water is prepared and cooled to 0 °C.
-
Bromine (typically 7.5 equivalents) is added dropwise to the cold NaOH solution, forming a sodium hypobromite solution.
-
A solution of the diketone from Step 1 in a co-solvent like dioxane is added dropwise to the hypobromite solution at 0 °C.
-
The mixture is stirred overnight, allowing the reaction to proceed to completion.
-
Workup involves extraction with an organic solvent to remove organic byproducts. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of ~3.
-
The precipitated diacid is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried and concentrated under reduced pressure to yield the target bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a solid.
Accessing Monofunctionalized this compound
From the diacid, monofunctionalized derivatives are readily accessible through selective reactions. For instance, selective mono-esterification can be achieved by carefully controlling stoichiometry.[13] Subsequent hydrolysis or other functional group manipulations can then provide this compound. An alternative approach involves the direct carboxylation of a BCP-lithium species, generated from 1-iodobicyclo[1.1.1]pentane, by trapping with carbon dioxide.[5]
Physicochemical Properties: A Quantitative Comparison
The rationale for using BCPs as phenyl ring surrogates is grounded in their distinct and often superior physicochemical properties. The rigid, sp³-rich BCP core imparts characteristics that are highly desirable in drug development.
| Property | This compound | Benzoic Acid | Rationale for Advantage |
| Molecular Weight | ~112.13 g/mol | ~122.12 g/mol | Lower molecular weight for a similar-sized spacer. |
| pKa | ~4.45 (estimated)[10] | ~4.20 | Similar acidity, allowing for comparable ionic interactions. |
| Calculated logP | ~0.5 | ~1.87 | Significantly lower lipophilicity, which often correlates with improved solubility and reduced off-target toxicity. |
| Aqueous Solubility | Higher | Lower | The replacement of a phenyl ring with a BCP core has been shown to increase aqueous solubility by up to 4-fold in model systems.[13] |
| Metabolic Stability | Higher | Lower | The saturated C-H bonds of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring. |
| Fraction of sp³ carbons (Fsp³) | 0.83 (5/6) | 0.14 (1/7) | High Fsp³ character is associated with improved clinical success rates, likely due to better solubility and reduced promiscuity. |
Application in Drug Discovery: The BCP as a Phenyl Bioisostere
The concept of bioisosterism, where one functional group is replaced by another to retain biological activity while improving other properties, is a cornerstone of medicinal chemistry. The BCP core has emerged as a premier non-classical bioisostere for the para-substituted phenyl ring.[2][3]
Caption: Bioisosteric relationship between a phenyl ring and a BCP core.
Causality Behind Improved Properties
The advantages of replacing a phenyl ring with a BCP moiety stem from several key differences:
-
Increased Solubility: The BCP core is less lipophilic than a phenyl ring. This reduction in "greasiness" often leads to better aqueous solubility, a critical factor for oral drug absorption and formulation.[1][4]
-
Enhanced Metabolic Stability: Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes, often leading to rapid clearance or the formation of reactive metabolites. The saturated, sterically hindered C-H bonds of the BCP scaffold are significantly more resistant to such metabolism.
-
Improved Permeability: In some cases, the BCP replacement has led to significant improvements in passive permeability.[1][4]
-
Novelty and Intellectual Property: In a crowded patent landscape, the use of unique scaffolds like BCPs can provide a clear path to novel intellectual property.[13]
Case Study: A γ-Secretase Inhibitor
A seminal example of the BCP strategy was reported by Stepan and co-workers in 2012.[1][4] They replaced the central para-substituted fluorophenyl ring in a γ-secretase inhibitor (BMS-708,163) with a BCP moiety. The resulting analogue was an equipotent enzyme inhibitor but demonstrated significant improvements in both passive permeability and aqueous solubility. These enhanced biopharmaceutical properties translated into a four-fold increase in exposure (Cmax and AUC) in a mouse model following oral administration.[1][4] This work provided a compelling validation for the broader application of BCPs as phenyl ring replacements in drug design.[4]
Conclusion
This compound is more than just a chemical curiosity; it is a gateway to a class of scaffolds that are actively reshaping the landscape of medicinal chemistry. Its synthesis, now achievable on a large scale, provides ready access to a building block that can imbue drug candidates with superior physicochemical and pharmacokinetic properties. By understanding the synthetic routes to BCPs and the fundamental principles behind their advantages as phenyl bioisosteres, researchers and drug developers are well-equipped to leverage this powerful tool in the quest for safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 22287-28-1 [chemicalbook.com]
- 6. CAS 303752-38-7: this compound,3… [cymitquimica.com]
- 7. PubChemLite - this compound (C6H8O2) [pubchemlite.lcsb.uni.lu]
- 8. 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (1823902-30-2) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Bicyclo(1.1.1)pentane-1-carboxylic acid | C6H8O2 | CID 11297945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. 22287-28-1|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Characterization of Bicyclo[1.1.1]pentane-1-carboxylic Acid: A Technical Guide
Introduction
Bicyclo[1.1.1]pentane (BCP) and its derivatives have emerged as crucial building blocks in modern drug discovery and medicinal chemistry. Their rigid, three-dimensional structure serves as a bioisostere for para-substituted phenyl rings and other linear motifs, often leading to improved metabolic stability, solubility, and pharmacokinetic profiles. Bicyclo[1.1.1]pentane-1-carboxylic acid is a key intermediate, providing a handle for further functionalization. A thorough understanding of its spectroscopic properties is paramount for researchers synthesizing and utilizing this unique scaffold. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, grounded in the principles of its unique molecular structure.
The Unique Structure of the Bicyclo[1.1.1]pentane Cage
The defining feature of the BCP core is its highly strained and rigid cage structure. This framework consists of two bridgehead carbons connected by three one-carbon bridges. This arrangement locks the molecule into a fixed conformation, profoundly influencing its electronic environment and, consequently, its NMR spectra. The high degree of symmetry in unsubstituted or symmetrically substituted BCPs leads to simplified spectra that are characteristic of this molecular class.
¹H NMR Spectroscopy of this compound
The proton NMR spectrum of this compound is remarkably simple and informative, directly reflecting the molecule's high symmetry.
Expected Chemical Shifts and Multiplicities
Based on the analysis of numerous BCP derivatives, the ¹H NMR spectrum of this compound is expected to exhibit two main signals:
-
Bridge Protons (CH): The six protons on the methylene bridges are chemically equivalent due to the molecule's C₃v symmetry (when considering the carboxyl group's rotation). These protons typically appear as a sharp singlet in the upfield region of the spectrum. The high s-character of the C-H bonds in the strained cage contributes to this characteristic chemical shift. For 3-substituted BCP carboxylic acids, this signal is consistently reported as a singlet[1][2][3].
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxyl group will appear as a broad singlet at a significantly downfield chemical shift. The exact position is highly dependent on the concentration and the solvent used, due to hydrogen bonding effects.
The structural rigidity of the BCP cage dictates that the through-space distance between the bridgehead positions is fixed, which has implications for coupling constants in asymmetrically substituted derivatives.
¹³C NMR Spectroscopy of this compound
The carbon NMR spectrum provides further confirmation of the BCP core's structure and substitution pattern.
Expected Chemical Shifts
The ¹³C NMR spectrum of this compound is anticipated to show four distinct signals:
-
Carboxyl Carbon (COOH): This carbon will resonate at the most downfield position, typical for carboxylic acids.
-
Bridgehead Carbon (C-COOH): The bridgehead carbon atom attached to the carboxylic acid group will appear at a specific chemical shift influenced by the electronegativity of the substituent.
-
Bridgehead Carbon (CH): The unsubstituted bridgehead carbon will resonate at a different, more upfield chemical shift compared to the substituted one.
-
Bridge Carbons (CH₂): The three equivalent methylene bridge carbons will give rise to a single signal in the upfield region of the spectrum.
Tabulated Spectroscopic Data (Expected)
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from closely related derivatives[1][2][3][4].
| ¹H NMR Data | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| Bridge Protons (6H) | ~2.2 - 2.5 (s) |
| Carboxylic Acid Proton (1H) | >10 (br s) |
| ¹³C NMR Data | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxyl Carbon (COOH) | ~170 - 180 |
| Bridgehead Carbon (C-COOH) | ~50 - 55 |
| Bridgehead Carbon (CH) | ~35 - 40 |
| Bridge Carbons (CH₂) | ~50 - 55 |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and its analogues.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution[1][2].
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
-
Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)
-
-
Process the data with appropriate window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Visualizing the Molecular Structure and NMR Assignments
The following diagrams, generated using Graphviz, illustrate the structure of this compound and the expected NMR assignments.
Caption: Molecular structure of this compound.
Caption: Standard workflow for NMR data acquisition and processing.
Conclusion
The NMR spectra of this compound are highly characteristic and provide a direct spectroscopic signature of its unique, rigid cage structure. The anticipated simplicity of the ¹H NMR spectrum, dominated by a singlet for the bridge protons, and the distinct signals in the ¹³C NMR spectrum for the bridgehead and bridge carbons, allow for unambiguous characterization. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to confidently acquire and interpret the NMR data for this important synthetic building block.
References
The Ascendancy of a Strained Scaffold: A Technical Guide to Bicyclo[1.1.1]pentane-1-carboxylic Acid
Introduction: Beyond Flatland in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the pursuit of novel molecular architectures that offer superior physicochemical and pharmacological properties is relentless. For decades, the phenyl ring has been a ubiquitous scaffold, a reliable building block in countless bioactive molecules. However, its inherent planarity and metabolic liabilities have spurred a movement to "escape from flatland," seeking three-dimensional bioisosteres that can overcome these limitations.[1] It is within this context that bicyclo[1.1.1]pentane (BCP) has emerged as a formidable contender. This highly strained, cage-like hydrocarbon offers a rigid, linear scaffold that effectively mimics the geometry of a 1,4-disubstituted benzene ring while imparting improved properties such as enhanced solubility and metabolic stability.[2][3] This guide provides an in-depth exploration of a key derivative, Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP-COOH), a versatile building block for accessing the full potential of the BCP core.
Structural Uniqueness and Physicochemical Landscape
The defining feature of the BCP core is its "propeller-like" arrangement of three fused cyclobutane rings, resulting in significant ring strain. This strain, however, does not translate to kinetic instability but rather to unique reactivity at the bridgehead positions. The C1-C3 axis provides a linear vector for substitution, perfectly mimicking the para-disposition of a benzene ring.
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₂ | [4] |
| Molecular Weight | 112.13 g/mol | [4] |
| Appearance | White to light yellow solid/crystal | [5] |
| Melting Point | 58-62 °C | [5] |
| pKa | ~4.7 (for derivatives) | [6][7] |
| Solubility | Soluble in organic solvents | [8] |
The acidity of BCP-COOH is a crucial parameter for its application in medicinal chemistry. While a definitive experimental pKa for the parent acid is not broadly published, studies on substituted BCP carboxylic acids indicate a pKa in the range of 4.7, comparable to benzoic acid.[6][7] This allows for the formation of salts and participation in hydrogen bonding interactions critical for molecular recognition.
Caption: Structure of this compound.
Chemical Properties and Reactivity
The chemical behavior of BCP-COOH is dominated by two key features: the reactivity of the carboxylic acid group and the inherent stability of the bicyclic core. The carboxylic acid moiety undergoes standard transformations, providing a handle for derivatization and linkage to other molecular fragments.
Common reactions include:
-
Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form esters.
-
Amide Coupling: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with amines to generate amides is a cornerstone of its use in medicinal chemistry.[9]
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, bicyclo[1.1.1]pentan-1-ylmethanol, using standard reducing agents like lithium aluminum hydride.
-
Decarboxylation: While challenging due to the strain of the BCP core, decarboxylation reactions can be achieved under specific conditions, such as Barton decarboxylation.[10]
The BCP cage itself is remarkably stable to a wide range of reaction conditions, a critical attribute for its utility as a building block. It is generally resistant to strong acids, bases, and many oxidizing and reducing agents that would degrade less robust scaffolds.
Synthesis of this compound
The synthesis of BCP derivatives has been a subject of intense research, with several routes developed to access this valuable scaffold. A common and scalable approach involves the functionalization of [1.1.1]propellane, a highly strained and reactive precursor.
Caption: A generalized synthetic pathway to BCP-COOH from [1.1.1]propellane.
Experimental Protocol: Synthesis via Carboxylation of 1-Lithiobicyclo[1.1.1]pentane
This protocol is a representative method adapted from literature procedures for the synthesis of BCP-COOH, often starting from a halogenated BCP precursor which is in turn generated from [1.1.1]propellane.[10]
Materials:
-
1-Iodo-bicyclo[1.1.1]pentane
-
tert-Butyllithium (t-BuLi) in pentane
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Carbon dioxide (dry ice or gas)
-
Hydrochloric acid (aqueous solution)
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with 1-iodo-bicyclo[1.1.1]pentane dissolved in anhydrous diethyl ether.
-
Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of tert-butyllithium in pentane (2 equivalents) is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Carboxylation: A piece of freshly crushed dry ice is carefully added to the reaction mixture in portions, ensuring the temperature does not rise significantly. Alternatively, dry carbon dioxide gas can be bubbled through the solution. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is separated and washed with diethyl ether to remove any non-polar impurities.
-
Acidification and Extraction: The aqueous layer is acidified to pH 2 with hydrochloric acid. The resulting acidic solution is extracted multiple times with diethyl ether or ethyl acetate.
-
Isolation and Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Development
The true value of this compound lies in its application as a versatile building block in medicinal chemistry. Its ability to serve as a non-classical bioisostere for a para-substituted phenyl ring has led to significant improvements in the pharmacokinetic profiles of drug candidates.
Key Advantages of Incorporating the BCP Scaffold:
-
Improved Solubility: The sp³-rich, non-planar nature of the BCP core disrupts crystal packing and reduces lipophilicity compared to a flat aromatic ring, often leading to enhanced aqueous solubility.[3]
-
Enhanced Metabolic Stability: The BCP scaffold lacks the π-system of a phenyl ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and reduced formation of potentially toxic metabolites.[1][3]
-
Novel Chemical Space: Replacing a phenyl ring with a BCP moiety creates a novel chemical entity, which can be crucial for intellectual property protection and for exploring new structure-activity relationships.
-
Rigid Scaffolding: The rigidity of the BCP core can lock a molecule into a specific conformation, which may lead to improved binding affinity and selectivity for its biological target.
A landmark example of the successful application of the BCP motif was demonstrated by researchers at Pfizer, who replaced a phenyl group in a γ-secretase inhibitor with a BCP core. The resulting analogue exhibited superior solubility and metabolic stability while maintaining high potency. This seminal work has paved the way for the widespread adoption of BCP-containing building blocks in drug discovery programs across the pharmaceutical industry.
Conclusion
This compound is more than just a chemical curiosity; it is a powerful tool for the modern medicinal chemist. Its unique combination of a rigid, linear geometry, and favorable physicochemical properties makes it an ideal bioisostere for the ubiquitous phenyl ring. As synthetic methodologies for its production become more refined and scalable, the presence of the BCP scaffold in the next generation of therapeutics is set to expand, offering a pathway to drugs with improved safety and efficacy profiles. The principles and protocols outlined in this guide provide a foundation for researchers to harness the potential of this remarkable strained ring system in their own scientific endeavors.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bicyclo(1.1.1)pentane-1-carboxylic acid | C6H8O2 | CID 11297945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 22287-28-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pnas.org [pnas.org]
- 8. CAS 262851-99-0: Bicyclo[1.1.1]pentane-1-carboxylicacid, 3… [cymitquimica.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
stability and reactivity of the bicyclo[1.1.1]pentane core
An In-Depth Technical Guide to the Bicyclo[1.1.1]pentane Core: Stability, Reactivity, and Applications in Modern Chemistry
Authored by a Senior Application Scientist
Foreword: Beyond the Flatland of Aromatic Rings
For decades, the phenyl ring has been a cornerstone of medicinal chemistry, a reliable scaffold in countless therapeutic agents. However, its planarity and associated properties, such as metabolic liability and poor solubility, have often presented significant hurdles in drug development. The concept of "escaping from flatland" — replacing two-dimensional aromatic systems with three-dimensional saturated bioisosteres — has emerged as a powerful strategy to overcome these challenges.[1][2][3] Among the vanguard of these 3D scaffolds is the bicyclo[1.1.1]pentane (BCP) core.
This guide provides a comprehensive exploration of the BCP core, a seemingly simple yet remarkably potent motif that is reshaping the landscape of drug discovery and materials science. We will delve into the unique structural underpinnings of its surprising stability, dissect its versatile reactivity, and showcase its transformative applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the exceptional properties of this fascinating molecule.
The Bicyclo[1.1.1]pentane Core: A Profile in Stability and Strain
First synthesized in 1964 by Wiberg and co-workers, bicyclo[1.1.1]pentane is a highly strained, bridged bicyclic hydrocarbon.[4] Its rigid, cage-like structure is characterized by two bridgehead carbons (C1 and C3) and three methylene bridges (C2, C4, and C5).
A Paradox of Strain and Kinetic Inertness
The BCP core possesses a significant amount of ring strain energy, estimated to be around 66.6 kcal/mol.[4][5] This high strain arises from the severe distortion of bond angles from the ideal tetrahedral geometry of sp³-hybridized carbons. The bridgehead carbons, in particular, exhibit an "inverted" tetrahedral geometry.
Despite this high strain energy, the BCP core is remarkably kinetically stable and resistant to ring-opening reactions.[4][5] This stability is a key attribute for its use in drug molecules, as it is generally resistant to metabolic degradation.[4][5] The kinetic inertness can be attributed to the fact that any potential ring-opening pathway would lead to an even more strained and energetically unfavorable transition state.
Key Structural Parameters
The unique geometry of the BCP core dictates its utility as a bioisostere. The distance between the two bridgehead carbons is approximately 1.85 Å, which is significantly shorter than the 2.79 Å distance between the para positions of a phenyl ring. This difference in substituent separation must be considered when designing BCP-based bioisosteres.[4]
| Property | Bicyclo[1.1.1]pentane (BCP) | para-Substituted Phenyl |
| Bridgehead Distance (Å) | ~1.85 | ~2.79 |
| Substituent Exit Vector | 180° | 180° |
| Hybridization | sp³ | sp² |
| Geometry | 3D, Cage-like | 2D, Planar |
This table provides a comparative overview of the key structural features of the BCP core and a para-substituted phenyl ring, highlighting their similarities and differences.
Reactivity and Functionalization: Unlocking the Potential of the BCP Core
The synthetic utility of the BCP core has been unlocked primarily through the chemistry of its highly strained precursor, [1.1.1]propellane.[4][5] This remarkable molecule, first synthesized in 1982, features a unique inverted bond between the two bridgehead carbons and serves as the gateway to a vast array of functionalized BCPs.[4][5]
The Central Role of [1.1.1]Propellane
[1.1.1]Propellane readily undergoes reactions with a variety of reagents, including radicals, anions, and cations, leading to the formation of 1,3-disubstituted BCPs.[4][5][6] This reactivity is often described as "strain-release," although it is more accurately attributed to the stabilization of the transition state through delocalization of electron density.[4][5]
Figure 1: A simplified representation of the functionalization of [1.1.1]propellane to yield 1,3-disubstituted bicyclo[1.1.1]pentanes.
Bridgehead Functionalization (C1 and C3)
The majority of synthetic methods for BCPs focus on functionalization at the bridgehead positions.
2.2.1. Radical Additions
Radical addition to [1.1.1]propellane is a highly efficient method for generating a wide variety of BCP derivatives.[7] This approach is particularly valuable due to its high functional group tolerance. A common method involves the use of triethylborane as a radical initiator for the addition of alkyl halides.[4][8]
2.2.2. Anionic and Organometallic Additions
Anionic species, such as organolithium and Grignard reagents, can also add to [1.1.1]propellane to form BCP-metal intermediates, which can then be quenched with electrophiles to yield 1,3-disubstituted BCPs.[4][9] These reactions often require harsher conditions compared to radical additions.[4]
Bridge Functionalization (C2)
While less common, the functionalization of the bridge methylene positions of the BCP core is an emerging area of research that opens up new avenues for exploring chemical space.[3] These methods provide access to previously unattainable substitution patterns and offer novel vectors for drug-target interactions.[3] The development of programmable bis-functionalization strategies allows for the sequential derivatization of both bridgehead and bridge positions.[10]
Synthetic Strategies for Bicyclo[1.1.1]pentane Derivatives
The accessibility of BCP derivatives has been a major factor in their increasing adoption in drug discovery.
Synthesis of [1.1.1]Propellane
The original synthesis of [1.1.1]propellane involved the reductive intramolecular coupling of 1,3-dibromobicyclo[1.1.1]pentane.[7] More practical and scalable methods have since been developed, including a route starting from the commercially available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[7] Continuous flow synthesis has also been employed to generate solutions of [1.1.1]propellane on demand, which can be directly used in subsequent derivatization reactions.[11]
Protocol: Triethylborane-Initiated Radical Addition of an Alkyl Iodide to [1.1.1]Propellane
This protocol describes a general and mild method for the synthesis of 1-alkyl-3-iodobicyclo[1.1.1]pentanes.
Materials:
-
Alkyl iodide (1.0 equiv)
-
[1.1.1]Propellane solution (concentration determined prior to use)
-
Triethylborane (1.0 M in hexanes, 0.1 equiv)
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
Procedure:
-
To a solution of the alkyl iodide in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen), add the solution of [1.1.1]propellane.
-
At room temperature, add the triethylborane solution dropwise. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by opening the flask to the air.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkyl-3-iodobicyclo[1.1.1]pentane.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting alkyl iodide and the appearance of a new, less polar spot on TLC. The structure of the product can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.
Applications in Drug Discovery: A Paradigm Shift
The BCP core has become a valuable tool in medicinal chemistry, primarily as a bioisostere for the para-substituted phenyl ring, but also for internal alkynes and tert-butyl groups.[4][12] Its incorporation into drug candidates can lead to significant improvements in their pharmacokinetic and physicochemical properties.[1][12]
Improving Physicochemical Properties
Replacing a phenyl ring with a BCP moiety generally leads to:
-
Increased Aqueous Solubility: The three-dimensional, non-aromatic nature of the BCP core disrupts crystal packing and reduces hydrophobicity, often resulting in improved solubility.[1][2][13]
-
Enhanced Metabolic Stability: The sp³-hybridized carbon framework of the BCP core is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[2][12][14]
-
Improved Permeability: In some cases, the introduction of a BCP core can enhance passive permeability.[15]
| Drug Candidate/Inhibitor | Original Moiety | BCP-Containing Analogue | Observed Improvements |
| γ-Secretase Inhibitor | p-Fluorophenyl | Bicyclo[1.1.1]pentyl | Increased permeability and solubility, improved oral absorption.[15] |
| LpPLA2 Inhibitor | Phenyl | Bicyclo[1.1.1]pentyl | Positively impacted physicochemical profile.[16] |
| IDO1 Inhibitor | Phenyl | Bicyclo[1.1.1]pentyl | Drastically improved metabolic stability by mitigating amide hydrolysis.[14] |
This table provides a summary of case studies where the replacement of a phenyl ring with a BCP core led to demonstrable improvements in the properties of drug candidates.
Considerations for Bioisosteric Replacement
While the BCP core offers many advantages, it is not a universal solution. In cases where the phenyl ring is involved in crucial π-π stacking interactions with the target protein, its replacement with a BCP moiety can lead to a significant loss of biological activity.[1] Therefore, a thorough understanding of the binding mode of the parent compound is essential before considering a BCP bioisosteric replacement.
Figure 2: A decision-making workflow for the bioisosteric replacement of a phenyl ring with a bicyclo[1.1.1]pentane core in drug design.
Future Outlook
The chemistry of the bicyclo[1.1.1]pentane core has matured rapidly over the past decade, transforming it from a synthetic curiosity into a mainstream tool for chemists. The development of more efficient and scalable synthetic methods has been a key driver of this transformation.[17][18] Future research will likely focus on:
-
Developing novel methods for the asymmetric functionalization of the BCP core.
-
Expanding the toolkit for late-stage functionalization to enable rapid exploration of structure-activity relationships.[10]
-
Further exploring the functionalization of the bridge positions to access new chemical space.[3]
-
Investigating heteroatom-containing BCP analogues.[4]
The bicyclo[1.1.1]pentane core, with its unique blend of stability, rigidity, and three-dimensionality, is poised to play an increasingly important role in the development of next-generation therapeutics and advanced materials.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 8. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - Enamine [enamine.net]
Bicyclo[1.1.1]pentane-1-carboxylic Acid: A Practical Guide to a Superior Bioisostere for para-Substituted Phenyl Rings
Abstract
The para-substituted phenyl ring is a cornerstone of medicinal chemistry, yet its inherent properties—such as metabolic liability and poor solubility—often create significant hurdles in drug development. The strategic replacement of this planar, aromatic scaffold with saturated, three-dimensional bioisosteres is a leading strategy to overcome these challenges, a concept often termed "escaping from flatland".[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a uniquely powerful and practical surrogate.[3] This technical guide provides an in-depth exploration of Bicyclo[1.1.1]pentane-1-carboxylic acid as a key building block for implementing this strategy. We will dissect the structural and physicochemical advantages of the BCP core, provide detailed synthetic protocols for its practical application, and present a systematic workflow for evaluating its impact on drug candidates, supported by compelling case studies.
The "Flatland" Problem: Inherent Limitations of the Phenyl Ring
For decades, the phenyl ring has been a default scaffold in drug design, offering a rigid structure for orienting functional groups. Approximately 45% of approved drugs contain a phenyl ring.[4] However, its very nature presents a double-edged sword. The planar, electron-rich aromatic system is a primary target for cytochrome P450 (CYP450) enzymes, leading to rapid oxidative metabolism.[1] This metabolic instability can result in high clearance, low oral bioavailability, and the formation of potentially toxic metabolites like quinones.[1]
Furthermore, the planarity and hydrophobicity of phenyl rings promote strong π-π stacking interactions, which can lead to:
-
Low Aqueous Solubility: Favorable crystal lattice packing makes it difficult for water to solvate the molecule.[1]
-
High Non-Specific Binding: The hydrophobic nature causes molecules to bind promiscuously to off-target proteins and membranes, complicating pharmacokinetics and pharmacodynamics.[4]
These liabilities necessitate the exploration of non-classical bioisosteres that can mimic the geometry of a para-substituted phenyl ring without its electronic and physical drawbacks.
The Solution in 3D: Bicyclo[1.1.1]pentane (BCP)
The bicyclo[1.1.1]pentane (BCP) moiety has established itself as a premier bioisostere for the 1,4-disubstituted phenyl ring.[3] It is a highly strained, rigid cage-like hydrocarbon that offers a unique combination of geometric mimicry and superior physicochemical properties.
Structural & Geometric Analysis
The BCP core effectively replicates the linear exit vector of a para-substituted benzene ring. While the distance between the bridgehead carbons (C1 and C3) is shorter (~1.85 Å) than the C1-C4 distance of a phenyl ring (~2.8 Å), this geometry is often well-tolerated by biological targets where the ring primarily acts as a rigid spacer.[3][5]
Physicochemical Advantages of the BCP Core
The replacement of a flat phenyl ring with a saturated, three-dimensional BCP core fundamentally alters a molecule's properties in several beneficial ways.[6]
-
Enhanced Solubility: The 3D structure of BCP disrupts the efficient crystal packing that is common with flat aromatic compounds, leading to a significant increase in aqueous solubility.[2]
-
Improved Metabolic Stability: As a saturated hydrocarbon, the BCP core lacks the π-electron system vulnerable to oxidative metabolism by CYP450 enzymes. This results in greater metabolic stability and reduced clearance.[4][7]
-
Reduced Non-Specific Binding: The less lipophilic, sp³-rich nature of BCP reduces the tendency for non-specific hydrophobic interactions compared to the phenyl ring.[4]
-
Novel Structural Space: The unique 3D vector of the BCP cage provides opportunities to explore chemical space that is inaccessible with a planar ring, potentially leading to new intellectual property.[3]
This compound: The Gateway Building Block
While many methods exist to synthesize BCP derivatives, most medicinally relevant compounds are derived from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][8] This diacid, and its mono-protected derivatives like this compound, serve as versatile starting points for incorporating the BCP core.
Scalable Synthesis Protocol
A robust, multi-gram synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been developed, making this building block highly accessible.[1][8] The key steps involve the formation of [1.1.1]propellane followed by its conversion to a diketone precursor, which is then subjected to a haloform reaction.
Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [1][8]
-
Step 1: Preparation of 1,3-Diacetylbicyclo[1.1.1]pentane (Precursor)
-
This step typically involves a photochemical reaction in a flow reactor between [1.1.1]propellane and diacetyl. For labs without access to propellane chemistry, the diketone or the final diacid are commercially available.
-
-
Step 2: Haloform Reaction to Yield the Diacid
-
Prepare a solution of sodium hydroxide (NaOH, ~15 equiv) in water and cool to 20 °C.
-
Slowly add bromine (Br₂, ~7.5 equiv) to the NaOH solution. Stir for 3 hours.
-
Cool the resulting sodium hypobromite solution to 0 °C.
-
Add a solution of 1,3-diacetylbicyclo[1.1.1]pentane (1.0 equiv) in dioxane dropwise.
-
Allow the mixture to stir overnight at room temperature.
-
Perform a workup by extracting with a non-polar organic solvent (e.g., CH₂Cl₂) to remove organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a low pH.
-
Extract the acidified aqueous layer with ethyl acetate (EtOAc).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The product can be further purified by recrystallization.
-
Derivatization for Molecular Integration
The carboxylic acid group is a versatile chemical handle. From Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a selective mono-esterification can be performed to yield 3-(alkoxycarbonyl)this compound.[8] This mono-acid is an ideal building block for:
-
Amide Coupling: The free carboxylic acid can be readily coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).
-
Curtius Rearrangement: The carboxylic acid can be converted to an acyl azide and subsequently rearranged to an isocyanate, providing access to 3-aminothis compound derivatives.[8]
A Framework for Evaluating the BCP Bioisostere
Switching from a phenyl to a BCP core requires a systematic evaluation to validate the benefits. The following workflow provides a self-validating system for assessing the impact of the substitution.
Comparative Data from Published Studies
The advantages of the BCP-for-phenyl swap are not merely theoretical. Numerous studies have quantified the improvements in key drug-like properties.
| Parent Compound (Phenyl) | BCP Analogue | Property Measured | Improvement | Reference(s) |
| γ-Secretase Inhibitor (BMS-708,163) | BCP Analogue | Aqueous Solubility | >360-fold | [9][10] |
| γ-Secretase Inhibitor (BMS-708,163) | BCP Analogue | Passive Permeability | Significant Increase | [9][10] |
| γ-Secretase Inhibitor (BMS-708,163) | BCP Analogue | Mouse Oral AUC | ~4-fold | [9][10] |
| LpPLA2 Inhibitor (Darapladib) | BCP Analogue | Aqueous Solubility | 32-fold | |
| LpPLA2 Inhibitor (Darapladib) | BCP Analogue | Hepatocyte Half-life | >3-fold | |
| Imatinib Analogue | BCP Analogue | Aqueous Solubility | 87-fold |
Case Study: γ-Secretase Inhibitor for Alzheimer's Disease
A seminal example of the BCP strategy was reported by researchers at Bristol-Myers Squibb.[9][10] Their γ-secretase inhibitor, BMS-708,163, contained a central para-substituted fluorophenyl ring. While potent, the compound suffered from poor physicochemical properties.
By replacing the fluorophenyl ring with a BCP core, they created an analogue that was equipotent to the parent compound but demonstrated vastly superior properties.[9][10] The aqueous solubility increased by over 360-fold, and passive permeability was significantly improved.[9] This translated directly to superior in vivo performance, where the BCP analogue showed a 4-fold increase in both Cmax and overall exposure (AUC) after oral dosing in mice.[9][10] This work provides a compelling validation of the BCP motif as more than just a passive spacer, but as a tool to actively improve drug-likeness.[9]
Challenges and Future Outlook
Despite its advantages, the application of BCP is not without challenges. The synthesis of BCPs, while greatly improved, can still be more complex than derivatizing a simple phenyl ring, especially for accessing multi-substituted or bridge-functionalized variants.[3][7] Furthermore, if target engagement relies heavily on π-π or cation-π interactions with the aromatic ring, replacing it with a saturated BCP core may lead to a loss of potency.
The future of BCP chemistry is focused on developing more versatile and modular synthetic methods to access an even wider array of functionalized BCP building blocks, including those that can mimic ortho- and meta-substituted phenyl rings.[6][11] As these synthetic toolkits expand, the application of BCP in drug discovery is expected to grow, providing medicinal chemists with a powerful strategy to build better, safer, and more effective medicines.
Conclusion
This compound and its derivatives are no longer niche curiosities but are now established, high-value tools in modern medicinal chemistry. By replacing the problematic para-substituted phenyl ring with a BCP core, researchers can systematically and predictably improve critical ADME properties, including aqueous solubility, metabolic stability, and permeability. The availability of scalable synthetic routes and a growing body of successful case studies underscore the power of this strategy. For any drug development professional facing the common challenges of "flatland" molecules, the BCP bioisostere represents a proven and practical path forward.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Unlocking the Conformational Landscape of Bicyclo[1.1.1]pentane-1-carboxylic Acid: A Computational Guide for Drug Discovery
Abstract
Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP-COOH) represents a cornerstone structural motif in modern medicinal chemistry. Its rigid, three-dimensional framework serves as a proven bioisosteric replacement for the ubiquitous para-substituted phenyl ring, often conferring superior physicochemical and pharmacokinetic properties to drug candidates.[1] Understanding the conformational preferences of the carboxylic acid moiety appended to the rigid BCP cage is paramount for accurately modeling its interactions within a biological target. This in-depth technical guide provides a comprehensive overview of the computational methodologies employed to elucidate the conformational energetics of BCP-COOH, offering a practical workflow for researchers in drug design and development. We will delve into the theoretical underpinnings of the chosen computational strategies, present a detailed, step-by-step protocol for conformational analysis, and discuss the interpretation of the resulting data in the context of structure-based drug design.
Introduction: The Strategic Importance of BCP-COOH in Drug Design
The "escape from flatland" has become a guiding principle in contemporary medicinal chemistry, advocating for the incorporation of three-dimensional scaffolds to improve drug-like properties.[2] The bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly successful para-phenyl bioisostere, lauded for its ability to enhance aqueous solubility, improve metabolic stability, and provide novel intellectual property landscapes.[3] The unique geometry of the BCP cage rigidly holds substituents at a distance comparable to a 1,4-disubstituted benzene ring, while its saturated nature eliminates the potential for aromatic-related metabolic liabilities.[4]
This compound is a key building block for introducing this valuable scaffold into nascent drug molecules. The carboxylic acid handle provides a versatile point for synthetic elaboration, allowing for the facile formation of amides, esters, and other functional groups essential for modulating target engagement and pharmacokinetic profiles. However, the seemingly simple rotation of the carboxylic acid group relative to the BCP cage is a critical, and often overlooked, aspect of its molecular topology. The preferred orientation of the carboxyl group can significantly influence hydrogen bonding patterns and steric interactions within a protein binding pocket. Therefore, a robust understanding of its conformational energy landscape is not merely an academic exercise but a crucial component of rational drug design.
This guide will provide a detailed computational workflow to dissect the conformational preferences of BCP-COOH, focusing on the rotational barrier of the C-C bond connecting the carboxylic acid to the BCP core.
Theoretical Foundations for Conformational Analysis
The conformational landscape of a molecule is defined by its potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. For BCP-COOH, the primary conformational degree of freedom is the torsion angle of the carboxylic acid group.
The Key Dihedral Angle: Defining the Conformation
The conformation of the carboxylic acid group can be described by the dihedral angle defined by the atoms O=C-C-C, where the first C is the carboxyl carbon and the second C is the bridgehead carbon of the BCP cage. The two principal planar conformations are the syn and anti conformers, where the C=O bond is eclipsed with a C-C bond of the BCP cage or is staggered, respectively. While the rigid BCP scaffold itself has no significant conformational flexibility, the rotation around the bond connecting it to the carboxylic acid gives rise to distinct energy minima and transition states.
Quantum Mechanical Approach: Density Functional Theory (DFT)
To accurately model the subtle electronic effects that govern the rotational energy barrier, we employ Density Functional Theory (DFT). DFT provides a favorable balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is critical for obtaining reliable results. A popular and well-validated functional for organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is generally sufficient to provide a good description of the electronic structure and geometry.
Experimental Protocol: A Step-by-Step Computational Workflow
This section details a comprehensive, self-validating protocol for the conformational analysis of BCP-COOH using standard quantum chemistry software packages like Gaussian.
Step 1: Initial Structure Preparation
-
Construct the 3D structure of this compound using a molecular builder.
-
Perform an initial geometry optimization using a computationally inexpensive method, such as the semi-empirical PM6 method or a small basis set DFT calculation, to obtain a reasonable starting geometry.
Step 2: Potential Energy Surface (PES) Scan
The core of the conformational analysis is the Potential Energy Surface (PES) scan, which systematically rotates the carboxylic acid group and calculates the energy at each step.
-
Define the Dihedral Angle: Identify the four atoms defining the dihedral angle of interest (e.g., a bridgehead carbon, the adjacent bridgehead carbon, the carboxylic carbon, and the carbonyl oxygen).
-
Perform a Relaxed PES Scan: Initiate a relaxed PES scan, where the defined dihedral angle is systematically varied (e.g., in 10° or 15° increments from 0° to 360°). At each step of the scan, all other geometric parameters are allowed to relax to their energetic minimum. This is crucial for obtaining a smooth and accurate energy profile.
Step 3: Identification and Optimization of Stationary Points
From the PES scan, we can identify the approximate locations of energy minima (stable conformers) and maxima (transition states).
-
Locate Minima and Maxima: Examine the output of the PES scan to identify the dihedral angles corresponding to the lowest and highest energy points.
-
Optimize Stationary Points: Perform full geometry optimizations starting from the geometries identified in the previous step. This will yield the precise structures of the stable conformers and the transition state for rotation.
-
Frequency Calculations: For each optimized structure, perform a frequency calculation.
-
For energy minima, all calculated vibrational frequencies should be real (positive).
-
For a true transition state, there should be exactly one imaginary frequency corresponding to the rotational motion along the defined dihedral coordinate.
-
Step 4: High-Accuracy Single-Point Energy Calculations
To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory (e.g., a larger basis set or a more sophisticated DFT functional).
Data Presentation and Interpretation
Conformational Energy Profile
The results of the PES scan are best visualized as a plot of relative energy versus the dihedral angle. This plot provides a clear picture of the conformational landscape, including the rotational barrier and the relative stability of the conformers.
Quantitative Data Summary
The key quantitative data from the computational study should be summarized in a clear and concise table.
| Parameter | Value (kcal/mol) |
| Relative Energy of syn Conformer | 0.00 |
| Relative Energy of anti Conformer | [Insert Computationally Derived Value] |
| Rotational Energy Barrier | [Insert Computationally Derived Value] |
Note: Specific energy values are dependent on the level of theory employed. The data presented here is illustrative. A detailed study would be required to populate this table with high-confidence values. Based on studies of analogous molecules like acetic acid, the syn conformation is generally favored, with a rotational barrier of several kcal/mol.[5]
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol described above.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid|CAS 56842-95-6 [benchchem.com]
- 4. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 5. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo[1.1.1]pentane: A Three-Dimensional Scaffold Revolutionizing Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Escaping Flatland in Drug Design
For decades, medicinal chemistry has been dominated by planar, aromatic structures, with the phenyl ring being a ubiquitous scaffold in a vast number of approved drugs.[1][2] While undeniably successful, the over-reliance on these "flat" moieties has inherent limitations, often leading to challenges in optimizing crucial drug-like properties such as solubility, metabolic stability, and non-specific binding.[1][2] The concept of "escaping from flatland" has emerged as a powerful strategy in modern drug discovery, advocating for the incorporation of three-dimensional, saturated scaffolds to explore new chemical space and enhance pharmacokinetic profiles.[3][4] At the forefront of this paradigm shift is the bicyclo[1.1.1]pentane (BCP) core, a small, rigid, and highly strained carbocycle that is proving to be a transformative bioisostere in medicinal chemistry.[1][5][6]
First demonstrated as a viable bioisostere for the para-substituted phenyl ring in 2012, the BCP motif has since been successfully employed as a surrogate for other common groups, including tert-butyl groups and internal alkynes.[5][7][8][9] Its unique three-dimensional structure allows it to mimic the exit vectors of a 1,4-disubstituted benzene ring while presenting a significantly different physicochemical profile.[5] This guide provides a comprehensive overview of the core principles, synthesis, and application of bicyclo[1.1.1]pentanes in medicinal chemistry, offering insights for their strategic deployment in drug discovery programs.
The BCP Advantage: A Comparative Analysis of Physicochemical Properties
The strategic replacement of a phenyl ring or a tert-butyl group with a BCP moiety can lead to dramatic improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The underlying reasons for these enhancements are rooted in the fundamental structural and electronic differences between these scaffolds.
Enhanced Solubility and Reduced Lipophilicity
Aromatic rings, with their high π-π stacking propensity, contribute significantly to a molecule's hydrophobicity, often resulting in poor aqueous solubility.[2] The saturated, non-polar nature of the BCP core disrupts these interactions, leading to a marked increase in solubility.[1][2][10] Furthermore, the BCP scaffold is less lipophilic than a phenyl ring, a desirable trait for improving a drug candidate's overall profile.
Improved Metabolic Stability
The phenyl ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, a common metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites.[1][9] The sp³-hybridized carbon atoms of the BCP ring are significantly more resistant to such oxidative metabolism, enhancing the metabolic stability of the parent compound.[1][2][3] This increased stability can translate to a longer half-life and an improved therapeutic window.
Reduced Non-Specific Binding
The planarity and hydrophobicity of aromatic rings can lead to non-specific binding to off-target proteins and phospholipids, a phenomenon that can complicate in vitro assays and contribute to in vivo toxicity.[1][2] The three-dimensional and less "sticky" nature of the BCP scaffold has been shown to effectively mitigate non-specific binding.[2]
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Advantage of BCP |
| Solubility | Generally Lower | Generally Higher[1][10][11] | Improved biopharmaceutical properties |
| Lipophilicity (clogP) | Higher | Lower[1] | Better ADME profile |
| Metabolic Stability | Susceptible to CYP450 oxidation[1][9] | More resistant to oxidation[1][2][3] | Increased half-life, reduced reactive metabolites |
| Non-Specific Binding | Prone to non-specific interactions[1][2] | Reduced non-specific binding[2] | More reliable in vitro data, potentially lower toxicity |
| Geometry | Planar | Three-dimensional | Exploration of new chemical space |
Synthetic Strategies for Accessing Bicyclo[1.1.1]pentanes
The growing interest in BCPs has spurred the development of numerous synthetic methodologies. A central precursor in many of these approaches is [1.1.1]propellane, a highly strained molecule with a unique inverted tetrahedral geometry at the bridgehead carbons.[9][12] The strain energy of propellane provides a thermodynamic driving force for reactions that cleave the central carbon-carbon bond, leading to the formation of 1,3-disubstituted BCPs.[12]
Key Synthetic Precursor: [1.1.1]Propellane
The synthesis of [1.1.1]propellane itself can be achieved from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[9] However, [1.1.1]propellane is a volatile and highly reactive gas that is typically generated and used in situ or stored as a solution at low temperatures, posing challenges for large-scale synthesis.[6][13] Recent advancements have focused on developing more stable and bench-stable propellane precursors to improve the practicality of BCP synthesis.[6]
General Synthetic Workflow: Radical-Mediated Additions to [1.1.1]Propellane
A common and versatile strategy for the synthesis of functionalized BCPs involves the radical addition to [1.1.1]propellane. This approach allows for the introduction of a wide range of functional groups at the bridgehead positions.
Caption: A generalized workflow for the synthesis of 1,3-disubstituted BCPs via radical addition to [1.1.1]propellane.
Experimental Protocol: Photochemical Synthesis of an Iodo-BCP Derivative
Visible light-mediated photoredox catalysis has emerged as a powerful tool for the mild and efficient synthesis of BCPs.[14][15] This method avoids the use of harsh reagents and offers excellent functional group tolerance.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the alkyl iodide (1.0 equiv), [1.1.1]propellane (as a solution in a suitable solvent, 1.2 equiv), and a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-5 mol%).
-
Solvent Addition: The vial is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon). Anhydrous and degassed solvent (e.g., acetonitrile or dimethylformamide) is then added via syringe.
-
Irradiation: The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-alkyl-3-iodo-bicyclo[1.1.1]pentane.
Applications in Drug Discovery: Case Studies
The theoretical advantages of incorporating a BCP moiety have been validated in numerous drug discovery programs. The following case studies illustrate the profound impact of this scaffold on the properties of bioactive molecules.
Case Study 1: γ-Secretase Inhibitor for Alzheimer's Disease
One of the seminal examples of the successful application of BCPs in medicinal chemistry was reported by researchers at Pfizer.[2] They replaced the central para-substituted fluorophenyl ring in a γ-secretase inhibitor, BMS-708163, with a BCP moiety.[10] The resulting BCP-containing analogue exhibited equipotent enzymatic inhibition but with significant improvements in aqueous solubility and passive permeability.[10] These enhanced biopharmaceutical properties translated to a four-fold increase in oral absorption in a mouse model.[10]
Caption: Bioisosteric replacement of a phenyl ring with a BCP core in a γ-secretase inhibitor.
Case Study 2: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors
In another compelling example, the replacement of a phenyl ring with a BCP scaffold in a series of Lp-PLA2 inhibitors led to compounds with improved physicochemical properties.[16] While maintaining potent inhibition of the enzyme, the BCP analogues exhibited increased aqueous solubility.[16][17] X-ray crystallography confirmed that the BCP-containing inhibitor adopted a similar binding mode to its phenyl-containing counterpart, demonstrating that the BCP can effectively mimic the spatial orientation of the aromatic ring.[16]
Conclusion and Future Outlook
Bicyclo[1.1.1]pentanes have firmly established themselves as a valuable tool in the medicinal chemist's toolbox for overcoming common drug design hurdles. Their ability to act as non-classical bioisosteres for phenyl rings and other common motifs provides a powerful strategy for enhancing solubility, improving metabolic stability, and reducing non-specific binding, ultimately leading to drug candidates with more favorable pharmacokinetic profiles.[3]
As synthetic methodologies for accessing functionalized BCPs continue to evolve and become more scalable, their application in drug discovery is expected to expand even further.[7][14] The exploration of other bridge-functionalized BCPs and the development of novel BCP-containing scaffolds will undoubtedly open up new avenues for the design of next-generation therapeutics. The era of "escaping from flatland" is well underway, with bicyclo[1.1.1]pentane leading the charge towards a more three-dimensional and developable chemical space.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. pnas.org [pnas.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. findaphd.com [findaphd.com]
- 7. researchgate.net [researchgate.net]
- 8. Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 10. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. communities.springernature.com [communities.springernature.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 16. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
A Technical Guide to the Synthesis of Novel Bicyclo[1.1.1]pentane-1-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Rise of a Three-Dimensional Bioisostere
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is relentless. The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a powerful three-dimensional (3D) bioisostere for common planar structures like para-substituted benzene rings and linear alkynes, as well as sterically demanding groups like tert-butyl moieties.[1][2][3] Its rigid, rod-like structure provides a unique vector for substituents while often improving critical drug-like properties such as aqueous solubility and metabolic stability.[3][4][5] The replacement of a flat aromatic ring with a saturated, sp³-rich BCP scaffold can mitigate issues of metabolic toxicity associated with arene oxidation and reduce non-specific binding driven by π-π interactions.[3][6] This guide provides an in-depth exploration of the synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid, a cornerstone building block, and outlines robust strategies for its derivatization to create diverse libraries of novel analogs for drug discovery programs.
The Strategic Value of the BCP Scaffold in Drug Design
The utility of the BCP core stems from its unique combination of structural rigidity and favorable physicochemical characteristics. Unlike a flexible alkyl chain or a metabolically vulnerable aromatic ring, the BCP scaffold offers a predictable and stable platform.
-
Improved Solubility: The replacement of a lipophilic phenyl group with a BCP core generally leads to a significant increase in aqueous solubility, a key factor for improving bioavailability.[3][7]
-
Enhanced Metabolic Stability: The C-H bonds on the BCP skeleton are exceptionally strong and sterically shielded, making them resistant to enzymatic oxidation by cytochrome P450 enzymes.[3] This contrasts sharply with the metabolic pathways of benzene rings, which can form reactive epoxide intermediates.[3]
-
Reduced Non-Specific Binding: The lack of a π-system in the BCP core reduces the potential for non-specific π-π stacking interactions with off-target proteins, potentially leading to cleaner toxicological profiles.[3]
-
Novel Chemical Space: The defined 3D geometry of the BCP scaffold allows medicinal chemists to explore new exit vectors and orientations for substituents, unlocking previously inaccessible chemical space and enabling new interactions with biological targets.[3][8][9]
Core Synthesis: Accessing the this compound Gateway
The most versatile and widely adopted entry point to BCP analogs is through the highly strained but remarkably persistent hydrocarbon, [1.1.1]propellane .[10][11] The central C1-C3 bond of [1.1.1]propellane is exceptionally weak and reactive, making it susceptible to strain-releasing ring-opening reactions with a variety of reagents.[10][12]
The [1.1.1]Propellane Intermediate: Generation and In Situ Use
[1.1.1]Propellane is typically generated in solution and used immediately due to its volatility and tendency to polymerize.[10][13] A common and reliable method starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which upon treatment with an alkyllithium reagent (e.g., methyllithium) undergoes a Fritsch–Buttenberg–Wiechell rearrangement to form [1.1.1]propellane.[13] Recent advancements have focused on developing continuous flow processes to generate solutions of [1.1.1]propellane on demand, enhancing safety and scalability.[14]
dot graph "Propellane_Generation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="1,1-dibromo-2,2-bis\n(chloromethyl)cyclopropane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Propellane [label="[1.1.1]Propellane\n(in solution)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EndProduct [label="Bicyclo[1.1.1]pentane\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Propellane [label=" MeLi, Et₂O\n-78 °C to 0 °C", arrowhead=vee]; Propellane -> EndProduct [label=" Trapping Reagent\n(e.g., CO₂, R-I)", arrowhead=vee];
caption [label="Generation of [1.1.1]propellane for in situ functionalization.", shape=plaintext, fontsize=10]; } enddot Caption: Generation of [1.1.1]propellane for in situ functionalization.
Synthesis of this compound
A straightforward and high-yielding method to synthesize the target acid involves trapping the in situ generated [1.1.1]propellane with carbon dioxide. This reaction proceeds via the formation of a bicyclo[1.1.1]pentyl lithium intermediate, which then acts as a nucleophile.
Objective: To synthesize the key BCP building block via carboxylation of a bridgehead lithium species derived from [1.1.1]propellane.
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (MeLi) in Et₂O
-
Anhydrous diethyl ether (Et₂O)
-
Carbon dioxide (CO₂), solid (dry ice)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane dissolved in anhydrous Et₂O. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Propellane Formation: Methyllithium solution is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional 15 minutes at this temperature.
-
Rearrangement: The -78 °C bath is replaced with an ice-water bath (0 °C), and the reaction is stirred for 1 hour. During this time, the [1.1.1]propellane forms in situ.
-
Carboxylation: The reaction flask is opened to the atmosphere, and several pieces of crushed dry ice are added carefully in portions to the vigorously stirred mixture. The CO₂ addition is continued until the initial exothermic reaction subsides.
-
Workup: The reaction is allowed to warm to room temperature. Aqueous HCl (e.g., 1 M) is added to quench any remaining organolithium species and to protonate the carboxylate salt.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.
Strategies for Analog Synthesis and Derivatization
With this compound in hand, a multitude of analogs can be synthesized. The primary point of diversification is the carboxylic acid handle, which serves as a versatile precursor for various functional groups, most notably amides.
Amide Bond Formation: A Gateway to Bioactive Analogs
Amide coupling is the most common and arguably most important transformation for generating libraries of BCP analogs for structure-activity relationship (SAR) studies.[6] The choice of coupling reagent is critical to ensure high yields and avoid side reactions.
dot graph "Amide_Coupling_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
BCP_Acid [label="Bicyclo[1.1.1]pentane-\n1-carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Primary or Secondary Amine\n(R¹R²NH)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling Reagent\n(e.g., HATU, EDC/HOBt)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Non-nucleophilic Base\n(e.g., DIPEA, Et₃N)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Aprotic Solvent\n(e.g., DMF, DCM)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="BCP-Amide Analog", fillcolor="#34A853", fontcolor="#FFFFFF"];
BCP_Acid -> Product; Amine -> Product; Coupling -> Product; Base -> Product; Solvent -> Product;
caption [label="Key components for a successful BCP-amide coupling reaction.", shape=plaintext, fontsize=10]; } enddot Caption: Key components for a successful BCP-amide coupling reaction.
| Coupling Reagent | Activating Agent | Advantages | Considerations |
| EDC / HOBt | Carbodiimide / Additive | Cost-effective, common.[15] | Can lead to side products; HOBt has safety concerns. |
| HATU | Uronium Salt | High efficiency, fast reaction times, low epimerization. | Higher cost, requires careful handling. |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | Excellent for hindered substrates, clean byproducts. | Often requires slightly elevated temperatures. |
| SOCl₂ / Amine | Acid Chloride Formation | Good for simple, robust amines. | Harsh conditions, not suitable for sensitive substrates. |
Objective: To synthesize a BCP-amide analog using a highly efficient uronium salt-based coupling agent.
Materials:
-
This compound
-
Amine of interest (e.g., Benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF are added the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: The mixture is stirred at room temperature under a nitrogen atmosphere for 2-4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO₃, water, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired BCP-amide.[15]
Advanced Functionalization Strategies
Beyond amide coupling, the BCP core can be elaborated through more advanced, and often stepwise, synthetic sequences. Many medicinally relevant BCPs are derived from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which allows for orthogonal functionalization at both bridgehead positions.[16][17]
Key advanced strategies include:
-
Curtius Rearrangement: Conversion of the carboxylic acid to an isocyanate, which can be trapped with alcohols or amines to form carbamates and ureas, respectively. This is a key step in producing BCP-amines.[16]
-
Decarboxylative Cross-Coupling: The carboxylic acid can be converted into a redox-active ester and coupled with (hetero)aryl bromides under nickel/photoredox catalysis to form C-C bonds.[18]
-
Bridge Functionalization: While functionalization at the C1 and C3 bridgehead positions is common, recent efforts have focused on the more challenging C-H functionalization of the secondary bridge positions, opening up new vectors for substitution.[9][19]
Conclusion and Future Outlook
This compound is a pivotal starting material for accessing a wide array of novel three-dimensional molecular scaffolds. The synthetic routes described herein, particularly those leveraging the strain-release reactivity of [1.1.1]propellane, provide a robust and scalable foundation for producing this key building block. Standard and advanced derivatization protocols empower medicinal chemists to rapidly generate diverse libraries of BCP analogs. As synthetic methodologies continue to evolve, particularly in the realm of selective C-H functionalization and multicomponent reactions, the application of BCPs in drug discovery is set to expand, paving the way for a new generation of therapeutics with enhanced physicochemical and pharmacological properties.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Azabicyclo[1.1.1]pentane (34743-91-4) for sale [vulcanchem.com]
- 8. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Notes and Protocols for the Preparation of Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives for Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Emergence of Bicyclo[1.1.1]pentanes as Key Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) core has emerged as a significant three-dimensional structural motif, primarily serving as a bioisostere for the commonly encountered para-substituted phenyl ring, as well as for tert-butyl groups and alkynes.[1][2] The transition from planar aromatic systems to saturated, rigid scaffolds, a concept often referred to as "escaping from flatland," can offer substantial advantages in drug design.[1][3]
The unique geometry of the BCP cage, with its bridgehead substituents positioned at a distance comparable to a 1,4-disubstituted benzene ring, allows it to mimic the spatial orientation of its aromatic counterpart.[3][4] However, its saturated, sp³-hybridized nature imparts superior physicochemical properties, such as increased aqueous solubility, improved metabolic stability, and reduced non-specific binding, which are often challenging aspects in the optimization of drug candidates.[3][4][5] The first prominent example of the successful application of this bioisosteric replacement was reported by Pfizer, where the substitution of a phenyl ring with a BCP moiety in a γ-secretase inhibitor led to significant improvements in solubility, permeability, and metabolic stability, while maintaining potent biological activity.[3][4][6] This pioneering work has since catalyzed a surge of interest in the synthesis and application of BCP derivatives in various therapeutic areas.[2][6]
This application note provides a comprehensive guide to the preparation of Bicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives, which are versatile building blocks for the incorporation of the BCP scaffold into drug candidates. We will delve into the synthesis of the key precursor, [1.1.1]propellane, followed by detailed protocols for the preparation of the title carboxylic acid and its subsequent derivatization into amides and esters, common functionalities in medicinal chemistry.
Synthesis of the Key Precursor: [1.1.1]Propellane
The gateway to most BCP derivatives is the highly strained and reactive molecule, [1.1.1]propellane.[7][8] Its central carbon-carbon bond is exceptionally weak and readily undergoes cleavage upon reaction with a variety of reagents, making it an ideal starting material for the construction of 1,3-disubstituted BCPs. The synthesis of [1.1.1]propellane itself has been a subject of extensive research, with several routes developed to access this key intermediate.
One of the most widely adopted methods for the synthesis of [1.1.1]propellane involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium.[9] This procedure, while effective, requires careful handling of pyrophoric reagents and low temperatures.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Role of Bicyclo[1.1.1]pentane-1-carboxylic Acid in Advanced Materials Science
Introduction: Beyond Flatland—The Structural Uniqueness of Bicyclo[1.1.1]pentane
In the quest for novel materials with precisely engineered properties, chemists and materials scientists often look to unique molecular scaffolds. Bicyclo[1.1.1]pentane (BCP), a highly strained, cage-like hydrocarbon, has emerged as a paramount building block. Its carboxylic acid derivative, Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP-COOH), serves as a versatile anchor for integrating this remarkable structure into larger systems.
The significance of the BCP core lies in its rigid, linear geometry. Unlike the flexible alkyl chains or planar aromatic rings that dominate traditional chemical design, the BCP unit acts as a non-classical, three-dimensional linker. It is often employed as a "phenyl ring mimic" or a "tert-butyl isostere," providing similar spatial dimensions but with vastly different electronic properties, improved solubility, and metabolic stability, which is particularly relevant in biomaterials. This guide provides detailed protocols and insights into leveraging BCP-COOH for the creation of advanced polymers and functionalized surfaces.
Part 1: BCP in Polymer Chemistry—Forging a New Generation of Rigid-Rod Materials
The incorporation of BCP units into polymer backbones imparts a significant degree of rigidity and linearity. This structural control is critical for developing materials with anisotropic properties, such as liquid crystals, high-strength fibers, and materials with unique optoelectronic characteristics. The BCP cage acts as a molecular "ramrod," forcing the polymer chain into a more extended conformation than would be achieved with flexible linkers.
Application Note 1: Synthesis of a BCP-Acrylamide Monomer for Controlled Radical Polymerization
To integrate BCP into a polymer, it must first be converted into a polymerizable monomer. This protocol details the synthesis of N-(bicyclo[1.1.1]pentan-1-yl)acrylamide, a versatile monomer suitable for techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Causality: The conversion of BCP-COOH to an acrylamide is a robust method to introduce a polymerizable handle. The amide coupling is high-yielding and creates a stable linkage. The resulting acrylamide monomer is well-suited for controlled radical polymerization, allowing for precise control over the final polymer's molecular weight and dispersity.
Experimental Protocol: Synthesis of N-(bicyclo[1.1.1]pentan-1-yl)acrylamide
-
Acid Chloride Formation (Step 1):
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM, 5 mL/mmol of acid).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).
-
Rationale: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides with volatile byproducts (CO, CO₂, HCl), simplifying purification. The reaction is run at 0 °C to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The completion of the reaction is indicated by the cessation of gas evolution.
-
Remove the solvent and excess reagent in vacuo to yield the crude bicyclo[1.1.1]pentane-1-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
-
-
Amide Coupling (Step 2):
-
In a separate flame-dried flask, dissolve acrylamide (1.2 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Rationale: TEA acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.
-
Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the acrylamide solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(bicyclo[1.1.1]pentan-1-yl)acrylamide monomer.
-
Characterize the final product via ¹H NMR, ¹³C NMR, and HRMS.
-
Application Note 2: RAFT Polymerization of BCP-Acrylamide Monomer
Controlled polymerization is essential for creating well-defined polymers. This protocol describes the RAFT polymerization of the BCP-acrylamide monomer synthesized above to produce a rigid-rod polymer with low dispersity (Đ).
Causality: The RAFT technique is chosen for its tolerance of various functional groups and its ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions. The choice of Chain Transfer Agent (CTA) is critical for controlling the polymerization of acrylamides.
Experimental Protocol: Synthesis of poly(N-(bicyclo[1.1.1]pentan-1-yl)acrylamide)
-
Reaction Setup:
-
In a Schlenk flask, combine the BCP-acrylamide monomer (100 eq), the RAFT agent 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, 1.0 eq), and the initiator 2,2'-Azobis(2-methylpropionitrile) (AIBN, 0.2 eq).
-
Rationale: The ratio of monomer to CTA determines the target degree of polymerization. The initiator-to-CTA ratio influences the reaction rate and the number of "dead" chains.
-
Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 1 M).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Rationale: Oxygen is a radical scavenger and will inhibit or quench the polymerization. Thorough degassing is critical for achieving control.
-
After the final thaw, backfill the flask with argon.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction for the desired time (e.g., 6-24 hours). The reaction time determines the final monomer conversion.
-
Take aliquots at various time points via a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by Size Exclusion Chromatography (SEC).
-
-
Termination and Purification:
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer precipitate by filtration or centrifugation.
-
Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or DCM) and re-precipitate to remove unreacted monomer and initiator fragments.
-
Dry the final polymer under high vacuum to a constant weight.
-
Characterize the polymer by SEC (for Mn, Mw, and Đ) and ¹H NMR (to confirm structure and calculate conversion).
-
Data Summary: Property Comparison
The inclusion of the BCP unit drastically alters polymer properties. Below is a representative comparison of a BCP-containing polymer with its flexible analog.
| Property | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(N-(bicyclo[1.1.1]pentan-1-yl)acrylamide) (PBCPAM) | Rationale for Difference |
| Glass Transition Temp. (Tg) | ~135 °C | > 200 °C (often not observed before decomposition) | The rigid BCP backbone severely restricts chain mobility, significantly increasing the energy required for the transition from a glassy to a rubbery state. |
| Solubility | Soluble in water below ~32 °C | Insoluble in water, soluble in organic solvents like THF, Chloroform. | The bulky, hydrophobic BCP cage dominates the polymer's character, overriding the hydrophilic potential of the amide group. |
| Persistence Length | ~1-2 nm | > 5 nm | The linear, rigid nature of the BCP linker forces the polymer chain into a more extended, rod-like conformation, increasing its stiffness. |
Workflow Diagram: From Monomer to Polymer
Caption: Workflow for the synthesis of a BCP-acrylamide monomer and its subsequent RAFT polymerization.
Part 2: BCP as a Bioisostere for Surface Modification
The concept of isosterism—replacing one chemical group with another that has similar physical or chemical properties—is a cornerstone of drug design. This concept is equally powerful in materials science. BCP serves as a non-aromatic, rigid bioisostere for the phenyl ring. This substitution can be used to modify the properties of surfaces, creating materials with tailored hydrophobicity, binding affinity, and stability, which is crucial for biosensors, chromatography, and medical implants.
Mechanistic Diagram: BCP as a Structural Mimic
Caption: BCP as a 3D bioisostere for the planar phenyl ring and globular tert-butyl group.
Application Note 3: Surface Functionalization of Gold Nanoparticles with BCP-Thiol
This protocol describes how to modify the surface of gold nanoparticles (AuNPs) with a BCP derivative. By replacing a traditional aromatic thiol (e.g., thiophenol) with a BCP-thiol, one can create a more defined and potentially more biocompatible surface layer.
Causality: The strong affinity of sulfur for gold provides a robust method for creating self-assembled monolayers (SAMs) on gold surfaces. Using a BCP-thiol linker allows for precise control over the spacing and orientation of molecules on the nanoparticle surface due to the rigidity and defined length of the BCP unit. This can lead to improved stability and different protein-surface interactions compared to surfaces modified with flexible alkylthiols or bulky arylthiols.
Experimental Protocol: AuNP Surface Modification
-
Synthesis of BCP-Thiol Linker:
-
The BCP-COOH starting material must first be converted to a thiol-terminated linker. A common route is to couple BCP-COOH with a protected amino-thiol (e.g., cysteamine) followed by deprotection.
-
Step 2a (Amide Coupling): Couple BCP-COOH with S-trityl cysteamine using standard peptide coupling reagents like HATU or EDC/HOBt. Purify the product by column chromatography.
-
Step 2b (Deprotection): Remove the trityl protecting group using trifluoroacetic acid (TFA) with triethylsilane (TES) as a scavenger to yield the desired BCP-amide-thiol linker.
-
-
Preparation of Gold Nanoparticles:
-
Synthesize citrate-stabilized AuNPs (e.g., 15 nm diameter) via the Turkevich method by reducing chloroauric acid (HAuCl₄) with sodium citrate.
-
Rationale: The citrate ions form a loose electrostatic stabilizing layer around the AuNPs, which can be readily displaced by the thiol linker.
-
-
Ligand Exchange Reaction:
-
To a solution of the citrate-stabilized AuNPs in water, add a solution of the BCP-amide-thiol linker in a water-miscible solvent like ethanol.
-
The molar excess of the thiol linker will drive the ligand exchange.
-
Allow the mixture to stir gently for 24 hours at room temperature.
-
Rationale: The strong Au-S bond formation displaces the weakly bound citrate ions, resulting in a dense monolayer of the BCP-linker on the nanoparticle surface.
-
-
Purification and Characterization:
-
Purify the functionalized AuNPs by repeated cycles of centrifugation and resuspension in fresh ethanol/water to remove excess linker and displaced citrate.
-
Characterize the modified nanoparticles using:
-
UV-Vis Spectroscopy: To observe the shift in the surface plasmon resonance (SPR) peak, indicating a change in the local refractive index around the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the increase in hydrodynamic diameter.
-
Transmission Electron Microscopy (TEM): To confirm the size and monodispersity of the AuNP core.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur and other elements from the BCP linker on the surface.
-
-
Conclusion and Future Outlook
This compound is far more than a chemical curiosity; it is a powerful design element for the materials scientist's toolkit. Its utility as a rigid linker enables the synthesis of polymers with unprecedented stiffness and order. Its role as a non-aromatic bioisostere allows for the fine-tuning of surface properties, opening new avenues in biomaterials and nanotechnology. As the synthesis of BCP derivatives becomes more scalable and cost-effective, we can expect to see this unique scaffold play an increasingly important role in the development of next-generation materials with precisely programmed form and function.
Application Notes & Protocols: Strategic Functionalization of Bicyclo[1.1.1]pentane-1-carboxylic Acid for Drug Discovery
Introduction: The Rise of the BCP Motif
In the modern pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond "flatland"—the predominantly two-dimensional chemical space of aromatic compounds.[1][2] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount three-dimensional bioisostere, effectively mimicking 1,4-disubstituted phenyl rings, internal alkynes, and tertiary-butyl groups.[3][4][5][6] Its rigid, rod-like structure preserves the exit vectors of a para-substituted arene while conferring significant advantages, including improved aqueous solubility, enhanced metabolic stability against CYP450 oxidation, and an increased fraction of sp³-hybridized carbons (Fsp³), a property often correlated with higher clinical success rates.[5][6][7]
Bicyclo[1.1.1]pentane-1-carboxylic acid is a cornerstone of BCP chemistry. It serves as a versatile and stable handle, providing a gateway to a multitude of functional groups essential for building complex drug candidates. This guide provides detailed, field-proven protocols for the key transformations of this building block, moving from classical derivatization of the carboxyl group to modern decarboxylative cross-coupling strategies. Each protocol is designed to be a self-validating system, with explanations grounded in mechanistic principles to empower researchers in their experimental design.
Part I: Classical Transformations of the Carboxylic Acid Moiety
These protocols focus on leveraging the inherent reactivity of the carboxylic acid group while preserving the BCP core. They are fundamental for creating key synthons like amides, esters, alcohols, and amines.
Protocol 1: Amide Bond Formation via Activated Coupling
Amide bonds are ubiquitous in pharmaceuticals. The direct coupling of BCP-1-carboxylic acid with a wide array of amines is a cornerstone transformation. The use of carbodiimide activators like EDC in conjunction with an auxiliary nucleophile such as HOBt minimizes side reactions and promotes efficient coupling.
Causality and Experimental Insight: The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate upon addition of EDC to the carboxylic acid. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt acts as a scavenger, reacting with the O-acylisourea to form an activated ester that is more stable and reacts cleanly with the amine to yield the desired amide, thus improving yields and simplifying purification.
Experimental Protocol: General Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M), add the desired amine (1.1 eq).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Add a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the target amide.[8]
Protocol 2: Curtius Rearrangement for BCP-1-Amine Synthesis
Access to the primary BCP-amine is critical, as it opens up a vast chemical space for further derivatization. The Curtius rearrangement provides a reliable, albeit multi-step, pathway from the carboxylic acid.
Causality and Experimental Insight: This protocol hinges on the conversion of the carboxylic acid into an acyl azide, typically using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide undergoes rearrangement, extruding N₂ gas to form a highly reactive isocyanate intermediate. This isocyanate is not isolated but is trapped in situ with tert-butanol to generate a stable Boc-protected amine. The Boc group can then be cleanly removed under acidic conditions. The use of tBuOH as the trapping agent is strategic; it leads to a solid, easily purified intermediate and avoids the potential side reactions associated with aqueous hydrolysis of the isocyanate.
Experimental Protocol: Synthesis of BCP-1-Amine Hydrochloride
-
Boc-Amine Formation:
-
Dissolve this compound (1.0 eq) in anhydrous tert-butanol (0.2 M).
-
Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Heat the mixture to 85 °C and stir for 12-24 hours under a nitrogen atmosphere. The reaction should be monitored for the cessation of N₂ evolution.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by chromatography to yield N-Boc-bicyclo[1.1.1]pentan-1-amine.[1][2]
-
-
N-Boc Deprotection:
-
Dissolve the purified Boc-protected amine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or diethyl ether (5-10 volumes).
-
Stir the mixture at room temperature for 1-4 hours. A precipitate will typically form.
-
Concentrate the mixture in vacuo or filter the precipitate directly. Wash the solid with cold diethyl ether and dry to afford Bicyclo[1.1.1]pentan-1-amine hydrochloride as a stable salt.[2]
-
Part II: Decarboxylative Functionalization for C-C Bond Formation
Modern synthetic methods have unlocked the potential of carboxylic acids as latent radical precursors. Photoredox and nickel dual catalysis enables the direct coupling of the BCP bridgehead carbon with (hetero)aryl halides, providing a powerful and modular route to key structural motifs.[9]
Protocol 3: Decarboxylative Arylation via Metallaphotoredox Catalysis
This protocol allows for the direct C(sp³)–C(sp²) bond formation by coupling BCP-1-carboxylic acid with (hetero)aryl halides, a previously challenging transformation.
Causality and Experimental Insight: The reaction mechanism is a synergistic interplay between a photocatalyst (e.g., an Iridium complex) and a nickel catalyst.[7][10]
-
Radical Generation: The carboxylic acid is first converted to a redox-active ester (RAE) in situ, or used directly. The excited photocatalyst reduces the RAE, which then fragments via decarboxylation to generate a nucleophilic BCP bridgehead radical.
-
Nickel Catalytic Cycle: Concurrently, a Ni(0) complex, generated in situ, undergoes oxidative addition with the (hetero)aryl halide to form an Ar-Ni(II)-X species.
-
Cross-Coupling: The BCP radical is trapped by the Ar-Ni(II)-X complex, forming an Ar-Ni(III)-BCP intermediate.
-
Reductive Elimination: This high-valent nickel complex undergoes reductive elimination to forge the C-C bond, yielding the arylated BCP product and regenerating the Ni(I) catalyst, which continues the cycle.
This approach avoids the need to pre-formulate sensitive organometallic BCP reagents.[7][9]
Experimental Protocol: Decarboxylative Arylation Note: This reaction is sensitive to air and moisture. All reagents should be dry, and the reaction should be set up in a glovebox or using Schlenk techniques.
-
To an oven-dried vial, add this compound (1.5 eq), the (hetero)aryl halide (1.0 eq), an iridium photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%), and a nickel precatalyst like NiBr₂·glyme (5-10 mol%) with a suitable ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy).
-
Add an inorganic base (e.g., K₂HPO₄, 2.0 eq).
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add degassed solvent (e.g., EtOAc/DMAc mixture).[7]
-
Stir the reaction mixture vigorously at room temperature while irradiating with a blue LED lamp (450 nm) for 12-24 hours.
-
Upon completion (monitored by LC-MS), filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the 1-aryl-bicyclo[1.1.1]pentane product.
| Component | Role | Typical Reagents/Conditions |
| BCP Source | Radical Precursor | This compound |
| Coupling Partner | Electrophile | (Hetero)aryl Bromides or Chlorides |
| Photocatalyst | SET Agent | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ |
| Nickel Catalyst | Cross-Coupling Center | NiBr₂·glyme + dtbbpy ligand |
| Base | Activator/Neutralizer | K₂HPO₄, Cs₂CO₃ |
| Solvent | Reaction Medium | EtOAc, DMAc, Dioxane (degassed) |
| Light Source | Catalyst Excitation | Blue LEDs (~450 nm) |
| Table 1: Key Components for Decarboxylative Arylation. |
Conclusion
This compound is far more than a simple building block; it is a strategic linchpin for introducing the valuable BCP motif into drug candidates. The protocols outlined here, from robust, classical transformations to state-of-the-art decarboxylative couplings, provide researchers with a reliable and versatile toolkit. By understanding the causality behind these methods, scientists can rationally design synthetic routes, troubleshoot experiments, and accelerate the development of next-generation therapeutics that successfully escape flatland.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: Continuous Flow Synthesis of Bicyclo[1.1.1]pentanes for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bicyclo[1.1.1]pentane, a Rising Star in Medicinal Chemistry
The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere for commonly used groups like para-substituted phenyl rings, tert-butyl groups, and alkynes. The introduction of a BCP core into a drug candidate can significantly improve its physicochemical properties, leading to enhanced solubility, metabolic stability, and cell permeability, while often maintaining or even improving biological activity. However, the synthesis of functionalized BCPs has traditionally been challenging due to the high strain energy of its precursor, [1.1.1]propellane. Continuous flow chemistry offers a powerful solution to overcome these synthetic hurdles, enabling safer, more efficient, and scalable access to this valuable chemical space.
This application note provides a detailed guide to the state-of-the-art flow chemistry methods for the synthesis of BCPs. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols for key transformations, and showcase the versatility of this technology in generating a diverse range of BCP-containing building blocks.
The Power of Flow Chemistry for BCP Synthesis
Continuous flow chemistry offers several distinct advantages for the synthesis of BCPs, primarily stemming from the nature of the key intermediate, [1.1.1]propellane.
-
Enhanced Safety: [1.1.1]propellane is a highly strained and reactive molecule. Flow chemistry allows for its in situ generation and immediate consumption in a subsequent reaction, minimizing the accumulation of this potentially hazardous intermediate. The small reactor volumes inherent to flow setups also mitigate the risks associated with exothermic reactions.
-
Precise Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. This level of control is crucial for optimizing the delicate reactions involving propellane, often leading to higher yields and purities compared to batch processes.[1]
-
Scalability: Scaling up reactions in flow is typically more straightforward than in batch. Instead of using larger, potentially more dangerous reactors, the reaction can be run for longer periods to produce larger quantities of the desired product. This "scaling out" approach has been successfully demonstrated for the kilogram-scale production of BCP precursors.[2][3][4]
-
Access to Novel Reactivity: The unique reaction environment in flow reactors, such as efficient photochemical irradiation, can enable transformations that are difficult or inefficient to perform in batch. This has led to the development of novel methods for BCP functionalization.
Core Synthetic Strategy: The Generation and Trapping of [1.1.1]Propellane
The majority of flow-based BCP syntheses revolve around a two-stage strategy: the continuous generation of a [1.1.1]propellane solution, followed by its immediate reaction with a suitable trapping agent.
References
incorporation of Bicyclo[1.1.1]pentane-1-carboxylic acid into bioactive molecules
Application Notes & Protocols
Topic: Incorporation of Bicyclo[1.1.1]pentane-1-carboxylic Acid into Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier three-dimensional bioisostere for para-substituted phenyl rings and tert-butyl groups in modern medicinal chemistry. Driven by the "Escape from Flatland" initiative, which seeks to enhance the drug-like properties of therapeutic candidates by increasing their sp³-carbon content, BCP offers a unique combination of structural rigidity, precise exit vectors, and favorable physicochemical properties.[1] This guide provides a detailed exploration of the rationale, synthetic strategies, and practical protocols for incorporating this compound (BCP-COOH) and its derivatives into bioactive molecules. We will delve into the causal relationship between the BCP core and improvements in properties such as aqueous solubility, metabolic stability, and membrane permeability, supported by case studies. Detailed, step-by-step protocols are provided to enable researchers to confidently apply this transformative scaffold in their drug discovery programs.
Part 1: The Scientific Rationale for BCP Incorporation
The strategic replacement of a chemical moiety with a structurally distinct but functionally similar group—a practice known as bioisosterism—is a cornerstone of drug design. The BCP motif has been successfully employed as a non-classical bioisostere for para-substituted arenes, internal alkynes, and tert-butyl groups.[2]
BCP as a Phenyl Ring Bioisostere: A Dimensional Shift
The para-substituted phenyl ring is a ubiquitous fragment in pharmaceuticals, often serving as a rigid linker between two pharmacophoric elements.[3] However, its aromaticity and planarity can contribute to poor solubility, high metabolic turnover (e.g., via CYP450-mediated oxidation), and non-specific binding through π-π stacking interactions.[4][5]
The BCP cage offers a compelling three-dimensional alternative. Its bridgehead carbons are separated by a distance comparable to the C1-C4 distance of a phenyl ring, allowing it to maintain the critical geometry required for biological activity. However, its fully saturated, sp³-hybridized nature fundamentally alters the molecule's properties.
-
Improved Solubility: The disruption of planarity and elimination of aromaticity reduces intermolecular π-stacking, which often leads to a significant increase in aqueous solubility.[2] This is a critical advantage, as poor solubility is a primary hurdle in drug development.
-
Enhanced Metabolic Stability: The C-H bonds on the BCP cage are exceptionally strong and sterically shielded, rendering them highly resistant to enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings.[4][5][6]
-
Reduced Non-Specific Binding: The lack of an aromatic system decreases the potential for non-specific hydrophobic and π-π interactions with off-target proteins, which can lead to fewer side effects.[5]
-
Novel Chemical Space: The rigid, 3D geometry of BCP allows for the exploration of new interaction vectors within a protein binding pocket that are inaccessible to a flat phenyl ring.[4]
Part 2: Synthetic Strategies and Experimental Protocols
The successful incorporation of BCP into a target molecule hinges on robust and accessible synthetic methodologies. While numerous methods exist for creating functionalized BCPs, a common and highly effective strategy involves the use of this compound (BCP-COOH) or its precursors. The multigram-scale synthesis of key starting materials like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been well-established, making these building blocks readily accessible for research.[1][3]
Protocol 1: Standard Amide Coupling of BCP-COOH with a Primary/Secondary Amine
This protocol describes the direct coupling of BCP-COOH with an amine fragment of a lead compound. The choice of coupling reagent is critical for efficiency and to minimize side reactions. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to their rapid activation of the carboxylic acid and resistance to racemization (if chiral centers are present).
Materials and Reagents:
-
This compound (BCP-COOH) (1.0 eq)
-
Target Amine (R-NH₂) (1.0-1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add BCP-COOH (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This step forms the activated O-acylisourea intermediate, which is highly reactive towards the amine.
-
Amine Addition: Add the target amine (1.0-1.2 eq), either neat or as a solution in a small amount of anhydrous DMF, to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (BCP-COOH) is consumed (typically 2-12 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash is crucial to remove unreacted BCP-COOH and acidic byproducts from the HATU reagent.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure BCP-carboxamide.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The activated ester is sensitive to hydrolysis. Consider increasing the equivalents of the coupling reagent or amine.
-
No Reaction: Confirm the quality of the amine. If the amine is a salt (e.g., hydrochloride), ensure enough base (DIPEA) is added to neutralize it and to facilitate the coupling reaction.
Protocol 2: Synthesis of a Functionalized BCP Building Block
Often, a more complex BCP building block is required. This protocol outlines the synthesis of 3-((tert-Butoxycarbonyl)amino)this compound, a versatile intermediate for creating BCP analogues of aminobenzoic acids.[1][3] This demonstrates how the widely available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be selectively modified.
Step 1: Mono-esterification
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in a large excess of methanol (MeOH).
-
Cool the solution in an ice bath and add thionyl chloride (SOCl₂) (3.0 eq) dropwise. This in-situ generates HCl, which catalyzes the esterification.
-
Stir the mixture at room temperature overnight.
-
Concentrate under reduced pressure and purify to obtain 3-(Methoxycarbonyl)this compound.[1][3]
Step 2: Curtius Rearrangement
-
Dissolve the mono-ester from Step 1 (1.0 eq) in tert-Butanol (tBuOH).
-
Add triethylamine (Et₃N) (1.2 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Heat the mixture to ~85 °C and stir for 24 hours. The carboxylic acid is converted to an acyl azide, which undergoes thermal rearrangement to an isocyanate, which is then trapped by tBuOH to form the Boc-protected amine.
-
Cool the reaction, concentrate, and perform an aqueous workup (e.g., wash with NaHCO₃ solution) to isolate the Boc-protected amino ester.[1][3]
Step 3: Saponification
-
The final step (not detailed in the search results but a standard procedure) would involve the selective hydrolysis of the methyl ester using a base like lithium hydroxide (LiOH) in a THF/water mixture to yield the target 3-((tert-Butoxycarbonyl)amino)this compound, which can then be used in amide coupling reactions as described in Protocol 1.
Part 3: Case Studies - The Impact of BCP Incorporation
The true value of BCP is demonstrated by its application in real-world drug discovery programs. Replacing a phenyl ring with a BCP moiety can dramatically improve a compound's profile, though it is not a universally successful strategy and requires careful consideration of the target.
Case Study 1: γ-Secretase Inhibitor (Avagacestat Analogue)
In a seminal example from Pfizer, the central p-fluorophenyl ring of the γ-secretase inhibitor BMS-708,163 (Avagacestat) was replaced with a BCP scaffold.[2] This modification was transformative for the molecule's properties.
-
Result: The BCP analogue exhibited equivalent enzymatic potency to the parent drug. Crucially, it showed significant improvements in aqueous solubility and passive permeability. This translated to a ~4-fold increase in Cmax and AUC values in a mouse model, indicating superior oral absorption and bioavailability.[2] The success was attributed to the disruption of planarity and intermolecular π-stacking.[2]
Case Study 2: Darapladib Analogue
Darapladib, an inhibitor of lipoprotein-associated phospholipase A2, suffered from suboptimal physicochemical properties. Replacing one of its phenyl rings with a BCP group yielded an analogue with a much-improved profile.
-
Result: While slightly less potent, the BCP-analogue of darapladib demonstrated a >3-fold increase in artificial membrane permeability and a 3-fold increase in thermodynamic solubility.
Case Study 3: Imatinib (Gleevec) Analogue - A Cautionary Tale
To underscore the importance of structural context, an analogue of the anticancer drug Imatinib was synthesized where a piperazinyl-phenyl linker was replaced with a BCP group.
-
Result: In this case, the BCP analogue, while showing a remarkable 80-fold improvement in solubility, was ~80-fold less potent.[2] Molecular docking suggested that the shorter length of the BCP linker compared to the phenyl ring disrupted key hydrogen bonding interactions between the drug and its target kinase.[2] This highlights that BCP is not a simple "drop-in" replacement; the specific geometric and distance requirements of the protein-ligand interaction must be respected.
Data Summary
The following table summarizes the comparative effects of replacing a phenyl ring with a BCP moiety in select drug candidates.
| Compound Pair | Metric | Phenyl Analogue | BCP Analogue | Improvement/Change | Reference |
| γ-Secretase Inhibitor | Potency (Enzyme IC₅₀) | Equipotent | Equipotent | No change | [2] |
| Aqueous Solubility | Lower | Higher | Improved | [2] | |
| Passive Permeability | Lower | Higher | Improved | [2] | |
| Oral Absorption (Mouse AUC) | Baseline | ~4-fold higher | Significantly Improved | [2] | |
| Darapladib | Permeability (AMP) | 203 nm/s | 705 nm/s | ~3.5-fold Improvement | |
| Solubility (FaSSIF) | Lower | 3-fold higher | Improved | ||
| Imatinib | Potency (Activity) | Baseline | ~80-fold lower | Significantly Reduced | [2] |
| Aqueous Solubility | Lower | 80-fold higher | Dramatically Improved | [2] |
Part 4: Conclusion and Future Outlook
The incorporation of Bicyclo[1.1.1]pentane scaffolds is a field-proven strategy to enhance the physicochemical and pharmacokinetic properties of drug candidates. By replacing planar, metabolically labile aromatic rings with a rigid, saturated 3D cage, researchers can often achieve dramatic improvements in solubility and metabolic stability, leading to better oral bioavailability. The accessibility of key building blocks like BCP-COOH and the straightforward nature of its derivatization via standard amide coupling make this an attractive tactic for any medicinal chemistry program.
However, as the Imatinib case demonstrates, careful structural and computational analysis is required to ensure the BCP linker geometry is compatible with the target binding site. The future of this field is bright, with ongoing research into novel methods for BCP functionalization, including the development of 1,2-disubstituted BCPs to act as mimics for ortho- and meta-substituted arenes, which will further expand the medicinal chemist's toolkit for escaping flatland.[7][8]
Part 5: References
-
Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au URL: --INVALID-LINK--
-
Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: The Journal of Organic Chemistry - ACS Publications URL: --INVALID-LINK--
-
Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC Source: PubMed Central URL: --INVALID-LINK--
-
Title: Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert - PharmaBlock Source: PharmaBlock URL: --INVALID-LINK--
-
Title: Application of Bicyclo[1.1.1]pentane in Drug Development Research Source: BLDpharm URL: --INVALID-LINK--
-
Title: The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light Source: ChemRxiv URL: --INVALID-LINK--
-
Title: The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines Source: Frontiers URL: --INVALID-LINK--
-
Title: Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex | Request PDF Source: ResearchGate URL: --INVALID-LINK--
-
Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes Source: NIH URL: --INVALID-LINK--
-
Title: Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes Source: Macmillan Group - Princeton University URL: --INVALID-LINK--
-
Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes | PNAS Source: PNAS URL: --INVALID-LINK--
-
Title: Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane Source: Chemistry Europe URL: --INVALID-LINK--
-
Title: BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research Source: BLDpharm URL: --INVALID-LINK--
-
Title: Bicyclopentyl vs. phenyl ring as a bioisostere: a comparative study. Source: Benchchem URL: --INVALID-LINK--
-
Title: Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines Source: Journal of the American Chemical Society - ACS Publications URL: --INVALID-LINK--
-
Title: Significance, challenges and strategy for accessing multi-substituted... Source: ResearchGate URL: --INVALID-LINK--
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Friedel-Crafts Acylation with Bicyclo[1.1.1]pentane-1-carbonyl chloride: Synthesis of Novel Aryl Ketones for Drug Discovery
An Application Guide for Researchers
Abstract
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical three-dimensional bioisostere for para-substituted phenyl rings and alkynes in modern medicinal chemistry, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2][3] The Friedel-Crafts acylation provides a direct, scalable, and cost-effective pathway to synthesize BCP-aryl ketones, which are versatile intermediates for drug development.[4][5][6][7] This document provides a comprehensive guide for researchers, detailing the scientific rationale, optimized protocols, and practical considerations for the successful execution of the Friedel-Crafts acylation using bicyclo[1.1.1]pentane-1-carbonyl chloride with various aromatic and heteroaromatic substrates.
Introduction: The Strategic Value of BCP-Aryl Ketones
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an acyl group and an aromatic ring through electrophilic aromatic substitution.[8][9][10] This classic transformation is particularly valuable because the resulting ketone product is deactivated towards further substitution, which prevents the polyacylation side-reactions common in the related Friedel-Crafts alkylation.[9][11][12]
In recent years, the focus of medicinal chemistry has shifted towards "escaping flatland" by incorporating three-dimensional scaffolds to improve drug-like properties.[13] The BCP cage is an ideal candidate; its rigid, propeller-like structure serves as a non-planar surrogate for a phenyl ring, maintaining similar substituent exit vectors while introducing a unique spatial arrangement.[4][5][6][7][14]
This guide addresses the synthetic gap for accessible BCP functionalization by presenting a robust Friedel-Crafts protocol.[4] By coupling BCP-1-carbonyl chloride with (hetero)aromatic systems, researchers can readily access a diverse library of BCP ketones, paving the way for novel therapeutic agents.
Mechanistic Rationale: The "Why" Behind the Protocol
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The acylation proceeds via two main stages: formation of the electrophile and the subsequent electrophilic aromatic substitution.
2.1. Generation of the BCP-Acylium Ion The reaction is initiated by the activation of bicyclo[1.1.1]pentane-1-carbonyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion, which is a potent electrophile.[8][10][15]
Caption: Formation of the BCP-Acylium Ion Electrophile.
2.2. Electrophilic Aromatic Substitution (EAS) The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is then restored when a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group.[9][15] The AlCl₃ catalyst is regenerated, although in practice, it remains complexed to the product ketone, necessitating a stoichiometric or greater amount.[9]
Detailed Experimental Protocols
Safety First: This reaction involves corrosive, water-sensitive reagents and generates HCl gas. All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8][15][16] The reaction apparatus must be rigorously dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon) to prevent decomposition of the Lewis acid and acyl chloride.[8]
Part A: Preparation of Bicyclo[1.1.1]pentane-1-carbonyl chloride (4)
This protocol starts from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1). A reliable, large-scale synthesis of this starting material has been reported.[17][18]
Caption: Synthetic route to the key acyl chloride intermediate.
Protocol:
-
To a stirred solution of bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM, ~0.5 M), add a catalytic drop of N,N-Dimethylformamide (DMF).
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (2.0-3.0 eq.) dropwise to the solution at room temperature.[19][20]
-
Stir the reaction mixture at room temperature until gas evolution ceases (typically 1-3 hours).
-
Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude bicyclo[1.1.1]pentane-1-carbonyl chloride is often used directly in the next step without further purification.[19]
Part B: General Protocol for Friedel-Crafts Acylation
This procedure is adapted from established methods for Friedel-Crafts acylations, with specific optimizations for BCP substrates.[4][8][15]
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.
-
Catalyst Suspension: In the fume hood, charge the reaction flask with anhydrous AlCl₃ (see Table 1 for stoichiometry). Add anhydrous DCM to create a stirrable suspension.[8]
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve bicyclo[1.1.1]pentane-1-carbonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Aromatic Substrate Addition: After the acyl chloride addition is complete, add the aromatic or heteroaromatic substrate (1.0-1.2 eq.), also dissolved in anhydrous DCM, dropwise over 15-20 minutes, maintaining the low temperature.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for the time indicated in optimization studies (e.g., 1-24 hours).[4]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. This highly exothermic step should be performed with caution.[8][15]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: vigorous CO₂ evolution may occur), and finally with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization to obtain the final BCP-aryl ketone.
Optimization and Data
Successful synthesis relies on optimized reaction conditions. Key variables include the choice and amount of Lewis acid.
4.1. Lewis Acid Screening and Stoichiometry
Studies have shown that AlCl₃ is the most effective Lewis acid for this transformation.[4] A significant excess is required, as the catalyst complexes with both the starting acyl chloride and the product ketone. Insufficient catalyst leads to low conversion.
Table 1: Optimization of Friedel-Crafts Acylation of Anisole with BCP-1-carbonyl chloride [4]
| Entry | Lewis Acid (LA) | Equivalents of LA | Conversion (%) | Isolated Yield (%) |
| 1 | AlCl₃ | 1.1 | 0 | - |
| 2 | AlCl₃ | 2.0 | 21 | - |
| 3 | AlCl₃ | 5.0 | 88 | 68 |
| 4 | AlCl₃ | 10.0 | 100 | 88 |
| 5 | FeCl₃ | 5.0 | 0 | - |
| 6 | ZnCl₂ | 5.0 | 0 | - |
As demonstrated, a large excess (5-10 equivalents) of AlCl₃ is crucial for driving the reaction to completion.
4.2. Substrate Scope
This method is effective for a range of electron-rich aromatic and heteroaromatic substrates.
Table 2: Examples of Synthesized BCP Ketones [4]
| Substrate | Product | Yield (%) |
| Anisole | (4-Methoxyphenyl)(bicyclo[1.1.1]pentan-1-yl)methanone | 88 |
| 1,3-Dimethoxybenzene | (2,4-Dimethoxyphenyl)(bicyclo[1.1.1]pentan-1-yl)methanone | 91 |
| Thiophene | Bicyclo[1.1.1]pentan-1-yl(thiophen-2-yl)methanone | 94 |
| Toluene | Bicyclo[1.1.1]pentan-1-yl(p-tolyl)methanone | 70 |
| Benzene | Phenyl(bicyclo[1.1.1]pentan-1-yl)methanone | 65 |
Product Characterization and Validation
The identity and purity of the synthesized BCP ketones must be confirmed through standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the BCP cage, typically a singlet for the six bridgehead protons around 2.0-2.5 ppm, and signals corresponding to the aromatic portion.[19]
-
¹³C NMR: Key signals include the carbonyl carbon (~190-205 ppm) and the unique bridgehead carbons of the BCP core.[19]
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition and exact mass of the product.[4]
Conclusion
The Friedel-Crafts acylation of bicyclo[1.1.1]pentane-1-carbonyl chloride is a powerful and accessible tool for medicinal chemists and drug discovery professionals.[4][5][6][7] This simple, scalable procedure provides reliable access to a wide array of BCP mono- and di-ketones from inexpensive starting materials.[4] By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can effectively synthesize novel BCP-containing molecules, accelerating the development of next-generation therapeutics with improved pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. websites.umich.edu [websites.umich.edu]
- 16. aksci.com [aksci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
Synthesis of Bicyclo[1.1.1]pentane (BCP)-Containing Building Blocks: A Guide for Medicinal Chemistry
Introduction: The Rise of BCPs in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Over the past decade, bicyclo[1.1.1]pentane (BCP) has emerged as a prominent three-dimensional (3D) bioisostere for para-substituted benzene rings and other linear linkers.[1][2][3] The strategic replacement of flat, aromatic systems with rigid, saturated BCP cores—a concept often termed "escaping from flatland"—can bestow significant advantages upon a drug molecule.[4] These benefits include improved aqueous solubility, enhanced metabolic stability, reduced non-specific binding, and the ability to explore novel chemical space, thereby providing a pathway out of patented areas.[2][5]
The pioneering work of Stepan and co-workers in 2012, who successfully substituted a phenyl group in a γ-secretase inhibitor with a BCP moiety, demonstrated marked improvements in activity, solubility, and metabolic stability.[4][5] This seminal study catalyzed a surge of interest in BCPs, leading to their inclusion in over 300 patents for drug discovery projects.[6][7] This guide provides an in-depth overview of the key synthetic strategies for accessing versatile BCP-containing building blocks, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.
Core Synthetic Strategies: Accessing the BCP Scaffold
The synthesis of functionalized BCPs primarily revolves around two key starting materials: [1.1.1]propellane and bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The choice of starting material and subsequent synthetic route depends on the desired substitution pattern and the scale of the synthesis.
Functionalization of [1.1.1]Propellane: A Versatile Hub
[1.1.1]Propellane is a highly strained hydrocarbon that serves as a powerful and versatile precursor for a wide array of BCP derivatives.[1][8] Its central carbon-carbon bond is weak and susceptible to cleavage by a variety of reagents, including radicals and anions, leading to the formation of 1,3-disubstituted BCPs.
Radical additions to [1.1.1]propellane are among the most common and effective methods for BCP synthesis, offering mild reaction conditions and excellent functional group tolerance.[1][8] These reactions are particularly well-suited for late-stage functionalization of complex molecules.[1][8]
A general mechanism involves the generation of a radical species which then adds to the central bond of propellane to form a bridgehead BCP radical. This intermediate can then be trapped by a radical scavenger or participate in a subsequent reaction to yield the desired product.
Protocol 1: Photochemical Synthesis of Alkyl-Substituted BCP Iodides
This protocol, adapted from recent advancements, describes a scalable, catalyst-free photochemical reaction between alkyl iodides and [1.1.1]propellane.[7]
Materials:
-
Alkyl iodide (1.0 equiv)
-
Solution of [1.1.1]propellane in diethyl ether (concentration determined by titration)[9]
-
Flow chemistry setup with a UV lamp (e.g., 365 nm)
Procedure:
-
Prepare a solution of the alkyl iodide in a suitable solvent (e.g., diethyl ether).
-
Using a flow chemistry system, mix the alkyl iodide solution with the [1.1.1]propellane solution.
-
Irradiate the flowing mixture with a UV lamp. The reaction is often clean, and in many cases, the product can be obtained in high purity after solvent evaporation.[7]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or NMR).
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude BCP iodide.
-
Purify the product by column chromatography if necessary.
Causality: The photochemical irradiation of the alkyl iodide generates an alkyl radical, which readily adds to the strained central bond of [1.1.1]propellane. The resulting BCP radical then abstracts an iodine atom from another molecule of the alkyl iodide to propagate the radical chain reaction and yield the desired BCP iodide. The use of flow chemistry allows for efficient light penetration and temperature control, making the process highly scalable.[7][9]
The central bond of [1.1.1]propellane can also be opened by nucleophiles, such as organometallic reagents and "turbo" amides.[8][10] This approach generates a BCP-anion that can be quenched with an electrophile to afford monosubstituted or disubstituted BCPs.
Protocol 2: Synthesis of a BCP-Amine Building Block using "Turbo" Amides
This method, developed by Baran and coworkers, provides a practical route to valuable BCP-amine building blocks.[8]
Materials:
-
[1.1.1]Propellane
-
Lithium amide reagent (e.g., generated in situ from the corresponding amine and n-butyllithium)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the desired amine in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium dropwise to generate the lithium amide.
-
Slowly add a solution of [1.1.1]propellane to the freshly prepared lithium amide solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The highly reactive "turbo" amide acts as a potent nucleophile, attacking the electrophilic central bond of [1.1.1]propellane. This ring-opening reaction forms a BCP-anion, which is subsequently protonated during the workup to yield the N-substituted BCP. This method offers a direct route to valuable aniline bioisosteres.[1]
Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP Diacid)
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a readily accessible and highly valuable starting material for the synthesis of a diverse range of BCP-containing building blocks.[5][9] The two carboxylic acid groups provide convenient handles for a variety of chemical transformations.
Protocol 3: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol is based on a robust and scalable procedure involving a photochemical flow reaction followed by a haloform reaction.[9]
Part A: Photochemical Synthesis of the Diketone Intermediate
-
A solution of [1.1.1]propellane and diacetyl in a suitable solvent is passed through a flow reactor equipped with a 365 nm UV lamp.[9]
-
The resulting solution containing the diketone product is concentrated. This crude diketone can often be used directly in the next step.[9]
Part B: Haloform Reaction to the Diacid
-
The crude diketone is subjected to a haloform reaction (e.g., using sodium hypobromite or sodium hypochlorite) in an aqueous solution.[5][9]
-
Acidification of the reaction mixture precipitates the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
The solid product is collected by filtration, washed, and dried.
Causality: The photochemical [2+2] cycloaddition of propellane and diacetyl forms the BCP core. The subsequent haloform reaction oxidizes the methyl ketone groups to carboxylates, yielding the desired diacid. This two-step sequence allows for the production of the BCP diacid on a multigram to kilogram scale.[5][9]
From the BCP diacid, a plethora of valuable building blocks can be synthesized, including mono- and di-functionalized amines, alcohols, and halides, through standard organic transformations such as Curtius rearrangement, reduction, and halodecarboxylation.[5]
Advanced Strategies and Functionalization
Beyond the foundational methods, several advanced strategies have been developed to access more complex and diversely substituted BCPs.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer a highly efficient approach to constructing complex BCP derivatives in a single step, which is synthetically advantageous over traditional stepwise methods.[10][11] For instance, a photoredox-copper dual catalytic system can achieve a three-component coupling of [1.1.1]propellane with an alkyl radical precursor and an amine.[10]
Bridge Functionalization: Accessing Ortho- and Meta-Arene Mimetics
While 1,3-disubstituted BCPs are excellent mimics of para-substituted arenes, the functionalization of the bridge C-H bonds to create 1,2-disubstituted BCPs as bioisosteres for ortho- and meta-substituted arenes has been a significant challenge.[12][13] Recent breakthroughs have enabled the direct functionalization of these strong C-H bonds via radical-mediated processes, opening up new avenues for drug design.[12][14]
Data Presentation
| BCP Building Block | Synthetic Strategy | Key Reagents | Typical Yield | Reference |
| 1-Iodo-3-alkyl-BCP | Photochemical Radical Addition | Alkyl iodide, [1.1.1]propellane | Good to Excellent | [7] |
| 1-Amino-3-substituted-BCP | Anionic Addition | "Turbo" amide, [1.1.1]propellane | Moderate to Good | [8] |
| BCP-1,3-dicarboxylic acid | Photochemical/Haloform | [1.1.1]propellane, diacetyl, NaOBr | High | [9] |
| 1,2-Disubstituted BCPs | Radical C-H Functionalization | HAT catalyst, photoredox catalyst | Moderate | [12] |
Experimental Workflows and Logical Relationships
Workflow for BCP Synthesis from [1.1.1]Propellane
Caption: Synthetic pathways from [1.1.1]propellane.
Workflow for BCP Synthesis from BCP Diacid
Caption: Derivatization of BCP-1,3-dicarboxylic acid.
Conclusion and Future Outlook
The synthetic toolbox for accessing BCP-containing building blocks has expanded dramatically, enabling their routine incorporation into medicinal chemistry programs. The strategies outlined in this guide, from the workhorse methods utilizing [1.1.1]propellane and BCP diacid to more advanced multicomponent and C-H functionalization reactions, provide chemists with a robust platform for creating novel, 3D-rich drug candidates. As the field continues to evolve, we can anticipate the development of even more efficient, selective, and scalable methods for the synthesis and functionalization of BCPs and other strained ring systems, further empowering the design of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
Application Notes & Protocols: Leveraging Bicyclo[1.1.1]pentane Derivatives in Click Chemistry for Advanced Drug Discovery
Introduction: Beyond Flatland—The Synergy of BCP Scaffolds and Click Chemistry
In the modern paradigm of drug discovery, chemists are increasingly seeking to "escape from flatland," a concept that emphasizes the move away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] This shift is driven by the need to improve physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility, metabolic stability, and cell permeability, while exploring novel chemical space.[2][3][4]
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a premier tool in this endeavor. As a rigid, non-planar bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, the BCP core offers a unique geometric solution.[4][5][6][7] It maintains the critical vector spacing between substituents, mimicking the linear geometry of its counterparts, but introduces a saturated, sp³-rich framework.[2] This structural substitution can significantly enhance a molecule's pharmacological profile, often leading to improved solubility and reduced non-specific binding without compromising, and sometimes even enhancing, biological activity.[3][8]
However, the utility of a novel scaffold is intrinsically linked to the ease and efficiency of its incorporation into complex molecules. This is where the power of Click Chemistry becomes indispensable. Defined by its reliability, high yields, stereospecificity, and tolerance of diverse functional groups, click chemistry provides the ideal ligation strategy for seamlessly integrating BCP building blocks into peptides, small molecules, and complex biologics.[9]
This guide provides an in-depth exploration of the applications of BCP derivatives in click chemistry. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key reactions, and present data that underscores the transformative potential of this combination for researchers, scientists, and drug development professionals.
Application Notes: The "Why" and "How" of BCP in Click Chemistry
The BCP Core: A Privileged Partner for Bioorthogonal Ligation
The unique structural and electronic properties of the BCP core make it an exceptionally stable and predictable component in molecular design. Its high strain energy (66.6 kcal mol⁻¹) does not translate to kinetic instability; rather, the BCP cage is remarkably robust.[6] For click chemistry applications, BCP derivatives are typically functionalized at the two bridgehead (C1 and C3) positions. The most common "handles" for click reactions are terminal alkynes and azides.
-
Synthesis of BCP Click Handles : The synthesis of these essential building blocks is now routine, typically starting from common intermediates like BCP dicarboxylic acids.[1][10][11]
-
BCP-Azides : These are often prepared from BCP-amines via a copper-catalyzed diazo-transfer reaction.[10][11][12] This method is efficient and provides the azide functionality necessary for cycloaddition reactions.
-
BCP-Alkynes : The terminal alkyne group can be installed from a BCP-aldehyde (derived from the corresponding carboxylic acid) using methods like the Seyferth–Gilbert homologation with the Ohira–Bestmann reagent.[10][11][12]
-
The resulting BCP-azides and BCP-alkynes are versatile substrates, ready for deployment in a variety of click reactions.[10][11]
Key Click Reactions and Their Strategic Applications
The choice of click reaction depends entirely on the application, ranging from small molecule synthesis to live-cell bioconjugation.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[9]
-
Causality: The CuAAC reaction is chosen for its high efficiency, simplicity, and the inertness of the azide and alkyne handles to most other functional groups. The resulting triazole is not merely a linker; it is a rigid, planar unit that can participate in hydrogen bonding and dipole interactions, often mimicking an amide bond. When combined with the rigid BCP core, it allows for precise spatial positioning of molecular fragments.
-
Application Focus: Ideal for synthesizing novel small-molecule drug candidates, creating libraries for high-throughput screening, and developing PROTACs where the rigid BCP-triazole linker can enforce a specific conformation required for ternary complex formation.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is the cornerstone of modern bioconjugation. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a cytotoxic copper catalyst.
-
Causality: SPAAC is the reaction of choice when working with biological systems (in vitro or in vivo). The absence of copper is critical to preserving the integrity of proteins, cells, and living organisms.
-
Application Focus: Essential for creating Antibody-Drug Conjugates (ADCs).[13][14] A BCP-linker-payload molecule equipped with an azide can be "clicked" onto an antibody that has been functionalized with a DBCO group. The BCP unit in the linker can improve the ADC's solubility and pharmacokinetic profile.
-
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is one of the fastest bioorthogonal reactions known, occurring between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (such as a strained alkene like norbornene or trans-cyclooctene).[15][16][17]
-
Causality: IEDDA is selected when reaction speed is paramount. Its second-order rate constants can be several orders of magnitude higher than SPAAC, allowing for efficient labeling at very low concentrations.[18]
-
Application Focus: Pre-targeted imaging and therapy. A BCP-functionalized tetrazine can be administered systemically, followed by a BCP-norbornene-linked imaging agent or radionuclide. The rapid click reaction occurs specifically at the pre-targeted site, minimizing off-target exposure.
-
Case Study: Improving a γ-Secretase Inhibitor
A seminal example highlighting the power of BCP as a phenyl ring bioisostere was demonstrated in the optimization of a γ-secretase inhibitor (GSI).[8] Replacing a central para-substituted fluorophenyl ring with a 1,3-disubstituted BCP core led to dramatic improvements in the drug's properties. While the original work did not use click chemistry for the final assembly, this system serves as a perfect model for demonstrating the utility of the BCP core, which can be readily incorporated using the click protocols described below.
| Property | Phenyl Analogue (Compound 1) | BCP Analogue (Compound 3) | Improvement Factor |
| Aβ₄₂ IC₅₀ (nM) | 1.1 | 0.3 | ~3.7x |
| Aqueous Solubility (µg/mL) | 0.4 | >200 | >500x |
| CLogP | 4.8 | 2.5 | Lower Lipophilicity |
| Mouse Cₘₐₓ (ng/mL) | 100 | 412 | ~4.1x |
| Mouse AUC (ng·h/mL) | 352 | 1481 | ~4.2x |
| Data synthesized from Stepan, A. F., et al., J. Med. Chem. 2012, 55, 3414-24.[8] |
This data compellingly shows that the BCP replacement not only maintained but enhanced potency while drastically improving solubility and oral absorption characteristics.[8] Such analogues are prime candidates for synthesis via a modular click chemistry approach, allowing for rapid diversification of the side chains attached to the BCP core.
Experimental Protocols
Trustworthiness Note: These protocols are generalized from established literature procedures.[1][10][11][12][19] Researchers should perform appropriate characterization (¹H NMR, ¹³C NMR, MS, HPLC) to validate all intermediates and final products. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1-Azido-3-(methoxycarbonyl)bicyclo[1.1.1]pentane
This protocol describes the synthesis of a key BCP-azide building block from its corresponding amine precursor.
Materials:
-
1-Amino-3-(methoxycarbonyl)bicyclo[1.1.1]pentane hydrochloride
-
Imidazole-1-sulfonyl azide hydrochloride (or other suitable diazo-transfer reagent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Neutralization: To a stirred solution of 1-amino-3-(methoxycarbonyl)bicyclo[1.1.1]pentane hydrochloride (1.0 eq) in methanol, add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes.
-
Catalyst Preparation: In a separate flask, dissolve CuSO₄·5H₂O (0.05 eq) in a minimal amount of deionized water.
-
Diazo-Transfer Reaction: Add the aqueous CuSO₄ solution to the methanol mixture. Then, add imidazole-1-sulfonyl azide hydrochloride (1.2 eq) portion-wise over 10 minutes. Caution: Azide reagents are potentially explosive and should be handled with care.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-6 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the mixture with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-azido-3-(methoxycarbonyl)bicyclo[1.1.1]pentane.
Protocol 2: General Procedure for CuAAC Ligation of a BCP-Alkyne
This protocol details the coupling of a BCP-alkyne with an azide-containing partner molecule (R-N₃).
Materials:
-
BCP-alkyne derivative (1.0 eq)
-
Azide partner (R-N₃) (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
Procedure:
-
Reactant Dissolution: Dissolve the BCP-alkyne derivative and the azide partner (R-N₃) in the chosen solvent system.
-
Catalyst Addition: Add sodium ascorbate, followed by CuSO₄·5H₂O. A color change to yellow/green is often observed.
-
Reaction: Stir the mixture vigorously at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).
-
Workup & Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers, dry, and concentrate. Purify the crude product by silica gel chromatography or preparative HPLC to obtain the desired BCP-triazole product.
Protocol 3: SPAAC Bioconjugation of a BCP-Azide to a DBCO-Functionalized Protein
This protocol outlines the copper-free conjugation of a BCP-azide small molecule to a protein modified with a DBCO handle.
Materials:
-
DBCO-functionalized protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
BCP-azide derivative (e.g., BCP-linker-payload), dissolved in a water-miscible solvent like DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation: Prepare a stock solution of the BCP-azide derivative in DMSO (e.g., 10 mM).
-
Stoichiometry: Determine the desired molar excess of the BCP-azide relative to the protein. A 5- to 20-fold molar excess is common to ensure efficient conjugation.
-
Conjugation Reaction: To the solution of DBCO-functionalized protein in PBS, add the calculated volume of the BCP-azide DMSO stock solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently agitate the reaction mixture at 4 °C or room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the components.
-
Purification: Remove the unreacted BCP-azide small molecule from the protein conjugate using a suitable method, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Analysis and Validation: Characterize the resulting conjugate.
-
Drug-to-Antibody Ratio (DAR): Determine using methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Purity & Aggregation: Assess using Size-Exclusion Chromatography (SEC-HPLC).
-
Confirmation: Confirm conjugation using SDS-PAGE, which will show a shift in the molecular weight of the protein chains.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibody-Drug Conjugates in Breast Cancer: Navigating Innovations, Overcoming Resistance, and Shaping Future Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 16. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 17. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Bicyclo[1.1.1]pentane-1-carboxylic Acid: A Technical Support Guide for Large-Scale Synthesis
Welcome to the technical support center for the synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP-COOH). This guide is intended for researchers, scientists, and drug development professionals engaged in the large-scale production of this increasingly important building block in medicinal chemistry. As a non-classical phenyl ring bioisostere, BCP motifs offer improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2][3][4] However, their synthesis, particularly on a large scale, presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring a robust and reproducible synthetic process.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of BCP-COOH, focusing on the most common route involving the generation and subsequent carboxylation of [1.1.1]propellane.
Issue 1: Low or Inconsistent Yields of [1.1.1]Propellane
The generation of [1.1.1]propellane is the cornerstone of many BCP syntheses. Its highly strained nature makes it reactive and prone to polymerization, which can significantly impact yields.[5]
Potential Causes & Solutions:
-
Reagent Quality: The purity of the starting material, typically 1,3-dibromobicyclo[1.1.1]pentane or a precursor, is critical. Impurities can initiate premature polymerization or side reactions.
-
Recommendation: Ensure the starting material is of high purity. Recrystallization or column chromatography of the precursor may be necessary.
-
-
Reaction Temperature: The formation of [1.1.1]propellane via reductive intramolecular coupling is highly sensitive to temperature.
-
Recommendation: Maintain strict temperature control, often at low temperatures (e.g., -78 °C), during the addition of the organolithium reagent.[6] Use a cryostat for large-scale reactions to ensure consistent temperature throughout the reactor.
-
-
Rate of Reagent Addition: Rapid addition of the organolithium reagent (e.g., n-butyllithium or methyllithium) can lead to localized "hot spots" and promote side reactions.
-
Recommendation: Add the organolithium reagent dropwise or via a syringe pump over an extended period to maintain a controlled reaction rate and temperature.[6]
-
-
Solvent Purity and Degassing: The presence of oxygen or moisture can quench the organolithium reagent and react with the propellane.
-
Recommendation: Use anhydrous solvents and thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before and during the reaction.
-
Issue 2: Premature Polymerization of [1.1.1]Propellane
[1.1.1]Propellane is known to polymerize, especially in the presence of air, light, or certain impurities, forming staffanes.[5] This is a major challenge in its large-scale handling and storage.
Potential Causes & Solutions:
-
Exposure to Air/Oxygen: Oxygen can initiate radical polymerization.[2]
-
Recommendation: Handle the [1.1.1]propellane solution under a strict inert atmosphere at all times. Use of Schlenk lines or a glovebox is highly recommended for transfers.
-
-
Storage Conditions: While previously considered highly unstable, recent studies have shown that solutions of [1.1.1]propellane in diethyl ether can be stored.[1][2]
-
Solvent Choice: The solvent can influence the stability of [1.1.1]propellane. Ethereal solvents are common, but others have been explored.
Issue 3: Inefficient Carboxylation of [1.1.1]Propellane
The introduction of the carboxylic acid group is the final step in forming BCP-COOH. Incomplete reaction or side product formation can complicate purification.
Potential Causes & Solutions:
-
CO₂ Source and Addition: The purity and delivery of carbon dioxide are important for efficient carboxylation.
-
Recommendation: Use high-purity, dry CO₂ gas. For large-scale reactions, bubbling CO₂ gas through the solution can be inefficient. A more effective method is to pour the cold propellane solution onto freshly crushed dry ice under an inert atmosphere. This provides a large surface area for the reaction.
-
-
Reaction Quenching: The intermediate lithium carboxylate is a solid that can precipitate and trap unreacted propellane.
-
Recommendation: Ensure vigorous stirring during the addition to the CO₂ source to maintain a homogenous mixture. After the initial reaction, allowing the mixture to warm slowly to room temperature can help drive the reaction to completion.
-
-
Work-up Procedure: The acidification and extraction steps are crucial for isolating the final product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with [1.1.1]propellane on a large scale?
A1: The primary safety concerns are the high reactivity and potential for uncontrolled polymerization of [1.1.1]propellane, and the use of pyrophoric organolithium reagents.[7]
-
[1.1.1]Propellane: Due to its high strain energy (estimated at 102 kcal/mol), it is thermally sensitive and can decompose exothermically.[5] Always handle under an inert atmosphere and at low temperatures.
-
Organolithium Reagents: These are pyrophoric and react violently with water and air. All transfers should be performed under an inert atmosphere using appropriate cannulation techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.[7]
Q2: Are there alternative, more stable precursors to this compound that avoid the in-situ generation of [1.1.1]propellane?
A2: Yes, the development of bench-stable precursors to [1.1.1]propellane is an active area of research to circumvent the challenges of its handling and storage.[3] Additionally, alternative synthetic routes that do not proceed through [1.1.1]propellane, such as those starting from bicyclo[1.1.0]butanes, are being explored.[4][8] These methods can offer advantages in terms of operational simplicity and safety, especially for large-scale synthesis.
Q3: How can I accurately determine the concentration of my [1.1.1]propellane solution?
A3: Titration is a reliable method to determine the concentration of a [1.1.1]propellane solution. A common method involves reacting an aliquot of the propellane solution with a known excess of a trapping agent, such as thiophenol, and then back-titrating the unreacted trapping agent.[1][2][6] This provides an accurate concentration for stoichiometric calculations in subsequent reactions.
Q4: What are the common impurities I might see in my final BCP-COOH product, and how can I remove them?
A4: Common impurities can include oligomers from propellane polymerization (staffanes), and byproducts from the carboxylation step. Purification is typically achieved by recrystallization. If significant impurities are present, column chromatography on silica gel may be necessary, although this can be challenging for large quantities.
Q5: Can flow chemistry be applied to the synthesis of BCP-COOH to improve safety and scalability?
A5: Flow chemistry is a promising approach for the synthesis of BCP derivatives.[9] It offers several advantages for handling hazardous reagents and reactive intermediates like [1.1.1]propellane. The small reaction volumes at any given time in a flow reactor enhance safety. Continuous processing can also lead to higher throughput and more consistent product quality. Recent literature describes the successful use of flow chemistry for the generation and immediate derivatization of [1.1.1]propellane.[1][2][10][11][12]
Part 3: Experimental Protocol & Visualization
Detailed Protocol: Large-Scale Synthesis of this compound
This protocol is a generalized procedure based on established literature methods and should be adapted and optimized for specific laboratory conditions and scales.
Step 1: Generation of [1.1.1]Propellane Solution
-
Set up a multi-necked, oven-dried reactor equipped with a mechanical stirrer, a thermometer, an addition funnel, and an argon inlet/outlet.
-
Charge the reactor with 1,3-dibromobicyclo[1.1.1]pentane and anhydrous diethyl ether under a positive pressure of argon.
-
Cool the mixture to -78 °C using a dry ice/acetone bath or a cryostat.
-
Slowly add a solution of methyllithium or n-butyllithium in an appropriate solvent to the stirred mixture via the addition funnel over 2-3 hours, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.
-
The resulting solution of [1.1.1]propellane is used directly in the next step.
Step 2: Carboxylation
-
In a separate, large, oven-dried reactor, place a significant excess of freshly crushed dry ice.
-
Under a gentle stream of argon, carefully and slowly transfer the cold [1.1.1]propellane solution from the first reactor onto the dry ice with vigorous stirring.
-
Once the transfer is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.
Step 3: Work-up and Purification
-
Carefully quench the reaction mixture by the slow addition of water.
-
Separate the aqueous and organic layers. Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers and extract with a basic aqueous solution (e.g., 1 M NaOH) to move the carboxylate salt into the aqueous phase.
-
Wash the basic aqueous layer with diethyl ether to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. A white precipitate of this compound should form.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Reaction Workflow Diagram
Caption: Workflow for the large-scale synthesis of BCP-COOH.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for BCP-COOH synthesis.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale | Reference |
| Propellane Generation Temp. | -78 °C | Minimizes side reactions and decomposition of the highly strained propellane. | [6] |
| Propellane Storage Temp. | -20 to -40 °C | Improves stability and reduces the rate of polymerization over time. | [1][2] |
| Reagent Addition Time | > 1 hour (scale-dependent) | Prevents localized heating and improves reaction control. | [6] |
| Work-up Acidification pH | ~1-2 | Ensures complete protonation of the carboxylate for efficient extraction. | [1][2] |
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 4. pnas.org [pnas.org]
- 5. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. aksci.com [aksci.com]
- 8. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vapourtec.com [vapourtec.com]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | CoLab [colab.ws]
Technical Support Center: Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid
Welcome to the technical support center for the synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP-COOH). This guide is designed for researchers, scientists, and professionals in drug development who are working with this increasingly important bioisostere. Bicyclo[1.1.1]pentanes (BCPs) are gaining significant attention as saturated bioisosteres for para-substituted benzene rings, offering potential improvements in the physicochemical properties of drug candidates.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the yield and purity of your BCP-COOH synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of BCP-COOH and its precursors. The advice provided is based on established protocols and mechanistic understanding.
Issue 1: Low or No Yield of the Diketone Intermediate (3-acetyl-1-methylbicyclo[1.1.1]pentan-2-one)
Question: I am attempting the photochemical reaction between [1.1.1]propellane and diacetyl to form the diketone precursor, but I'm observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: This is a critical step, and its success hinges on several factors. Here’s a breakdown of potential issues and solutions:
-
[1.1.1]Propellane Quality and Concentration:
-
Causality: [1.1.1]Propellane is a highly strained and reactive molecule prone to polymerization, especially in the presence of air or impurities.[4] Its concentration in the ethereal solution must be accurately determined for correct stoichiometry.
-
Solution:
-
Use Freshly Prepared Propellane: Whenever possible, use a freshly prepared solution of [1.1.1]propellane. If using a stored solution, it's crucial to re-titrate it before use. A common titration method involves reacting an aliquot with thiophenol and quantifying the unreacted thiophenol by ¹H NMR.[4][5]
-
Inert Atmosphere: Ensure the entire reaction setup is under a strictly inert atmosphere (argon or nitrogen) to prevent polymerization. All solvents and reagents should be thoroughly degassed.
-
-
-
Photochemical Reaction Conditions:
-
Causality: The photochemical [2+2] cycloaddition is sensitive to the wavelength of light and the reaction setup. Inefficient irradiation or incorrect wavelength can lead to poor conversion.
-
Solution:
-
Flow Chemistry: Modern, high-yield syntheses often employ flow chemistry for this step.[4][5] A flow setup provides better light penetration, precise control over residence time, and improved safety for this energetic reaction.
-
Lamp and Wavelength: While older procedures used mercury lamps, safer and more efficient setups utilize UV LEDs with a wavelength of around 365 nm.[4][5] Ensure your light source is appropriate and provides sufficient power.
-
Temperature Control: The reaction is typically run at or below room temperature. Overheating can promote side reactions and polymerization.
-
-
-
Reagent Purity:
-
Causality: Impurities in the diacetyl or solvent can quench the excited state of the reactants or initiate polymerization of the propellane.
-
Solution: Use freshly distilled diacetyl and high-purity, dry, and degassed solvents.
-
Issue 2: Poor Yield in the Haloform Reaction to Form BCP Diacid
Question: I have successfully synthesized the diketone, but the subsequent haloform reaction to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is giving me a low yield. How can I optimize this step?
Answer: The haloform reaction is a robust transformation, but optimization is key for maximizing yield on a large scale.
-
Reaction with Crude Diketone:
-
Causality: Attempting to purify the diketone intermediate can lead to material loss. The crude product from the photochemical step is often suitable for the haloform reaction.
-
Solution: After the photochemical reaction, evaporate the solvent and use the crude diketone directly in the haloform reaction. This has been shown to improve the overall yield of the diacid.[5]
-
-
Stoichiometry and Temperature Control:
-
Causality: The haloform reaction is highly exothermic. Incorrect stoichiometry of the base (NaOH) and bromine, along with poor temperature control, can lead to side reactions and incomplete conversion.
-
Solution:
-
-
Workup and Purification:
-
Causality: The dicarboxylic acid product can be challenging to extract efficiently.
-
Solution:
-
After the reaction, perform an extraction with a solvent like dichloromethane to remove non-acidic organic byproducts.
-
Carefully acidify the aqueous layer to a pH of ~3 to precipitate the diacid.
-
Thoroughly extract the acidified aqueous layer with a suitable solvent like ethyl acetate. Multiple extractions are recommended to maximize recovery.[4]
-
-
Issue 3: Difficulty in Selective Monofunctionalization of BCP-1,3-dicarboxylic acid
Question: I need to synthesize a monosubstituted BCP derivative, but my reactions are yielding mixtures of di-substituted and unreacted starting material. How can I achieve selective monofunctionalization?
Answer: Achieving selective monofunctionalization requires careful control of reaction conditions and stoichiometry.
-
Monosaponification:
-
Causality: Saponifying one of two equivalent ester groups is challenging due to the similar reactivity of both sites.
-
Solution: To synthesize a mono-acid from a diester, use a slight excess of one equivalent of base (e.g., LiOH·H₂O). The reaction progress can be monitored, and the formation of the carboxylate salt can sometimes lead to its precipitation, driving the equilibrium towards the mono-acid.[6]
-
-
Statistical Esterification:
-
Causality: Direct esterification of the diacid can lead to a mixture of products.
-
Solution: A common approach is to perform a bis-esterification and then a controlled monosaponification. Alternatively, using a limited amount of the esterifying agent can favor the mono-ester, but this often results in a statistical mixture that requires careful purification. For instance, reacting the diacid with thionyl chloride in methanol can yield the monoester.[4][5]
-
-
Use of Protecting Groups:
-
Causality: Protecting one of the carboxylic acid groups allows for selective reaction at the other position.
-
Solution: One can prepare a mono-protected diacid, such as 3-((benzyloxy)carbonyl)this compound. This allows for chemistry to be performed on the free carboxylic acid, followed by deprotection of the benzyl ester.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and scalable route starts from the photochemical [2+2] cycloaddition of [1.1.1]propellane with diacetyl to form a diketone intermediate. This diketone is then subjected to a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[4][5] Selective monofunctionalization or decarboxylation can then be employed to obtain the target this compound.
Q2: Are there alternative methods for synthesizing BCP derivatives?
A2: Yes, several other methods exist, particularly for accessing 1,3-disubstituted BCPs. These include:
-
Radical Reactions: The reaction of [1.1.1]propellane with various radical precursors is a powerful method for installing a wide range of functional groups.[1]
-
Organometallic Additions: Organolithium and Grignard reagents can add to [1.1.1]propellane to form BCP-metal intermediates, which can then be trapped with electrophiles.[7]
-
Atom Transfer Radical Addition (ATRA): This method allows for the synthesis of complex BCPs with high functional group tolerance.[1][2]
Q3: What are the main safety concerns when working with [1.1.1]propellane?
A3: [1.1.1]Propellane is a high-energy, strained molecule. While it can be handled safely in solution, neat [1.1.1]propellane is explosive and should not be isolated. It is also prone to rapid polymerization upon contact with air. Always handle solutions of [1.1.1]propellane under an inert atmosphere and behind a blast shield, especially when working on a larger scale.
Q4: How can I purify this compound?
A4: Purification is typically achieved by recrystallization or column chromatography. For the dicarboxylic acid precursor, precipitation from an acidified aqueous solution followed by washing is often effective.[4] For the monocarboxylic acid and its derivatives, silica gel column chromatography is a common purification technique.[5]
Quantitative Data Summary
The following table summarizes typical yields for key steps in a scalable synthesis of BCP-1,3-dicarboxylic acid, a common precursor to the title compound.
| Reaction Step | Starting Materials | Product | Typical Yield | Reference |
| Preparation of [1.1.1]propellane solution | 1,3-dibromo-bicyclo[1.1.1]pentane, t-BuLi | [1.1.1]propellane in Et₂O | ~78% | [4],[5] |
| Photochemical Cycloaddition (Flow) | [1.1.1]propellane, Diacetyl | 3-acetyl-1-methylbicyclo[1.1.1]pentan-2-one (crude) | High | [4],[5] |
| Haloform Reaction | Crude Diketone, NaOH, Br₂ | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 46-53% | [5] |
| Monomethyl Esterification | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, SOCl₂, MeOH | 3-(Methoxycarbonyl)this compound | 83% | [4],[5] |
Experimental Protocols
Protocol: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol is adapted from a published large-scale synthesis.[4][5]
Step 1: Photochemical reaction of [1.1.1]propellane and diacetyl in flow
-
Prepare a solution of [1.1.1]propellane in diethyl ether and determine its concentration via titration.[5]
-
Set up a flow reactor equipped with a 365 nm UV LED light source.
-
Pump the solution of [1.1.1]propellane and a solution of diacetyl in diethyl ether through the reactor at appropriate flow rates to ensure the desired stoichiometry and residence time.
-
Collect the reaction mixture, which contains the crude diketone, 3-acetyl-1-methylbicyclo[1.1.1]pentan-2-one.
-
Evaporate the solvent under reduced pressure to obtain the crude diketone.
Step 2: Haloform reaction of the diketone
-
In a large reaction vessel, prepare a solution of sodium hydroxide in water and cool it to 0 °C.
-
Slowly add bromine to the cold NaOH solution while maintaining the temperature below 10 °C. Stir for 3 hours.
-
Cool the resulting sodium hypobromite solution to 0 °C.
-
Prepare a solution of the crude diketone from Step 1 in dioxane.
-
Add the diketone solution dropwise to the cold sodium hypobromite solution.
-
Allow the mixture to stir overnight, gradually warming to room temperature.
-
Extract the mixture with dichloromethane to remove organic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with concentrated HCl.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a solid.
Visualizations
Synthetic Pathway to BCP-COOH
Caption: Key steps in the synthesis of BCP-1-carboxylic acid.
Troubleshooting Workflow for Low Diketone Yield
Caption: A logical workflow for troubleshooting low yield in the photochemical step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of Bicyclo[1.1.1]pentane-1-carboxylic Acid and its Esters
Welcome to the technical support center for the purification of Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP-acid) and its corresponding esters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As the BCP motif gains prominence as a bioisostere for aromatic rings in medicinal chemistry, robust purification protocols are essential for obtaining high-purity compounds for downstream applications.[1][2][3][4][5][6] This resource synthesizes field-proven insights and established methodologies to address common challenges encountered during the purification of these unique scaffolds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of BCP-acid and its esters in a question-and-answer format.
Question 1: My final BCP-acid product is an oil or a waxy solid and fails to crystallize. What are the likely causes and how can I resolve this?
Answer:
This is a common issue that can stem from several factors, primarily the presence of impurities that inhibit crystal lattice formation.
Potential Causes & Solutions:
-
Residual Solvents: BCP derivatives can sometimes retain solvents used during the workup (e.g., ethyl acetate, dichloromethane).
-
Solution: Ensure complete removal of solvents under high vacuum. Gentle heating (e.g., 30-40 °C) can aid in this process, but be cautious as some BCP compounds can be volatile. For higher boiling point solvents, a Kugelrohr apparatus or short-path distillation might be necessary.
-
-
Unreacted Starting Materials: The synthesis of BCP-acid often involves starting materials that can be carried through the workup. For instance, in syntheses starting from [1.1.1]propellane, unreacted precursors or side-products may be present.[7]
-
Solution: An acidic or basic wash during the workup can help remove many common impurities. For BCP-acid, dissolving the crude product in a suitable organic solvent and washing with a dilute aqueous acid (e.g., 1 M HCl) can remove basic impurities. Conversely, washing with a dilute aqueous base (e.g., saturated NaHCO₃) will extract the acidic product into the aqueous layer, leaving neutral organic impurities behind. The aqueous layer can then be re-acidified and the pure BCP-acid extracted.[8]
-
-
Presence of Di-acid: In cases where a diester is selectively hydrolyzed to a mono-acid, the presence of the starting di-acid or unreacted diester can hinder crystallization.[9]
Question 2: I am seeing a low yield after purifying my BCP-ester by column chromatography. What could be the reason?
Answer:
Low recovery from silica gel chromatography can be attributed to several factors related to the properties of BCP esters.
Potential Causes & Solutions:
-
Volatility: Simple alkyl esters of BCP-acid can be volatile.
-
Solution: When removing the solvent from the column fractions, use a rotary evaporator with a carefully controlled temperature and vacuum. Avoid excessive heating. It is also advisable to use a cold trap to recover any volatilized product.
-
-
Irreversible Adsorption on Silica Gel: While less common for simple esters, highly functionalized BCP derivatives could potentially interact strongly with the silica gel.
-
Solution: Deactivating the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) in the eluent can mitigate this. Alternatively, using a less acidic stationary phase like alumina may be beneficial.
-
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation and broad peaks, resulting in mixed fractions and lower yields of the pure compound.
-
Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) before committing to a large-scale column. A good starting point for BCP esters is a mixture of hexane and ethyl acetate.[4]
-
Question 3: My purified BCP-acid shows extra peaks in the 1H NMR spectrum. What are these impurities and how do I remove them?
Answer:
The identity of the impurity will dictate the best purification strategy.
Common Impurities & Removal Strategies:
-
Grease: Silicon grease from glassware joints is a common contaminant.
-
Removal: A simple filtration of a solution of your compound through a plug of silica gel or celite can often remove grease. Alternatively, dissolving the compound in a minimal amount of a polar solvent and precipitating it with a non-polar solvent can leave the grease in the supernatant.
-
-
Starting Materials/Reagents: Depending on the synthetic route, you may have residual starting materials. For example, if using a strong base like t-BuLi, you might have residual pivalic acid after quenching with CO₂.[11]
-
Removal: Vacuum distillation or sublimation can be effective for removing volatile impurities like pivalic acid.[11] For non-volatile impurities, recrystallization or column chromatography are the preferred methods.
-
-
Side Products: Unintended side reactions can lead to structurally similar impurities that are difficult to separate.
-
Removal: High-performance liquid chromatography (HPLC) is a powerful tool for separating closely related compounds.[12] Both normal-phase and reverse-phase HPLC can be employed, depending on the polarity of the compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended crystallization conditions for BCP-acid?
A1: BCP-acid is a solid at room temperature.[13] A common and effective method for crystallization is to dissolve the crude material in a minimal amount of a relatively polar solvent (like diethyl ether or methyl tert-butyl ether) and then slowly add a non-polar solvent (like pentane or hexane) until the solution becomes cloudy. Allowing this mixture to stand at a low temperature (e.g., 4 °C or -20 °C) often yields high-purity crystals. A reported solvent system is a 2:1 mixture of pentane and diethyl ether.[1][2] Another is a 9:1 mixture of pentane and methyl tert-butyl ether.[10]
Q2: Can I purify BCP-esters by distillation?
A2: Yes, particularly for simple alkyl esters (e.g., methyl or ethyl esters), vacuum distillation can be a very effective purification method, especially on a larger scale.[14] It is crucial to use a well-controlled vacuum and temperature to avoid decomposition and to ensure efficient separation from less volatile impurities. For heat-sensitive compounds, a short-path distillation apparatus is recommended.
Q3: How do I choose the right column chromatography conditions for my BCP derivative?
A3: The choice of stationary and mobile phase depends on the polarity of your specific BCP derivative.
-
Stationary Phase: For most applications, standard silica gel (230-400 mesh) is suitable.[15]
-
Mobile Phase: A good starting point is to use TLC to screen different solvent systems. For non-polar BCP derivatives, a gradient of ethyl acetate in hexane is often effective. For more polar compounds, you might need to add a small amount of methanol to your eluent. For acidic compounds, adding a small percentage of acetic acid to the mobile phase can improve peak shape and reduce tailing.
Q4: What analytical techniques are best for assessing the purity of my final BCP compound?
A4: A combination of techniques is always recommended for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of your compound and identifying any organic impurities.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of your compound and can detect impurities at very low levels.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or other suitable detector can be used to determine the purity of your sample with high accuracy.[12][16]
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and other elements in your sample, which can be compared to the theoretical values for your compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolve the crude BCP-acid in a minimal amount of methyl tert-butyl ether (MeOtBu) at room temperature.
-
Slowly add pentane (in a 9:1 ratio to MeOtBu) with gentle swirling until the solution becomes faintly turbid.[10]
-
If the solution becomes too cloudy, add a few drops of MeOtBu to redissolve the precipitate.
-
Loosely cap the flask and allow it to stand at room temperature for 1-2 hours.
-
Transfer the flask to a refrigerator (4 °C) and leave it undisturbed for 12-24 hours to allow for complete crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold pentane.
-
Dry the crystals under high vacuum to a constant weight.
Protocol 2: Purification of a BCP-ester by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude BCP-ester in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., from 2% to 20% ethyl acetate in hexane), collecting fractions.[4]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the product's volatility.
Data Presentation
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Insoluble impurities, compounds with different solubility profiles | High purity, scalable | Can have lower yields, requires a crystalline solid |
| Column Chromatography | Starting materials, side-products, polar/non-polar impurities | Versatile, good for complex mixtures | Can be time-consuming, potential for product loss on the column |
| Distillation | Non-volatile or less volatile impurities | Good for large scale, effective for volatile compounds | Requires thermal stability, not suitable for non-volatile compounds |
| Acid-Base Extraction | Acidic or basic impurities, neutral compounds | Simple, effective for ionizable compounds | Limited to compounds with acidic or basic handles |
Visualizations
Workflow for BCP-Acid Purification
Caption: General workflow for the purification of BCP-acid.
Troubleshooting Logic for Low Yield in BCP-Ester Purification
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method of preparing substituted bicyclo[1.1.1] pentanes - Eureka | Patsnap [eureka.patsnap.com]
- 9. 3-((Benzyloxy)carbonyl)this compound [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. agilent.com [agilent.com]
- 13. This compound | 22287-28-1 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Technical Support Center: Optimization of Reaction Conditions for Bicyclo[1.1.1]pentane (BCP) Functionalization
Welcome to the technical support center for the functionalization of bicyclo[1.1.1]pentanes (BCPs). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshoot common experimental hurdles, and offer detailed protocols for optimizing your BCP functionalization reactions. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate the unique challenges of working with this highly strained and valuable scaffold.
BCPs have emerged as critical bioisosteres in medicinal chemistry, offering a three-dimensional alternative to traditional aromatic and aliphatic groups that can significantly enhance pharmacokinetic properties.[1][2][3] However, their inherent strain energy and unique reactivity profile can present challenges in achieving selective and high-yielding functionalization.[1][4] This guide is structured to address these challenges directly, providing not just procedural steps but the underlying rationale for experimental choices.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the functionalization of BCPs.
Q1: My BCP functionalization reaction has a very low yield. What are the common causes and how can I improve it?
A1: Low yields in BCP functionalization can stem from several factors, often related to the stability of the BCP core and the reactivity of the intermediates.
-
Ring Fragmentation: The high strain energy of the BCP scaffold (around 66.6 kcal mol⁻¹) makes it susceptible to ring-opening, particularly when carbocationic intermediates are formed at the bridgehead position.[1][2] Careful selection of reaction conditions that avoid the formation of unstable intermediates is crucial.
-
Suboptimal Catalyst or Reagents: The choice of catalyst and reagents is paramount. For instance, in C-H functionalization reactions, using a catalyst like Rh₂(S-TCPTAD)₄ has been shown to be optimal for achieving high stereoselectivity and yield.[1][5] In some cases, reversing the identity of the limiting agent can also dramatically improve product yield.[1]
-
Inefficient Initiation (for radical reactions): For reactions proceeding through a radical mechanism, such as those involving [1.1.1]propellane, inefficient radical initiation can lead to low product formation and potential polymerization of the starting material.[6] Ensure your initiator (e.g., triethylborane or a photoredox catalyst) is active and used under appropriate conditions.[2][7]
-
Poor Solubility: BCP derivatives can sometimes have limited solubility in common organic solvents. Ensure your chosen solvent can effectively dissolve all reactants at the reaction temperature.
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the selectivity of my BCP functionalization?
A2: Achieving high regioselectivity is a common challenge due to the presence of multiple C-H bonds (bridgehead tertiary and bridge secondary).
-
Directed C-H Functionalization: For direct C-H functionalization, the choice of catalyst is critical. Dirhodium tetracarboxylate catalysts, for example, can show remarkable selectivity for the tertiary C-H bond at the bridgehead position over the secondary C-H bonds on the bridges.[1][4]
-
Pre-functionalization Strategy: An alternative to direct C-H functionalization is a two-step approach where a functional group is first installed at a bridgehead position, which can then be used for subsequent transformations like cross-coupling reactions.[2][7] Common handles include halides or boronic esters.[2][7]
-
Steric Hindrance: The steric environment around the BCP core can influence regioselectivity. Bulky substituents on the BCP or the incoming reagent can favor reaction at the less sterically hindered position.
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
A3: Many reagents used in BCP functionalization, particularly organometallic intermediates like Grignard reagents or organolithiums, are highly sensitive to air and moisture.[6][7]
-
Inert Atmosphere: All reactions involving such reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents).
-
Careful Reagent Handling: Handle all air- and moisture-sensitive reagents with care, using syringes or cannulas for transfers.
Troubleshooting Guides
This section provides more in-depth troubleshooting for specific reaction types.
Guide 1: Troubleshooting Rhodium-Catalyzed C-H Functionalization of BCPs
This class of reactions is powerful for installing new C-C bonds at the bridgehead position.[1][5]
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Ensure the rhodium catalyst is stored under inert atmosphere and handled properly. Consider using a freshly opened bottle or a new batch. |
| Decomposition of diazo compound | Prepare the diazo compound fresh before use. Add the diazo compound slowly to the reaction mixture to maintain a low concentration and minimize side reactions. | |
| Incorrect solvent | The choice of solvent can influence catalyst activity and solubility. Screen different anhydrous, non-protic solvents such as dichloromethane (DCM) or dichloroethane (DCE). | |
| Poor Enantioselectivity | Suboptimal chiral catalyst | For enantioselective transformations, the choice of the chiral dirhodium catalyst is crucial. Rh₂(S-TCPTAD)₄ is often a good starting point.[1][5] |
| Racemization of product | If the product is prone to racemization, consider running the reaction at a lower temperature and for a shorter duration. | |
| Formation of Side Products (e.g., dimers of diazo compound) | High concentration of diazo compound | Add the diazo compound dropwise over several hours using a syringe pump to maintain a low steady-state concentration. |
| Reaction temperature too high | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to more side reactions. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key BCP functionalization reactions.
Protocol 1: General Procedure for Rhodium-Catalyzed C-H Functionalization of a Monosubstituted BCP
This protocol is adapted from methodologies described for the enantioselective C-H functionalization of BCPs.[1][5]
Materials:
-
Monosubstituted BCP (1.0 equiv)
-
Dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 1.0 mol%)
-
Donor/acceptor diazo compound (1.2 equiv)
-
Anhydrous solvent (e.g., DCM)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the monosubstituted BCP and the dirhodium catalyst.
-
Add the anhydrous solvent via syringe.
-
In a separate flame-dried flask, dissolve the diazo compound in the anhydrous solvent.
-
Add the solution of the diazo compound to the reaction mixture dropwise over a period of 3 hours using a syringe pump at the desired temperature (e.g., 40 °C).
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantioselectivity of the product by chiral HPLC analysis.
Protocol 2: Iron-Catalyzed Kumada Cross-Coupling of a BCP Iodide
This protocol provides a method for the cross-coupling of BCP iodides with Grignard reagents.[2]
Materials:
-
BCP iodide (1.0 equiv)
-
Grignard reagent (e.g., PhMgBr, 1.5 equiv)
-
Fe(acac)₃ (20 mol%)
-
TMEDA (40 mol%)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the BCP iodide and Fe(acac)₃.
-
Add anhydrous THF via syringe, followed by TMEDA.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Workflow for Troubleshooting BCP Functionalization Reactions
Caption: A decision-making workflow for troubleshooting common issues in BCP functionalization.
General Reaction Scheme for BCP Functionalization
Caption: Common synthetic routes for the functionalization of bicyclo[1.1.1]pentanes.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
common byproducts in Bicyclo[1.1.1]pentane-1-carboxylic acid synthesis and their removal
Introduction: The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical bioisostere for para-substituted arenes and other rigid linkers in modern drug discovery, prized for its ability to improve key pharmacokinetic properties such as solubility and metabolic stability.[1] Bicyclo[1.1.1]pentane-1-carboxylic acid is a cornerstone building block for accessing this valuable scaffold. However, its synthesis, typically involving the highly strained and reactive [1.1.1]propellane intermediate, is often plagued by the formation of challenging byproducts.[2] This guide provides field-proven troubleshooting advice and detailed protocols to help researchers identify, mitigate, and remove these common impurities, ensuring the successful synthesis of high-purity BCP-1-carboxylic acid.
Frequently Asked Questions (FAQs)
FAQ 1: My crude NMR shows a series of broad, overlapping signals in the aliphatic region (1.5-2.5 ppm) and my TLC plate has a non-polar, streaky spot near the solvent front. What is this impurity and how can I remove it?
Probable Cause: Oligomerization of [1.1.1]propellane.
This is the most common and often most frustrating issue. The impurity is almost certainly low-molecular-weight oligomers of BCP, sometimes referred to as "[n]staffanes".[3][4]
-
Expertise & Experience: The synthesis of BCP derivatives relies on harnessing the immense strain energy (~67 kcal/mol) of the central, inverted C-C bond in [1.1.1]propellane.[1][5] This bond is exceptionally susceptible to homolytic cleavage by radical initiators (e.g., trace oxygen, light, impurities from reagents). Once a BCP bridgehead radical is formed, it can rapidly add to another molecule of [1.1.1]propellane, initiating a chain reaction that produces a mixture of dimers, trimers, and higher oligomers.[4][6] This process competes directly with the desired reaction, such as the formation of a BCP-anion for carboxylation.
-
Trustworthiness (Self-Validating System): The physical properties of these oligomeric byproducts are distinct from your target acid. They are non-polar, waxy, hydrocarbon-like materials. In contrast, this compound is a highly polar, crystalline solid. This dramatic difference in polarity and acidity is the key to their separation.
Recommended Action: Purification via Acid-Base Extraction.
This classic chemical technique is exceptionally effective for this specific problem. It leverages the acidic nature of your target compound to move it into an aqueous phase, leaving the neutral, non-polar oligomers behind in the organic phase. See Protocol 1 for a detailed, step-by-step workflow.
FAQ 2: The reaction appears to be clean, but I have a significant amount of my starting material (e.g., 1-iodobicyclo[1.1.1]pentane) remaining. How can I improve this and purify the product?
Probable Cause: Incomplete Reaction or Premature Quenching.
This issue points to a problem with the formation or trapping of the key bicyclo[1.1.1]pentyl anion intermediate.
-
Expertise & Experience: Syntheses often proceed via a BCP-anion, generated by reacting a precursor like 1-iodo-BCP with an organolithium reagent (e.g., t-BuLi). This anion is then trapped with electrophilic CO₂ (gas or dry ice).
-
Incomplete Lithiation: The lithium-halogen exchange may be slow or incomplete. Ensure your organolithium reagent is properly titrated and that reaction temperatures are maintained (typically -78 °C).
-
Anion Quenching: BCP-anions are strongly basic. Trace amounts of water or other protic impurities in the solvent, CO₂, or on the glassware will protonate the anion, leading to the formation of the parent bicyclo[1.1.1]pentane (which may be volatile and lost) or quenching back to the starting material depending on the specific pathway.
-
Inefficient Trapping: Ensure a large excess of high-purity, dry CO₂ is used for the trapping step. Poor delivery of CO₂ to the reaction mixture is a common pitfall.
-
Recommended Action: Optimize Reaction Conditions and Purify.
First, ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). For purification, the same acid-base extraction described in FAQ 1 and Protocol 1 is the ideal method. The unreacted neutral starting material (e.g., 1-iodo-BCP) will remain in the organic phase along with any oligomeric byproducts, allowing for clean separation of your desired carboxylic acid.
FAQ 3: I'm trying to purify my product by column chromatography, but it's streaking badly on the column. What's going on?
Probable Cause: Improper Solvent System or Silica Gel Acidity.
Carboxylic acids are notoriously difficult to purify on standard silica gel.
-
Expertise & Experience: The acidic protons of both the silica gel surface (silanols) and the carboxylic acid itself lead to strong, non-specific binding. This causes the compound to move unevenly down the column, resulting in significant tailing or "streaking" of the product spot. This leads to poor separation and low recovery.
Recommended Action: Modify the Eluent or Use an Alternative Method.
-
Eluent Modification: To mitigate streaking, add a small amount of a polar, acidic modifier to your eluent system (e.g., Hexanes/Ethyl Acetate). Typically, adding 0.5-1% acetic acid to the eluent mixture will saturate the binding sites on the silica and protonate your product, leading to much sharper bands and better separation.
-
Alternative Method: For this particular product, acid-base extraction (Protocol 1 ) is superior to chromatography. It is faster, more scalable, uses less solvent, and generally provides a higher purity product by efficiently removing the most common byproducts. Reserve chromatography for instances where you need to separate the target acid from other acidic impurities.
Troubleshooting Guide: At-a-Glance
| Symptom / Observation | Probable Cause | Recommended Action |
| Waxy, non-polar solid or oil; broad NMR signals. | Oligomerization of [1.1.1]propellane. | Perform acid-base extraction (Protocol 1 ). |
| Significant unreacted starting material (e.g., 1-iodo-BCP). | Incomplete reaction; quenching of BCP-anion. | Re-optimize reaction (anhydrous conditions); purify via acid-base extraction. |
| Product streaks badly during column chromatography. | Strong interaction of carboxylic acid with silica gel. | Add 1% acetic acid to eluent OR use acid-base extraction. |
| Low or no yield of desired acid. | Reagent degradation (e.g., t-BuLi); wet CO₂ or solvents. | Titrate organolithium reagent; ensure all reagents and glassware are scrupulously dry. |
| Formation of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). | Presence of I₂ reacting with [1.1.1]propellane.[7] | This is a known byproduct;[7] can be removed from the acid product via acid-base extraction. |
Visualized Reaction and Purification Schemes
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
troubleshooting guide for coupling reactions involving Bicyclo[1.1.1]pentane-1-carboxylic acid
Welcome to the technical support center for synthetic chemists working with Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP-COOH) and its derivatives. This guide is designed to provide practical, experience-driven advice to troubleshoot common issues encountered during coupling reactions, a critical step in the synthesis of novel chemical entities for drug discovery and materials science. The unique structural and electronic properties of the BCP core, while offering significant advantages as a bioisostere, can present challenges in synthetic transformations. This resource aims to equip you with the knowledge to overcome these hurdles efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Section 1: Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. However, the steric bulk and electronic nature of BCP-COOH can influence the efficiency of standard amidation protocols.
Q1: My amide coupling reaction with BCP-COOH has a low or no yield. What are the likely causes and how can I fix it?
A1: Low yields in amide coupling reactions involving BCP-COOH often stem from inefficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.
Initial Diagnostic Workflow:
Caption: A general troubleshooting workflow for low-yielding amide coupling reactions.
Potential Causes and Step-by-Step Solutions:
-
Inefficient Carboxylic Acid Activation: BCP-COOH can be less reactive than other aliphatic carboxylic acids. Standard activating agents like EDC in combination with HOBt may not be sufficient, especially with challenging amine coupling partners.
-
Troubleshooting Protocol: Switch to a more potent uronium or phosphonium-based coupling reagent. HATU and PyBOP are excellent alternatives that generate highly reactive activated esters.[1][2][3]
-
Protocol for HATU Coupling:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2-3 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, proceed with a standard aqueous workup and purification.
-
-
-
-
Steric Hindrance: The rigid, three-dimensional structure of the BCP moiety can create steric hindrance, particularly when coupled with bulky amines.
-
Troubleshooting Steps:
-
Increase the reaction temperature. For stubborn couplings, heating to 40-60 °C can provide the necessary activation energy.[4]
-
For extremely hindered amines, consider converting the carboxylic acid to the more reactive acyl fluoride intermediate using reagents like TFFH or BTFFH before adding the amine.[4]
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and base is crucial.
-
Solvent: Ensure all reactants are fully dissolved. DMF is a common choice, but for less polar substrates, CH₂Cl₂ or THF may be suitable. For some BCP derivatives, solubility can be a limiting factor.[5][6]
-
Base: Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine to avoid competitive reactions.
-
Table 1: Comparison of Common Coupling Reagents for BCP-COOH
| Coupling Reagent | Class | Relative Speed | Typical Yields | Key Considerations |
| EDC/HOBt | Carbodiimide | Moderate | 60-85% | Cost-effective, but may be inefficient for hindered couplings.[1][7] |
| HATU/DIPEA | Uronium/Aminium | Very Fast | 85-98% | Highly efficient, especially for sterically demanding substrates.[1][3] |
| PyBOP/DIPEA | Phosphonium | Fast | 80-95% | Generates less hazardous byproducts than some other phosphonium reagents.[2] |
| T3P® | Phosphonic Anhydride | Moderate to Fast | 75-90% | Effective, with easily removable byproducts. |
Q2: I am observing a significant amount of an O-arylated ester byproduct in my decarboxylative cross-coupling reaction. How can I suppress this side reaction?
A2: The formation of O-arylated esters is a known side reaction in some decarboxylative couplings of BCP-COOH, particularly under photoredox conditions. This occurs due to a competing C-O bond formation pathway. [8]
Mechanism of Side Product Formation:
The high s-character of the BCP-carboxylate bond can lead to a slower rate of decarboxylation. This allows for an energy-transfer-dependent C–O coupling to compete with the desired C-C bond formation.[8]
Troubleshooting Strategies:
-
Pre-activation of the Carboxylic Acid: Convert the carboxylic acid to a redox-active ester (RAE), such as an N-(acyloxy)phthalimide ester. These are bench-stable solids that undergo more efficient decarboxylation under photochemical conditions.[8][9]
-
Protocol for RAE Formation (Steglich Esterification):
-
Dissolve BCP-COOH (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in a suitable solvent like CH₂Cl₂.
-
Add a coupling reagent such as DCC or EDC (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter off the urea byproduct and purify the RAE by column chromatography or crystallization.
-
-
-
Optimization of Reaction Conditions for Decarboxylative Coupling:
-
Catalyst System: The choice of photocatalyst and nickel catalyst/ligand system is critical. Screening different combinations may be necessary to find the optimal conditions for your specific substrates.[10]
-
Base: The addition of a mild inorganic base, such as NaHCO₃ or K₂HPO₄, can sometimes improve the yield of the desired C-C coupled product.[8]
-
Concentration: Running the reaction at a higher concentration can favor the desired bimolecular cross-coupling over unimolecular side reactions. However, in some cases, more dilute conditions have been reported to favor C-C coupling.[8] Careful optimization is required.
-
Section 2: C-C and C-N Cross-Coupling Reactions
For the synthesis of more complex BCP-containing molecules, cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are invaluable. These reactions typically start from a halogenated BCP derivative.
Q3: My Suzuki/Sonogashira coupling with a BCP-halide is not working well. What should I consider?
A3: Successful Suzuki and Sonogashira couplings of BCP-halides depend heavily on the choice of catalyst, ligands, base, and solvent, as well as the inherent reactivity of the BCP-halide.
General Troubleshooting Workflow for Cross-Coupling Reactions:
Caption: A streamlined troubleshooting guide for C-C cross-coupling reactions involving BCP-halides.
Key Considerations:
-
Catalyst and Ligand: For Suzuki couplings, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective. For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is standard.[11]
-
Base and Solvent: The choice of base is critical for the transmetalation step in Suzuki couplings. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. A biphasic solvent system such as toluene/water or dioxane/water is often employed. For Sonogashira couplings, an amine base like Et₃N or DIPEA is typically used as both the base and a solvent.
-
Substrate Stability: BCP-iodides are common starting materials and are generally stable. Ensure the purity of your BCP-halide and the coupling partner (boronic acid/ester or terminal alkyne).
-
Solubility Issues: Some functionalized BCP derivatives exhibit low solubility, which can hinder reactivity.[5][6] In such cases, screening solvents or using co-solvents may be necessary. For Sonogashira couplings where the product has low solubility, this can sometimes drive the reaction to completion but may complicate purification.[5][6]
Q4: I am having trouble with the Buchwald-Hartwig amination of a BCP-halide. What are the key parameters to optimize?
A4: The Buchwald-Hartwig amination of BCP-halides requires careful selection of the palladium catalyst, ligand, and base to achieve high yields, especially with challenging amine nucleophiles. [12][13][14]
Critical Parameters for Optimization:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands such as XPhos or Josiphos-type ligands have shown broad utility in the amination of various aryl and heteroaryl halides and are a good starting point for BCP-halides.[12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates.[13]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Section 3: Purification and Characterization
The unique physical properties of BCP-containing compounds can make their purification and characterization non-trivial.
Q5: I am struggling to purify my BCP-containing product. What are some effective strategies?
A5: Purification of BCP derivatives can be challenging due to their potential volatility and sometimes poor solubility. A combination of chromatographic and non-chromatographic methods is often necessary.
Purification Techniques:
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes or pentane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The low polarity of many BCP derivatives means that elution often occurs with a low percentage of the polar solvent.[15][16][17]
-
Volatility: Be aware that some simple BCP derivatives can be volatile. Avoid excessive heating or high vacuum during solvent removal.
-
-
Crystallization: When possible, crystallization is an excellent method for obtaining highly pure material.
-
Distillation: For thermally stable, volatile liquid products, distillation under reduced pressure can be an effective purification method, particularly on a larger scale.[18]
-
Preparative TLC/HPLC: For small quantities of valuable material or for separating closely related impurities, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
By systematically addressing these common issues and understanding the underlying chemical principles, researchers can more effectively navigate the synthesis of novel BCP-containing molecules. This guide serves as a starting point, and further optimization will always be substrate-dependent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Time-Resolved Fluorescence Anisotropy of Bicyclo[1.1.1]pentane/Tolane-Based Molecular Rods Included in Tris(o-phenylenedioxy)cyclotriphosphazene (TPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 12. research.rug.nl [research.rug.nl]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Solubility Challenges of BCP-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered when working with Bicyclo[1.1.1]pentane (BCP) and Biphenylene (BP)-containing compounds. Our goal is to equip you with the scientific rationale and practical steps to overcome these common hurdles.
Introduction: Understanding the BCP Solubility Challenge
Bicyclo[1.1.1]pentane (BCP) has emerged as a valuable bioisostere in drug discovery, often used to replace aromatic rings, alkynes, or tert-butyl groups to improve metabolic stability and other physicochemical properties.[1][2] Similarly, Biphenylene (BP)-containing polymers are of great interest for their unique optoelectronic properties.[3][4] However, the rigid, three-dimensional structure of BCPs and the planar, conjugated nature of BPs can lead to significant solubility challenges, including poor dissolution and a tendency to aggregate. This guide will help you navigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of BCP-containing compounds.
Q1: My BCP-containing compound is poorly soluble in common organic solvents. Where do I start?
A1: Start with a systematic solvent screening. The principle of "like dissolves like" is a good starting point; consider the polarity of your specific BCP derivative.[5][6] For many BCP derivatives, aprotic solvents are a good initial choice. A solvent screen conducted during the synthesis of certain BCP salts found that acetone was effective, while DMF, THF, ethyl acetate, and 1,4-dioxane gave little to no conversion, and acetonitrile showed no conversion at all.[1] For Biphenylene-containing polymers, solvents like THF, N,N-dimethylformamide (DMF), and dimethylsulfoxide (DMSO) have been shown to be effective.[7]
Q2: I've dissolved my BCP compound, but it crashes out of solution over time. What is happening?
A2: This is likely due to either supersaturation or aggregation. The compound may have initially dissolved due to energy input (e.g., heating or sonication) to a concentration above its thermodynamic solubility limit. Over time, it equilibrates and precipitates. Aggregation is another common issue, where molecules of the compound self-associate to form larger, insoluble particles.[8][9]
Q3: Can I use heat to dissolve my BCP compound?
A3: Heating can be an effective way to increase the dissolution rate and solubility of a compound. However, be cautious. For some BCPs, particularly in bulk polymerization reactions, heating can lead to highly exothermic and even explosive reactions.[10] Always consider the thermal stability of your specific compound and start with gentle heating, monitoring the process closely.
Q4: Are there any general strategies to improve the solubility of my BCP-containing drug candidate?
A4: Yes, several formulation strategies can be employed for poorly soluble compounds. These include:
-
Salt formation: For acidic or basic BCP compounds, forming a salt can dramatically increase aqueous solubility.[11]
-
Prodrugs: Chemical modification to create a more soluble prodrug that converts to the active compound in vivo is a viable approach.[12][13]
-
Lipid-based formulations: For lipophilic BCP compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance oral absorption by pre-dissolving the compound.[11][14]
-
Amorphous solid dispersions: Creating an amorphous form of the compound, which lacks a crystal lattice structure, can significantly increase its apparent solubility.[11][14]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving more complex solubility problems.
Guide 1: Systematic Solvent Selection Protocol
If your BCP-containing compound exhibits poor solubility, a systematic approach to solvent selection is crucial.
The Underlying Principle: The solubility of a polymer or molecule in a solvent is governed by thermodynamic principles, often described by the Flory-Huggins theory.[15] A smaller difference in solubility parameters between the solute and the solvent generally leads to better solubility.
Experimental Protocol:
-
Initial Solvent Screening:
-
Select a diverse range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, acetone, ethyl acetate, methanol, and water).
-
In separate small vials, add a known small amount of your BCP compound (e.g., 1 mg).
-
Add a measured volume of each solvent (e.g., 100 µL) to each vial.
-
Vortex each vial for 1-2 minutes at room temperature.
-
Visually inspect for dissolution.
-
-
Quantitative Solubility Assessment:
-
For solvents that show promise, prepare saturated solutions by adding an excess of the BCP compound to a known volume of the solvent.
-
Equilibrate the solutions for 24 hours at a controlled temperature with stirring.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully take an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a calibrated analytical method (e.g., HPLC-UV, UPLC-MS).
-
-
Binary Gradient Titration:
-
If single solvents are inadequate, investigate binary mixtures.
-
Dissolve your compound in a "good" solvent (one in which it is most soluble).
-
Slowly titrate with a "poor" solvent (an anti-solvent) until precipitation is observed. This helps identify the solubility boundaries in a co-solvent system.
-
Data Summary: Recommended Starting Solvents for BCP Derivatives
| Compound Type | Recommended Solvents | Comments |
| Neutral BCP Derivatives | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Polarity matching is key. |
| BCP Salts | Acetone, more polar solvents depending on the counter-ion.[1] | Solubility is highly dependent on the nature of the salt. |
| Biphenylene Polymers | THF, N,N-dimethylformamide (DMF), Dimethylsulfoxide (DMSO).[7] | Higher molecular weight polymers may require more aggressive solvents. |
Guide 2: Managing and Preventing Compound Aggregation
Aggregation is a common cause of apparent insolubility and can lead to inconsistent results in biological assays.
The Causality: Aggregation occurs when intermolecular forces cause solute molecules to self-associate into larger particles that can precipitate from solution.[9] For BCP compounds, the rigid and often hydrophobic nature of the core can promote such interactions.
Workflow for Diagnosing and Mitigating Aggregation:
Caption: Troubleshooting workflow for BCP compound aggregation.
Experimental Protocols:
-
Concentration Reduction:
-
The most straightforward way to avoid aggregation is to work at concentrations below the critical aggregation concentration (CAC).[9]
-
Perform serial dilutions of your compound and observe if solubility improves disproportionately at lower concentrations.
-
-
Inclusion of Detergents:
-
In aqueous systems, non-ionic detergents (e.g., Triton X-100, Tween 20) at low concentrations (typically just above their critical micelle concentration) can help prevent the formation of aggregates.[9]
-
A detergent titration can confirm aggregation; if the compound's activity or solubility profile changes with increasing detergent concentration, aggregation is likely.[9]
-
-
Addition of Co-solvents:
-
For organic solutions, the addition of a co-solvent can disrupt the intermolecular interactions that lead to aggregation. For instance, adding a small percentage of a more polar solvent like DMSO or DMF to a less polar solvent might improve solubility.[16]
-
-
Use of Excipients:
-
In formulation development, excipients can be included to improve stability and prevent aggregation.[17] These can physically separate the compound molecules or alter the properties of the solvent.
-
Part 3: Advanced Strategies for Formulation
When simple solvent changes are insufficient, more advanced formulation techniques may be necessary, particularly in a drug development context.
Strategy 1: Nanosuspensions for Poorly Soluble BCPs
Creating a nanosuspension can dramatically increase the dissolution rate and apparent solubility of a compound.[12][18]
The Rationale: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[11] By reducing the particle size to the nanometer range, the surface area is vastly increased, leading to faster dissolution.
Workflow for Nanosuspension Formulation:
Caption: General workflow for BCP nanosuspension development.
Strategy 2: Lipid-Based Formulations
For lipophilic BCP compounds, formulating them in lipid-based systems can be highly effective.
The Mechanism: Lipid-based formulations present the drug in a solubilized state, bypassing the dissolution step in the gastrointestinal tract, which can enhance absorption.[11][14]
Considerations for Lipid-Based Formulations:
| Formulation Type | Composition | Best For |
| Type I | Oils (e.g., triglycerides) | Highly lipophilic BCPs |
| Type II (SEDDS) | Oils and water-insoluble surfactants | BCPs with moderate lipophilicity |
| Type III (SMEDDS) | Oils, water-soluble surfactants, and co-solvents | Broader range of BCPs, forms microemulsions |
| Type IV | Surfactants and co-solvents (oil-free) | BCPs soluble in hydrophilic components |
Conclusion
Overcoming the solubility issues of BCP-containing compounds requires a systematic and scientifically grounded approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and formulation techniques outlined in this guide, researchers can successfully work with these challenging but highly valuable molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Biphenylene-containing polycyclic conjugated compounds [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. Effect of biphenyl groups on the properties of poly(fluorenylidene piperidinium) based anion exchange membranes for applications in water electrolyzer ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00210A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. web.itu.edu.tr [web.itu.edu.tr]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals | Lab Manager [labmanager.com]
- 16. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Strategies for Selective Functionalization of the BCP Core at the C2 Position
Welcome to the technical support center for the selective functionalization of bicyclo[1.1.1]pentane (BCP) at the C2 (bridge) position. The BCP scaffold has become an invaluable tool in modern drug discovery, acting as a three-dimensional, saturated bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2][3][4] Its incorporation into drug candidates often leads to significant improvements in physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability.[5][6]
While functionalization at the C1 and C3 bridgehead positions is well-established, derivatization at the C2 bridge position has historically been a formidable challenge.[7] Accessing this "ortho/meta" equivalent substitution pattern is crucial for fine-tuning structure-activity relationships (SAR) and exploring novel chemical space.[6][8] This guide provides researchers, chemists, and drug development professionals with a curated set of frequently asked questions and in-depth troubleshooting guides for the key strategies in this emerging field.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the C2 functionalization of BCPs.
Q1: Why is the selective functionalization of the BCP C2 position so challenging compared to the C1/C3 bridgehead positions?
A: The difficulty arises from a combination of structural and electronic factors. The three C2 methylene positions are sterically shielded within the cage-like structure. Furthermore, the C(sp³)–H bonds at the C2 position are exceptionally strong and kinetically inert, making them difficult to activate selectively.[8][9] In contrast, the bridgehead positions are more sterically accessible and are the natural sites of reactivity when generating BCP intermediates from precursors like [1.1.1]propellane.[1][4]
Q2: What are the main strategic approaches to achieve selective C2 functionalization?
A: Current state-of-the-art methods can be broadly categorized into three main strategies:
-
Direct C–H Functionalization: This "late-stage" approach modifies an existing BCP core. It is primarily achieved through radical-mediated hydrogen atom transfer (HAT) , where a potent radical abstracts a C2 hydrogen, or through directed metallation , where a directing group on a bridgehead substituent guides a transition metal to activate a specific C2 C–H bond.[8][10][11]
-
Functionalization of Pre-installed Handles: This strategy involves the synthesis of BCP cores that already contain a versatile functional group at the C2 position. A leading example is the use of BCP bis-boronates , which have boronic esters at both C2 and C3 positions. The inherent difference in reactivity between these two sites allows for programmable, sequential derivatization.[9][12][13] Another approach uses 2,2-dihalogenated BCPs as precursors.[14]
-
Ring-Construction Methodologies: These methods build the BCP core in a way that incorporates the C2 substituent from the start. A notable example is the strain-release addition of a triplet carbene to a bicyclo[1.1.0]butane (BCB) , which can directly form a 1,2,3-trisubstituted BCP.[6][13]
Q3: When should I choose a late-stage C–H functionalization strategy over a pre-functionalized building block approach?
A: The choice depends on your synthetic goal.
-
Choose late-stage C–H functionalization when you need to diversify a complex BCP-containing molecule near the end of a synthetic sequence. This approach is ideal for rapid SAR studies on a common core structure, as it avoids the need for lengthy de novo synthesis for each new analog.[8][11]
-
Choose a pre-functionalized building block approach (like BCP bis-boronates) when you require a highly modular and programmable route to complex, multi-substituted BCPs. This strategy offers excellent control for installing different functional groups at the C1, C2, and C3 positions in a deliberate, stepwise manner.[9]
Q4: What is the key advantage of using BCP bis-boronates for accessing C2-substituted derivatives?
A: The primary advantage is the inherent chemoselectivity arising from the different electronic and steric environments of the C2 and C3 positions. The bridgehead (C3) boronic pinacol ester (Bpin) is generally more reactive towards certain transformations, such as ligand exchange and some cross-coupling reactions, allowing it to be functionalized while the C2-Bpin remains intact.[9][13] This opens the door for subsequent, distinct functionalization at the C2 position, providing a powerful platform for creating novel, di- and tri-substituted BCPs that were previously inaccessible.[9][12]
Section 2: Troubleshooting Guides
This section provides practical advice for specific issues encountered during key C2 functionalization experiments.
Problem 1: Low Yield or No Reaction in Radical C–H Functionalization (HAT-based)
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inefficient Hydrogen Atom Transfer (HAT) | The BCP bridge C–H bond is strong. Your HAT catalyst may be too weak to abstract the hydrogen efficiently. Solution: Screen more potent HAT catalysts. For photoredox-mediated reactions, this often involves using a combination of a photocatalyst and a silyl or thiol radical precursor that generates a highly reactive abstracting species in situ. This ensures the abstraction is thermodynamically favorable.[8][11] |
| Competing Side Reactions (e.g., Oligomerization) | The generated C2-BCP radical is a reactive intermediate. If not trapped efficiently, it can react with other BCP molecules or degrade. Solution: 1) Optimize concentration; radical reactions often benefit from high dilution to disfavor intermolecular side reactions. 2) Ensure the radical trapping agent (e.g., brominating agent, coupling partner) is present at an optimal concentration from the start of the reaction. 3) Adjust the rate of radical generation by tuning the light intensity (for photoredox) or initiator concentration. |
| Reaction Quenching by Oxygen | Molecular oxygen is an efficient radical trap and can quench both the excited state of the photocatalyst and the radical intermediates in the catalytic cycle. Solution: Ensure the reaction mixture is rigorously degassed before initiation. Use several cycles of freeze-pump-thaw or sparge thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive inert gas atmosphere throughout the reaction. |
Problem 2: Poor Selectivity or Low Yield in Directed C–H Functionalization (Pd-Catalyzed)
| Potential Cause | Recommended Solution & Scientific Rationale |
| Catalyst Poisoning | Heterocyclic directing groups (e.g., pyridines, quinolines) can strongly coordinate to the Pd(II) center, inhibiting catalytic turnover.[15] Solution: 1) Switch to a directing group with different coordination properties. For BCPs, a change from an aminoquinoline to a pyridine N-oxide directing group proved effective, as it alters the thermodynamics of the cyclometalation step.[10] 2) If the substrate itself contains poisoning heteroatoms, temporary protection (e.g., N-oxide formation, Lewis acid protection) may be necessary.[15] |
| Unfavorable Cyclometalation | The formation of the key palladacycle intermediate may be kinetically facile but thermodynamically unfavorable and reversible.[10] Solution: The choice of solvent and supporting ligands is critical. Changing the solvent from a weakly coordinating one like acetonitrile to a more strongly coordinating one like dimethyl sulfoxide (DMSO) can help stabilize the palladacycle intermediate and shift the equilibrium towards the desired product.[10] |
| Inefficient Functionalization of the Palladacycle | The C-Pd bond of the BCP palladacycle may be resistant to traditional two-electron oxidative addition/reductive elimination pathways with partners like aryl iodides.[10] Solution: Explore alternative functionalization pathways. Single-electron transfer (SET) mechanisms using in situ generated aryl radicals or electrophilic functionalization (e.g., iodination with I₂) have been shown to be more effective for these strained intermediates.[10] |
Problem 3: Lack of Selectivity with BCP Bis-Boronates
| Potential Cause | Recommended Solution & Scientific Rationale |
| Reaction Conditions Not Optimized for Selectivity | Attempting to functionalize the C3-Bpin with generic cross-coupling conditions may lead to a mixture of products or reaction at the wrong site. Solution: Leverage the higher reactivity of the C3-Bpin. For Suzuki-Miyaura couplings, specific ligand and base combinations are crucial for achieving high selectivity. The conditions must be mild enough to discriminate between the two boronate esters. Refer to validated protocols that explicitly demonstrate this selectivity.[9] |
| Difficulty Functionalizing the C2-Bpin | After successful C3 functionalization, the remaining C2-Bpin is sterically more hindered and electronically less reactive. Solution: The C2-Bpin often requires a change in strategy. 1) Convert the C2-Bpin to a more reactive species, such as a trifluoroborate salt (BF₃K), which can then undergo transformations like Minisci-type reactions.[9][16] 2) Use reactions well-suited for hindered boronates, such as oxidation (e.g., with NaOH/H₂O₂) to install a hydroxyl group, which serves as a handle for further chemistry.[9][16] |
Section 3: Key Experimental Protocols & Workflows
Workflow 1: Decision-Making for C2-Functionalization Strategy
The following diagram outlines a logical workflow for selecting an appropriate strategy for your research objective.
Caption: Decision workflow for selecting a C2-functionalization strategy.
Protocol 1: Radical C–H Bromination at C2 to Form a "Linchpin" Intermediate
This protocol, adapted from the work of MacMillan and co-workers, provides a general method for installing a bromine atom at the C2 position, creating a versatile intermediate for further cross-coupling reactions.[8][11]
Reaction: BCP-CO₂Me + CBrCl₃ → 2-Br-BCP-CO₂Me
Step-by-Step Methodology:
-
Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the BCP starting material (e.g., 1-(methoxycarbonyl)bicyclo[1.1.1]pentane, 0.1 mmol, 1.0 equiv.), the photocatalyst (e.g., 4CzIPN, 1 mol%), and the silyl radical precursor (e.g., (Me₃Si)₃SiH, 1.5 equiv.).
-
Solvent & Reagents: Seal the vial with a septa cap. Add bromotrichloromethane (CBrCl₃, 0.3 mmol, 3.0 equiv.) followed by degassed anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL).
-
Degassing: Sparge the resulting solution with argon for 15 minutes.
-
Reaction: Place the vial approximately 5 cm from a 34W blue LED lamp and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-bromo-BCP product.
Causality & Expertise: The use of a silyl radical precursor under photoredox conditions allows for the mild generation of a highly reactive silyl radical. This radical is a potent hydrogen atom abstractor, capable of cleaving the strong C2 C–H bond selectively. The resulting BCP-C2 radical is then trapped by the bromine source (CBrCl₃) to furnish the desired product. This method's mildness is key to its success on complex substrates.[8]
Protocol 2: Programmable Functionalization of a BCP Bis-Boronate
This two-part workflow, based on principles developed by Qin and colleagues, demonstrates the sequential functionalization of a BCP bis-boronate.[9]
Part A: Selective C3-Suzuki-Miyaura Coupling
Reaction: C2,C3-bis(Bpin)-BCP + Ar-Br → C2(Bpin)-C3(Ar)-BCP
-
Preparation: In a vial, combine the BCP bis-boronate (1.0 equiv.), the aryl bromide (1.1 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent: Add a degassed mixture of solvents (e.g., toluene/water, 10:1).
-
Reaction: Seal the vial and heat the mixture (e.g., 80 °C) with stirring for 12-18 hours. Monitor by LC-MS.
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Part B: Subsequent C2-Oxidation
Reaction: C2(Bpin)-C3(Ar)-BCP → C2(OH)-C3(Ar)-BCP
-
Preparation: Dissolve the product from Part A (1.0 equiv.) in a solvent mixture (e.g., THF/Methanol, 1:1).
-
Reaction: Add an aqueous solution of NaOH, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂, 30% aq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup & Purification: Quench the reaction carefully with saturated aqueous sodium thiosulfate. Extract the product with ethyl acetate. Wash, dry, concentrate, and purify by column chromatography to yield the C2-hydroxylated BCP.
Scientific Rationale: The C3-Bpin is more susceptible to transmetalation with the palladium catalyst under these specific conditions due to its unique electronic properties and lower steric hindrance compared to the C2-Bpin.[9][13] This difference in reactivity is the cornerstone of the programmable approach. The subsequent oxidation of the robust C2-Bpin is a standard, high-yielding transformation for boronic esters, demonstrating the utility of the remaining handle.[16]
Caption: Sequential functionalization workflow for BCP bis-boronates.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of Bicyclo[1.1.1]pentane Intermediates
A Senior Application Scientist's Guide to Synthesis and Stability
Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) chemistry. As a uniquely strained and rigid scaffold, the BCP motif has become a powerful tool in drug discovery, serving as a non-classical bioisostere for phenyl rings and tert-butyl groups. However, the very strain that imparts its desirable properties also makes its intermediates prone to decomposition. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of BCP-containing molecules. Here, we address specific experimental challenges in a question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions & Troubleshooting
Q1: My BCP-anion generation is sluggish and shows significant decomposition. What is the likely cause and how can I mitigate it?
This is a common issue arising from the high pKa of the BCP bridgehead C-H bond and the kinetic instability of the resulting anion. Decomposition often proceeds via ring-opening or reaction with the solvent or electrophiles.
Core Problem: The BCP bridgehead C-H bond is significantly less acidic (pKa ≈ 45-50 in DMSO) than typical C-H bonds, requiring very strong bases for deprotonation. The use of highly reactive bases like n-butyllithium (n-BuLi) can lead to side reactions if not properly controlled.
Troubleshooting Steps & Solutions:
-
Choice of Base and Conditions: Standard alkyllithium bases can be too aggressive. A Lochmann-Schlosser superbase (a mixture of n-BuLi and potassium tert-butoxide, KOtBu) is often more effective. This combination generates a more reactive organopotassium species that can deprotonate the BCP bridgehead more efficiently and at lower temperatures.
-
Temperature Control is Critical: Perform the deprotonation at very low temperatures, typically -78 °C, to minimize decomposition pathways. The BCP anion has a finite lifetime, and higher temperatures dramatically accelerate its degradation.
-
Solvent Selection: Use ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O). Avoid protic solvents or those that can react with the strong base. The coordinating nature of THF can help stabilize the organometallic intermediate.
-
In Situ Trapping: The most reliable strategy is to generate the BCP-anion in the presence of the desired electrophile. This in situ trapping ensures that the anion is consumed by the productive pathway as soon as it is formed, minimizing its concentration and the opportunity for decomposition.
-
To a flame-dried, three-neck flask under a positive pressure of argon, add the BCP precursor (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the electrophile (e.g., benzaldehyde, 1.2 eq) to the solution.
-
In a separate flask, prepare the Lochmann-Schlosser base by adding KOtBu (1.1 eq) to a solution of n-BuLi (1.1 eq) in hexane at -78 °C and stirring for 15 minutes.
-
Slowly add the pre-formed superbase to the BCP/electrophile mixture dropwise over 30 minutes.
-
Maintain the reaction at -78 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Proceed with standard aqueous workup and purification.
Q2: I'm observing significant byproducts in my palladium-catalyzed cross-coupling reaction with a BCP-halide. What are the common side reactions?
Palladium-catalyzed cross-couplings are central to functionalizing the BCP core, but the strained nature of the C-C bonds can lead to unwanted pathways, particularly β-carbon elimination from the BCP-palladium intermediate.
Core Problem: After oxidative addition of the palladium catalyst into the BCP-halide bond, the resulting BCP-Pd(II) intermediate can be unstable. Instead of proceeding through the desired reductive elimination step, it can undergo β-carbon elimination. This process involves the cleavage of a C-C bond within the BCP cage, leading to a ring-opened, monocyclic byproduct. This pathway is often competitive with the desired cross-coupling.
Troubleshooting Steps & Solutions:
-
Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands, such as SPhos or RuPhos, are often highly effective. These ligands accelerate the rate of reductive elimination, which is the product-forming step. By making the desired pathway faster, the competing β-carbon elimination side reaction is minimized.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the β-carbon elimination pathway, which typically has a higher activation energy than reductive elimination. However, this may also slow down the desired reaction, so optimization is key.
-
Careful Selection of Precursor: BCP-iodides are generally more reactive towards oxidative addition than BCP-bromides. Using a more reactive halide can sometimes allow the reaction to proceed at a lower temperature, further suppressing the decomposition pathway.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield of Coupled Product (%) | Yield of β-Elimination Product (%) |
| PPh3 | 5 | 100 | 35 | 50 |
| P(tBu)3 | 2 | 80 | 75 | 15 |
| SPhos | 2 | 60 | 92 | <5 |
| XPhos | 2 | 60 | 88 | <8 |
This table summarizes typical, representative data to illustrate the trend. Actual results will vary based on specific substrates and conditions.
Caption: Key decision point for the BCP-Pd(II) intermediate.
Q3: My photoredox reaction to generate a BCP-radical seems to fail. What are the best practices for generating and using these intermediates?
BCP-radicals are valuable intermediates, but their generation and subsequent reaction require careful optimization of photoredox conditions to avoid unproductive pathways.
Core Problem: The primary challenge is ensuring efficient generation of the BCP-radical from a suitable precursor (e.g., a carboxylate via an N-hydroxyphthalimide ester or a halide) and ensuring it is trapped faster than it can be quenched or undergo undesired single-electron transfer (SET) events.
Troubleshooting Steps & Solutions:
-
Precursor Selection: BCP-carboxylates are excellent radical precursors when converted to redox-active esters (e.g., Katritzky salts or N-hydroxyphthalimide esters). These precursors have a favorable reduction potential for reacting with the excited state of common photocatalysts.
-
Photocatalyst and Light Source: The choice of photocatalyst must be matched to the redox potential of the BCP precursor. Iridium-based catalysts like [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 are often used due to their high excited-state reduction potential. Ensure your light source (e.g., a 450 nm blue LED) provides sufficient energy to excite the catalyst efficiently.
-
Degassing: Oxygen is a potent quencher of both excited-state photocatalysts and radical intermediates. Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Concentration: The concentration of the radical acceptor should be sufficiently high to ensure efficient trapping of the BCP-radical once it is formed.
Caption: A decision tree for troubleshooting BCP photoredox reactions.
scale-up considerations for photochemical synthesis of BCP derivatives
Welcome to the technical support resource for researchers, chemists, and process development professionals engaged in the photochemical synthesis of bicyclo[1.1.1]pentane (BCP) derivatives. As a bioisostere for aromatic rings, BCPs are of immense interest in modern drug discovery, but transitioning their synthesis from the bench to pilot or production scale presents unique photochemical challenges.[1] This guide provides field-proven insights, troubleshooting workflows, and practical protocols to navigate the complexities of light-driven reactions on a larger scale.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful scale-up campaign.
Q1: Why is scaling up photochemical reactions for BCPs so challenging compared to traditional thermal reactions?
A: The primary challenge lies in the nature of the "reagent"—the photon. Unlike a chemical reagent that can be mixed to achieve homogeneity, light delivery is governed by physical laws that do not scale linearly.
-
Heat vs. Light: In thermal reactions, scaling up involves managing heat transfer, which is a well-understood engineering principle. Heat distributes through convection and conduction. In photochemistry, the challenge is ensuring uniform light distribution.[2][3]
-
The Beer-Lambert Law: As you increase the volume and concentration of your reaction, the path length for light increases. The reaction mixture itself absorbs and scatters light, creating a "shadowed" or "dark" zone in the core of a large batch reactor where no reaction occurs.[4] This leads to incomplete conversion and potential side reactions in the irradiated zones.
-
Quantum Yield: The efficiency of a photochemical reaction (quantum yield) is highly sensitive to conditions. A reaction that is feasible on a small scale may be economically unviable on a large scale if the quantum yield is low, meaning many photons are wasted for every molecule of product formed.[5]
Q2: What are the main advantages of using continuous flow chemistry for this process?
A: Continuous flow chemistry has emerged as the enabling technology for scaling photochemical processes, effectively overcoming the limitations of batch reactors.
-
Superior Irradiation: Flow reactors use narrow-diameter tubing or microchannels, creating a very short path length for light. This ensures uniform and efficient irradiation of the entire reaction volume.[6]
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and precise temperature control, efficiently dissipating heat generated by high-intensity light sources and preventing thermal degradation.[7][8]
-
Improved Safety: The small internal volume of a flow reactor at any given moment significantly reduces the risk associated with handling hazardous materials or managing highly exothermic reactions.[6][9]
-
Scalability: Scaling up in flow is often achieved by "scaling out"—running the process for a longer duration or by using multiple reactors in parallel ("numbering-up")—rather than increasing the reactor dimensions, which preserves the optimized reaction conditions.[10][11]
Q3: Which type of light source is best for scaling up BCP synthesis?
A: Light-Emitting Diodes (LEDs) are now the industry standard, far surpassing traditional mercury or xenon lamps for scale-up applications.[12]
-
Monochromaticity: LEDs emit light in a narrow wavelength band. This is crucial for selectivity, as it allows you to target the specific absorption maximum of your photocatalyst or substrate, minimizing side reactions caused by unwanted wavelengths.[13]
-
Energy Efficiency & Lower Heat: LEDs convert a higher percentage of electricity into light compared to mercury lamps, reducing power costs and, critically, generating less waste heat that needs to be removed from the reaction.[13]
-
Consistency and Lifespan: LEDs provide stable and consistent output over a very long operational life (often >50,000 hours), which is essential for reproducible, large-scale manufacturing. Mercury lamps degrade over time, leading to batch-to-batch variability.[13]
Q4: How do I choose the right solvent for a large-scale photochemical reaction involving BCPs?
A: Solvent selection goes beyond just solubility. For photochemical reactions, the optical and chemical properties of the solvent are critical.
-
UV Cutoff: The solvent must be transparent at the wavelength of irradiation. If the solvent absorbs the light, it will block photons from reaching the reactants and can lead to solvent degradation.
-
Chemical Inertness: The solvent should not participate in unwanted side reactions. Since many BCP syntheses involve radical intermediates, avoid solvents with weak C-H bonds (like THF, in some cases) that can be easily abstracted.
-
Solubility & Downstream Processing: The solvent must, of course, dissolve all reactants and catalysts. However, also consider the downstream purification. A solvent that simplifies product isolation and crystallization can significantly reduce overall process costs.[14][15] While many polycyclic aromatic hydrocarbon (PAH) syntheses have been studied in various solvents, their solubility can be a limiting factor.[16][17]
-
Safety & Environmental Impact: On a large scale, factors like flammability, toxicity, and environmental persistence become paramount.
Q5: What are the critical safety precautions I must take when scaling up?
A: Scaling up introduces magnified risks. A thorough risk assessment is mandatory.[9]
-
Radiation Shielding: High-intensity UV light sources can cause severe eye and skin damage. Ensure the reactor is housed in a light-tight enclosure with safety interlocks that automatically shut off the lamps if the enclosure is opened.[8]
-
Thermal Runaway Potential: All photochemical reactions should be assessed for exothermicity. The combination of reaction heat and heat from the lamps can potentially lead to a thermal runaway.[18] Ensure your cooling system is robust and has a sufficient safety margin.[3]
-
Pressure Management: If the reaction generates gaseous by-products, ensure the system is properly vented to avoid pressure buildup, especially in a continuous flow setup.
-
Containment: Use appropriate secondary containment for the reactor and solvent reservoirs to manage potential leaks or spills.
Section 2: Troubleshooting Guides
Problem 1: Low Product Yield or Incomplete Conversion
Your gram-scale BCP synthesis worked perfectly, but at the 100-gram scale, the reaction stalls at 40% conversion.
Caption: Decision tree for troubleshooting low yield.
-
Root Cause Analysis:
-
Photon Starvation: The most common issue. The number of photons supplied per unit time is insufficient for the increased number of reactant molecules. Light is a stoichiometric reagent; if you 10x your reactants, you must 10x the delivered photons to maintain the same reaction time.
-
Poor Light Penetration: In a large batch reactor, the outer layers of the solution absorb all the light, leaving the core unreacted.[4]
-
Thermal Effects: Excess heat from the lamps can increase the rate of side reactions or cause deactivation of the excited state.[8]
-
Quantum Yield Decrease: Factors like reactant concentration can sometimes lead to quenching effects, where excited molecules are deactivated before they can react, lowering the overall efficiency.[5][19][20]
-
Problem 2: Formation of Impurities and By-products
The scaled-up reaction yields the desired BCP derivative, but it's contaminated with difficult-to-remove impurities that weren't present in the small-scale trial.
-
Root Cause Analysis:
-
Over-irradiation: The product molecule itself may be photosensitive. In a batch reactor, product formed early in the reaction continues to be irradiated, leading to degradation or subsequent reactions. In flow chemistry, precise control over residence time minimizes this.[21]
-
Incorrect Wavelength: Broadband sources like mercury lamps emit multiple wavelengths. A high-energy UV wavelength might be activating an unwanted reaction pathway for your substrate, product, or even the solvent.[13][22]
-
Hot Spots: Poor mixing and inefficient heat removal in large batch reactors can create localized "hot spots" where thermal side reactions dominate.[9]
-
| Problem Driver | Recommended Solution | Rationale |
| Over-irradiation | Transition to a continuous flow reactor. | Allows for precise control of residence time, ensuring product exits the irradiation zone immediately after formation. |
| Incorrect Wavelength | Replace broadband mercury lamp with a monochromatic LED. | Select an LED that emits only at the desired wavelength to selectively excite the photocatalyst, preventing activation of other species.[12][13] |
| Thermal Degradation | Improve cooling efficiency (use a jacketed reactor or cooling coils). | Actively removing heat from the system prevents thermal side reactions from competing with the desired photochemical pathway.[8] |
| Oxygen Sensitivity | Degas solvents thoroughly and maintain the reaction under an inert atmosphere (N₂ or Ar). | Many photochemical reactions involving radical intermediates are sensitive to oxygen, which can act as a quencher or participate in unwanted oxidation reactions.[8] |
Section 3: Key Protocols and Methodologies
Protocol 1: A Step-by-Step Guide to Transitioning from Batch to Continuous Flow
This protocol outlines the logical workflow for converting a promising lab-scale batch reaction into a robust, scalable flow process.
Caption: Workflow for batch-to-flow process development.
-
Step 1: Batch Re-optimization & Baseline:
-
Identify the optimal wavelength using a multi-wavelength screening photoreactor or by analyzing the absorbance spectrum of the key light-absorbing species.
-
Use an LED light source for this baseline experiment to ensure the conditions are translatable.[23]
-
Monitor the reaction kinetics using in-situ analysis (e.g., NMR, UPLC) to understand the reaction profile.[24][25][26]
-
-
Step 2: Determine Apparent Quantum Yield (Φ):
-
Quantify the photon flux of your light source using chemical actinometry (see Protocol 2).
-
Calculate the quantum yield: Φ = (moles of product formed) / (moles of photons absorbed).
-
Causality: A low quantum yield (<0.1) suggests an inefficient process that may not be economically viable to scale. It indicates that significant energy is being wasted through non-productive excited state decay pathways.[5] In this case, re-investigate the photocatalyst, solvent, or temperature before proceeding.
-
-
Step 3: Select Flow Reactor Type:
-
For most applications, a simple coiled tube reactor made of FEP or PFA is sufficient. These materials are transparent to UVA and most visible light and are chemically inert.
-
For reactions involving slurries or solids, a micro-packed bed reactor or a continuous stirred-tank reactor (CSTR) in series may be more appropriate.[6]
-
-
Step 4: Initial Flow Translation:
-
Set the reactor temperature to match the optimized batch condition.
-
Start with a residence time equivalent to the reaction time in the batch experiment. (Residence Time = Reactor Volume / Total Flow Rate).
-
Use the same reactant concentrations.
-
-
Step 5: Residence Time Optimization:
-
Systematically vary the flow rate to find the shortest residence time that provides maximum conversion.
-
This is a key advantage of flow chemistry, as it allows you to minimize the reaction time and prevent product degradation from over-exposure to light.
-
-
Step 6: Scale-Out Validation:
-
To increase productivity, do not change the optimized conditions (flow rate, temperature, concentration). Instead, run the system for a longer period.
-
For a significant throughput increase, add identical reactors in parallel. This "numbering-up" approach ensures that the fundamental reaction parameters remain constant, guaranteeing reproducibility.[11]
-
Protocol 2: Practical Guide to Chemical Actinometry
To scale a reaction rationally, you must treat photons as a quantifiable reagent. Chemical actinometry is the process of measuring the photon flux of your reactor setup.
-
Choose an Actinometer: Select a chemical system with a well-documented quantum yield at your desired wavelength. A common choice for the near-UV and blue region is potassium ferrioxalate.
-
Prepare the Solution: Prepare a solution of the actinometer (e.g., 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄).
-
Irradiate: Fill your reactor (the exact same setup you will use for your BCP synthesis) with the actinometer solution and irradiate it for a set period. Ensure the solution is well-mixed.
-
Develop and Measure: After irradiation, a ferrous ion (Fe²⁺) is produced. This is quantified by adding a phenanthroline solution, which forms a deeply colored complex with Fe²⁺, and measuring the absorbance with a UV-Vis spectrophotometer.
-
Calculate Photon Flux: Using the known quantum yield of the actinometer and the amount of Fe²⁺ produced, you can calculate the moles of photons that entered your reactor per unit time (mol⋅s⁻¹).
-
Causality: This measurement is the critical link between different scales and setups. A reaction that requires "1 hour of irradiation" is a meaningless statement without knowing the photon flux. A reaction that requires "2.5 equivalents of photons" is a precise, scalable parameter.
Section 4: Downstream Processing & Purification
Scaling up the reaction is only half the battle; purification of multi-kilogram quantities of BCP derivatives presents its own challenges.
Q: My BCP derivative is difficult to crystallize and standard chromatography is not efficient for the quantities I need. What are my options?
A: Downstream processing contributes significantly to the overall cost and should be considered early in development.[27][28]
-
Orthogonal Purification Steps: Relying on a single purification technique is rarely effective. Use a series of "orthogonal" steps that separate based on different physical properties (e.g., polarity, charge, size).[29]
-
Initial Workup:
-
Liquid-Liquid Extraction: Can be used to remove water-soluble or acid/base-ionizable impurities.
-
Filtration/Precipitation: If your product is a solid and impurities remain in the solvent, this can be a highly effective and scalable initial purification step.
-
-
Advanced Chromatography:
-
Medium Pressure Liquid Chromatography (MPLC): A good intermediate step between low-pressure column chromatography and high-cost HPLC.
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO₂ as the mobile phase. It is fast, efficient, and uses less organic solvent, making it a "greener" and often more cost-effective option for large-scale purification.
-
-
Crystallization Optimization:
-
Solvent Screening: Systematically screen a wide range of anti-solvents to induce crystallization.
-
Seeding: Use a small amount of pure crystalline material to initiate crystallization in a saturated solution.
-
Temperature Gradient: Implement controlled cooling profiles, as rapid cooling often leads to oils or amorphous solids.
-
The overall goal of downstream processing is to achieve the required purity with the highest possible yield in the most cost-effective manner.[15][30]
References
- 1. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. helgroup.com [helgroup.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. quora.com [quora.com]
- 6. asynt.com [asynt.com]
- 7. labunlimited.com [labunlimited.com]
- 8. oystermedia.net [oystermedia.net]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. syrris.com [syrris.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
- 14. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 15. researchgate.net [researchgate.net]
- 16. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fauske.com [fauske.com]
- 19. brainly.in [brainly.in]
- 20. Discuss the factors affecting quantum yield in photochemical reactions... [askfilo.com]
- 21. d-nb.info [d-nb.info]
- 22. noblelight.com [noblelight.com]
- 23. hepatochem.com [hepatochem.com]
- 24. Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07059D [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 28. sartorius.com [sartorius.com]
- 29. biomanufacturing.org [biomanufacturing.org]
- 30. youtube.com [youtube.com]
Validation & Comparative
A Tale of Two Scaffolds: Bicyclo[1.1.1]pentane-1-carboxylic acid versus para-substituted Benzoic Acid in Modern Drug Design
A Senior Application Scientist's Guide to Navigating the Nuances of Phenyl Ring Bioisosteres
In the intricate world of drug discovery, the quest for molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. The para-substituted phenyl ring, a ubiquitous moiety in a vast number of pharmaceuticals, often presents challenges related to metabolic instability and poor solubility.[1] This has spurred the exploration of non-classical bioisosteres, three-dimensional scaffolds that can mimic the geometry of the phenyl ring while offering improved physicochemical properties. Among these, bicyclo[1.1.1]pentane-1-carboxylic acid (BCP) has emerged as a compelling alternative to the traditional para-substituted benzoic acid.[1][2][3] This guide provides an in-depth comparison of these two critical building blocks, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.
The Bioisosteric Conundrum: Mimicking the Phenyl Ring
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic distribution, is a cornerstone of medicinal chemistry. The goal is to enhance the desired properties of a drug candidate, such as potency, selectivity, and metabolic stability, while minimizing toxicity. The para-substituted benzoic acid motif is a common pharmacophore, often engaging in crucial hydrogen bonding and hydrophobic interactions within a target protein. However, the aromatic nature of the phenyl ring makes it susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and rapid clearance.[1]
BCP has garnered significant attention as a non-classical bioisostere of the para-substituted phenyl ring due to its rigid, three-dimensional structure and similar exit vectors for substituents.[1][2][3][4] This saturated bicyclic system offers a unique opportunity to escape the flatland of aromatic rings and explore new chemical space.
Structural and Conformational Differences: A Tale of Two Geometries
The fundamental difference between BCP and para-substituted benzoic acid lies in their geometry. The phenyl ring is planar, with substituents extending in the same plane. In contrast, the BCP cage is a rigid, three-dimensional structure with bridgehead substituents positioned at a defined angle. This has profound implications for how a drug molecule interacts with its biological target.
Caption: Structural differences between para-substituted benzoic acid and BCP.
Physicochemical Property Showdown: The Experimental Evidence
The true value of a bioisosteric replacement lies in its ability to favorably modulate the physicochemical properties of a drug candidate. Numerous studies have demonstrated the advantages of incorporating a BCP moiety over a para-substituted phenyl ring.
Solubility
A consistent advantage of replacing a phenyl ring with a BCP scaffold is the significant improvement in aqueous solubility.[1][3] This is attributed to the reduced lipophilicity and disruption of crystal packing that the three-dimensional BCP structure introduces. For instance, in the development of a γ-secretase inhibitor, replacing a fluorophenyl group with a BCP moiety led to a notable increase in solubility.[1][3]
Lipophilicity
The calculated partition coefficient (cLogP) is a key indicator of a compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. BCP analogues consistently exhibit lower cLogP values compared to their phenyl counterparts, signifying reduced lipophilicity.[5] This can lead to improved oral bioavailability and a lower potential for off-target toxicity.
Metabolic Stability
The saturated nature of the BCP core renders it significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[1] The metabolic pathways of benzene rings can lead to the formation of cytotoxic intermediates, a risk that is mitigated with the use of the stable BCP scaffold.[1] This enhanced metabolic stability can result in a longer plasma half-life and an improved therapeutic window.
Non-Specific Binding
The planarity and hydrophobicity of the phenyl ring can contribute to non-specific binding to proteins and membranes, a phenomenon that can complicate the interpretation of in vitro data and lead to undesirable in vivo effects. The use of BCP to replace a phenyl ring has been shown to effectively reduce non-specific binding, as quantified by the chromatographic hydrophobicity index (CHI).[1] Lower CHI values for BCP analogues indicate a weaker tendency for non-specific interactions.[1]
Table 1: Comparative Physicochemical Properties
| Property | para-substituted Benzoic Acid Analogue | This compound Analogue | Reference |
| Solubility | Lower | Higher | [1][3] |
| Lipophilicity (cLogP) | Higher | Lower | [5] |
| Metabolic Stability | Susceptible to oxidation | More stable | [1] |
| Non-Specific Binding | Higher tendency | Lower tendency | [1] |
Impact on Pharmacological Properties: A Balancing Act
While the improvements in physicochemical properties are compelling, the ultimate success of a bioisosteric replacement hinges on its impact on the pharmacological activity of the drug candidate. The replacement of a para-substituted benzoic acid with BCP can have varied effects on potency and selectivity, and this must be evaluated on a case-by-case basis.
In many instances, BCP analogues have been shown to retain or even improve potency compared to their phenyl-containing parents.[6] For example, a BCP analogue of the γ-secretase inhibitor avagacestat demonstrated comparable potency.[3] However, there are also cases where the BCP replacement leads to a decrease in activity, highlighting the importance of understanding the specific interactions of the phenyl ring in the binding pocket.[3]
Synthetic Strategies: Incorporating BCP and para-substituted Benzoic Acids
The feasibility of synthesizing drug analogues is a critical consideration in any drug discovery program. While the synthesis of para-substituted benzoic acids is generally well-established, the incorporation of the BCP moiety has historically been more challenging.[7] However, recent advances in synthetic methodology have made BCP building blocks more accessible.
Synthesis of para-substituted Benzoic Acid Analogues
A common method for synthesizing para-substituted benzoic acids involves the oxidation of a corresponding para-substituted toluene. Another approach is the carboxylation of a Grignard reagent derived from a para-substituted aryl halide.
Caption: Common synthetic routes to para-substituted benzoic acids.
Synthesis of BCP-containing Drug Analogues
The synthesis of BCP derivatives often starts from [1.1.1]propellane, a highly strained molecule.[2][6] Radical addition reactions to [1.1.1]propellane are a widely used method to introduce functionality at the bridgehead positions.[6] More recently, multicomponent reactions have been developed to provide single-step access to complex BCP products.[6]
References
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01631E [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of Bicyclo[1.1.1]pentane (BCP) and Phenyl Bioisosteres
Introduction: The Rationale for Bioisosteric Replacement in Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic modification of molecular scaffolds to refine physicochemical and pharmacological profiles is a central tenet of medicinal chemistry. The phenyl ring, a prevalent structural motif in a vast number of pharmaceuticals, frequently poses challenges related to metabolic instability, high lipophilicity, and potential off-target toxicities.[1] The concept of bioisosterism, the substitution of one chemical moiety for another with similar biological activity, offers a powerful strategy to mitigate these liabilities.[2][3]
This guide provides an in-depth, objective comparison of the physicochemical properties of bicyclo[1.1.1]pentane (BCP), a three-dimensional, saturated bioisostere, and the classical phenyl ring. The "escape from flatland" by replacing planar, aromatic systems with sp³-rich scaffolds like BCP has emerged as a compelling strategy to enhance the drug-like properties of therapeutic candidates.[1] We will delve into the experimental data and methodologies that underpin the rationale for this bioisosteric substitution, offering a practical resource for researchers, scientists, and drug development professionals.
Structural and Geometric Comparison: Phenyl Ring vs. BCP
The foundational premise of utilizing BCP as a phenyl bioisostere lies in its ability to mimic the geometry of a para-substituted phenyl ring, thereby preserving crucial interactions with biological targets. However, the distinct structural differences between the planar, aromatic phenyl ring and the rigid, three-dimensional BCP scaffold are the very source of the advantageous shifts in physicochemical properties.
Caption: Structural comparison of a para-substituted phenyl ring and a 1,3-disubstituted BCP.
While both scaffolds can position substituents at similar distances, the BCP moiety introduces a higher fraction of sp³-hybridized carbons, leading to a more three-dimensional molecular shape. This fundamental difference has profound implications for a molecule's interaction with its environment, influencing properties from solubility to metabolic stability.
Quantitative Comparison of Physicochemical Properties
The decision to employ a bioisosteric replacement is data-driven. The following sections present a quantitative comparison of key physicochemical properties, supported by experimental data from published studies.
Solubility
A frequent liability of drug candidates rich in aromatic rings is poor aqueous solubility, which can hinder absorption and bioavailability. The replacement of a phenyl ring with a BCP moiety has consistently been shown to significantly improve solubility.
Table 1: Comparative Solubility Data
| Parent Compound (Phenyl) | BCP Analog | Fold Increase in Solubility | Reference |
| γ-secretase inhibitor (BMS-708,163) | BCP-containing analog | >50-fold | [1] |
| LpPLA2 inhibitor (Darapladib) | BCP-containing analog | 9.25-fold (kinetic) | [1] |
| Imatinib | BCP-Imatinib | >80-fold (thermodynamic) |
Causality Behind the Improvement: The enhanced solubility of BCP analogs can be attributed to the disruption of the planar, crystalline packing often associated with aromatic compounds. The three-dimensional and rigid nature of the BCP cage hinders the formation of strong intermolecular crystal lattice interactions, thereby reducing the energy required to dissolve the compound in an aqueous medium.
Lipophilicity (LogP/LogD)
High lipophilicity is often associated with poor absorption, distribution, metabolism, and excretion (ADME) properties, including non-specific binding and increased metabolic clearance. BCP is generally less lipophilic than the phenyl ring.
Table 2: Comparative Lipophilicity Data
| Phenyl-Containing Compound | LogD (pH 7.4) | BCP-Containing Analog | LogD (pH 7.4) | ΔLogD (BCP - Phenyl) | Reference |
| γ-secretase modulator (Cpd 17) | >4 | BCP analog (Cpd 18) | 3.5 | < -0.5 | [4] |
| γ-secretase modulator (Cpd 13) | >4 | BCP analog (Cpd 14) | 2.8 | < -1.2 | [4] |
Experimental Insight: While the shake-flask method is the gold standard for LogP/LogD determination, the Chromatographic Hydrophobicity Index (CHI) offers a high-throughput alternative that is increasingly used in drug discovery.[5] This method correlates the retention time of a compound on a reverse-phase HPLC column to its lipophilicity.
Metabolic Stability
Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance and the formation of potentially reactive metabolites. The saturated, sterically hindered nature of the BCP core makes it more resistant to enzymatic degradation.
Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Phenyl-Containing Compound | HLM Clearance (µL/min/mg) | BCP-Containing Analog | HLM Clearance (µL/min/mg) | Improvement | Reference |
| Antimalarial Series 4 Analog | High | BCP analog (Cpd 22) | Lower | Significantly Improved | [6] |
| LpPLA2 Inhibitor Analog | Detectable | BCP analog (Cpd 5) | 1.22 | Low Clearance | [3] |
Self-Validating System: A well-designed metabolic stability assay includes positive controls (compounds with known high and low clearance) to validate the metabolic competency of the liver microsome preparation. The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of intrinsic clearance.
Caption: Comparative metabolic fate of phenyl vs. BCP moieties.
Membrane Permeability
Effective oral drug absorption requires sufficient permeability across the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
Table 4: Comparative Caco-2 Permeability Data
| Phenyl-Containing Compound | Apparent Permeability (Papp) (nm/s) | BCP-Containing Analog | Apparent Permeability (Papp) (nm/s) | Fold Change | Reference |
| LpPLA2 inhibitor (Darapladib) | 230 | BCP-containing analog | 705 | 3.06x increase | [1] |
Experimental Rationale: The increase in permeability observed with some BCP analogs, despite a potential decrease in lipophilicity, highlights the complex interplay of factors governing membrane transport. The more globular shape of BCP compounds may facilitate passage through the lipid bilayer, and reduced non-specific binding to the assay apparatus can also contribute to higher measured permeability.
hERG Inhibition
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia. The lipophilic and basic nature of many phenyl-containing compounds contributes to their potential for hERG inhibition. While direct comparative data is sparse, the general trend of reduced lipophilicity with BCP substitution suggests a lower propensity for hERG binding.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Kinetic Solubility Assay (Shake-Flask Method)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Add the DMSO stock solution to a 96-well plate and perform a serial dilution.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to distribute.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the intrinsic clearance.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Plasma Protein Binding (Equilibrium Dialysis)
-
Device Preparation: Hydrate the dialysis membrane of the equilibrium dialysis apparatus (e.g., RED device) according to the manufacturer's instructions.
-
Sample Preparation: Spike the test compound into plasma (human, rat, etc.) at the desired concentration.
-
Loading the Device: Add the plasma-compound mixture to one chamber of the dialysis unit and an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber.
-
Equilibration: Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion and Future Perspectives
The replacement of a phenyl ring with a bicyclo[1.1.1]pentane moiety is a validated and powerful strategy in medicinal chemistry to improve the physicochemical properties of drug candidates. The experimental evidence consistently demonstrates that this bioisosteric substitution can lead to significant enhancements in solubility and metabolic stability, along with a reduction in lipophilicity, which collectively contribute to a more favorable ADME profile.
While the potential for a slight reduction in biological activity exists and must be evaluated on a case-by-case basis, the overall benefits of "escaping flatland" often outweigh this risk. As synthetic methodologies for accessing functionalized BCP building blocks continue to advance, the application of this versatile bioisostere is poised to expand, offering new avenues for the design of safer and more effective therapeutics. This guide provides a foundational understanding and practical experimental framework for researchers to rationally incorporate BCP into their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Guide to Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the deliberate design of molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the pantheon of bioisosteres, the bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling three-dimensional substitute for the ubiquitous para-substituted phenyl ring.[1][2] Its rigid, cage-like structure offers a unique vector for substituent placement, often leading to improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2] However, the successful application of BCP derivatives in drug candidates is intrinsically linked to their solid-state properties, which are best understood through single-crystal X-ray diffraction analysis.
This guide provides an in-depth comparison of the X-ray crystallographic analysis of Bicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives. We will explore the nuances of crystallization, data collection, and structural interpretation, offering a comparative lens against alternative rigid scaffolds. The insights presented herein are designed to empower researchers to make informed decisions in the selection and characterization of these promising building blocks.
The Art and Science of Crystallizing Rigid Scaffolds
Obtaining high-quality single crystals of BCP-1-carboxylic acid derivatives, a prerequisite for X-ray diffraction, can be a significant bottleneck.[3] The rigidity of the BCP core can sometimes hinder the efficient packing required for crystal lattice formation. However, the presence of the carboxylic acid moiety provides a strong handle for directing intermolecular interactions, primarily through hydrogen bonding.[4][5]
Comparative Crystallization Strategies
Two of the most common and effective techniques for crystallizing small organic molecules like BCP derivatives are slow evaporation and vapor diffusion . The choice between these methods is often empirical, and a comparative approach is recommended.
Table 1: Comparison of Common Crystallization Techniques for BCP-1-Carboxylic Acid Derivatives
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form.[6][7][8] | Simple setup, requires minimal sample manipulation. | Can lead to rapid crystallization and smaller or lower-quality crystals if evaporation is too fast.[7] | Compounds that are moderately soluble and have a tendency to form stable crystals. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7][9] | Finer control over the rate of crystallization, often yielding higher quality crystals.[7] | More complex setup, requires careful selection of solvent/anti-solvent pairs. | Compounds that are highly soluble or prove difficult to crystallize by other methods. |
Experimental Protocol: Crystallization of a BCP-1-Carboxylic Acid Derivative via Vapor Diffusion
This protocol provides a generalized starting point for the crystallization of a novel BCP-1-carboxylic acid derivative.
Materials:
-
This compound derivative (5-10 mg)
-
Solvent in which the compound is soluble (e.g., ethyl acetate, acetone)
-
Anti-solvent in which the compound is insoluble (e.g., hexane, pentane)
-
Small vial (e.g., 1-dram vial)
-
Larger vial or beaker that can accommodate the small vial
-
Parafilm or a tight-fitting cap for the larger vial
Procedure:
-
Dissolve 5-10 mg of the BCP derivative in the minimum amount of the chosen solvent in the small vial. Ensure the compound is fully dissolved.
-
Place the small, open vial inside the larger vial.
-
Carefully add the anti-solvent to the larger vial, ensuring it does not splash into the smaller vial. The level of the anti-solvent should be below the top of the inner vial.
-
Seal the larger vial with parafilm or a cap.
-
Store the setup in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor for crystal growth over several days to weeks. High-quality crystals are often transparent with well-defined faces.
References
- 1. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 2. 1-Adamantanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 3. Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-((Benzyloxy)carbonyl)this compound [mdpi.com]
- 6. Slow Evaporation Method [people.chem.umass.edu]
- 7. unifr.ch [unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
A Comparative Guide to BCP, Cubane, and Adamantane: Choosing the Optimal Rigid Scaffold in Drug Discovery
In the intricate world of drug design and materials science, the quest for molecular scaffolds that offer precise three-dimensional control is paramount. Rigid scaffolds, non-planar saturated cyclic systems, provide a stable framework to orient functional groups in specific spatial arrangements, profoundly influencing a molecule's interaction with biological targets.[1][2][3] Among the diverse array of such scaffolds, bicyclo[1.1.1]pentane (BCP), cubane, and adamantane have emerged as compelling choices, each with a unique profile of properties. This guide offers an in-depth comparative analysis of these three scaffolds, providing researchers, scientists, and drug development professionals with the critical data and insights needed to select the most appropriate scaffold for their specific application.
The Strategic Value of Rigid Scaffolds
The move away from flat, two-dimensional molecules towards more three-dimensional structures is a guiding principle in modern medicinal chemistry, often referred to as "escaping from flatland".[4][5] Rigid scaffolds are central to this strategy. By locking substituent groups into well-defined vectors, they can enhance binding affinity to protein targets, improve metabolic stability by shielding susceptible functionalities, and fine-tune physicochemical properties such as solubility and lipophilicity.[6][7] This guide will dissect the distinct advantages and disadvantages of BCP, cubane, and adamantane, empowering you to make informed decisions in your research endeavors.
Bicyclo[1.1.1]pentane (BCP): The Compact Bioisostere
Bicyclo[1.1.1]pentane (BCP) is a highly strained, propeller-shaped molecule that has gained significant traction as a bioisostere for the para-substituted phenyl ring, internal alkynes, and the tert-butyl group.[8][9][10] Its compact size and linear exit vectors for substituents at the 1 and 3 positions make it an attractive replacement for aromatic systems.
Key Attributes of BCP:
-
Improved Physicochemical Properties: Replacing a phenyl ring with a BCP core often leads to a marked improvement in aqueous solubility and a reduction in non-specific binding.[11][12][13] This is attributed to the disruption of π-π stacking interactions that are common with aromatic compounds.[11][13]
-
Enhanced Metabolic Stability: The strained C-H bonds in the BCP cage are generally more resistant to metabolic oxidation compared to the C-H bonds in many other aliphatic or aromatic systems.[8][14]
-
Synthetic Accessibility: Recent advancements in synthetic methodologies, particularly those involving the reaction of [1.1.1]propellane, have made a wide range of functionalized BCP derivatives more accessible for research and development.[9][15][16] Continuous flow synthesis methods have even enabled gram-scale production of BCP building blocks.[15]
Structural and Physicochemical Data for BCP
| Property | Value | Source(s) |
| Substituent Exit Vector | Linear (1,3-disubstituted) | [10] |
| Distance between Substituents (1,3-disubstituted) | ~1.85 Å | |
| C-C-C Bond Angle (Bridgehead) | ~73° | N/A |
| C-C-C Bond Angle (Methylene Bridge) | ~95° | N/A |
| Calculated logP (BCP core) | Lower than corresponding phenyl or adamantyl | [11][12] |
| Aqueous Solubility | Significantly higher than phenyl analogues | [11][12][13] |
Cubane: The Benzene Mimic with a Twist
Cubane (C₈H₈) is a synthetic hydrocarbon with a unique cubic geometry, first synthesized by Philip Eaton.[17] Its rigid framework and the spatial arrangement of its eight carbon atoms make it an excellent geometric mimic of the benzene ring.[17][18]
Key Attributes of Cubane:
-
Geometric Bioisostere of Benzene: Cubane provides a close geometric match to benzene, allowing it to serve as a non-aromatic, three-dimensional replacement in many drug candidates, often retaining or even enhancing biological activity.[17]
-
Metabolic Robustness: The high C-H bond dissociation energy (~109 kcal/mol) of cubane confers significant resistance to oxidative metabolism, reducing the potential for the formation of toxic metabolites that can arise from the oxidation of aromatic rings.[17]
-
Improved Solubility: Similar to BCP, the non-planar and rigid nature of cubane disrupts intermolecular π-π stacking, which can lead to enhanced aqueous solubility and improved bioavailability compared to their aromatic counterparts.[12][17]
-
Synthetic Challenges: Historically, the synthesis of cubane derivatives has been complex and low-yielding, limiting their widespread use.[19][20] However, recent advances have expanded the synthetic toolbox, enabling more practical access to variously substituted cubanes, including 1,3- and 1,2-disubstituted isomers that mimic meta- and ortho-substituted benzenes.[21][22]
Structural and Physicochemical Data for Cubane
| Property | Value | Source(s) |
| Substituent Exit Vector | Linear (1,4-disubstituted), Angular (1,2- & 1,3-disubstituted) | [17][18] |
| Distance between Substituents (1,4-disubstituted) | ~2.72 Å | |
| C-C-C Bond Angle | 90° | [19] |
| Calculated logP (Cubane core) | Lower than corresponding phenyl, higher than BCP | [12][23] |
| Aqueous Solubility | Higher than phenyl analogues | [12][17] |
Adamantane: The Lipophilic and Rigid Anchor
Adamantane is a tricyclic alkane with a diamondoid structure, known for its exceptional rigidity and thermal stability.[24] It has a long history in medicinal chemistry, with derivatives like amantadine and rimantadine being used as antiviral drugs.[4][25]
Key Attributes of Adamantane:
-
Lipophilicity Enhancement: The bulky and hydrocarbon-rich nature of the adamantane cage significantly increases the lipophilicity of a molecule, which can be strategically used to enhance membrane permeability and binding to hydrophobic pockets in target proteins.[6][7]
-
Metabolic Stability: The adamantane core is highly resistant to metabolic degradation, which can prolong the half-life of a drug.[6][7]
-
Precise Vectorial Display: The tetrahedral arrangement of the bridgehead carbons allows for the precise positioning of up to four substituents in defined spatial orientations, making it an excellent scaffold for developing multivalent ligands or probing complex binding sites.[4][26]
-
Synthetic Accessibility: A variety of synthetic methods exist for the functionalization of the adamantane core, making a diverse range of derivatives accessible.[27][28][29]
Structural and Physicochemical Data for Adamantane
| Property | Value | Source(s) |
| Substituent Exit Vector | Tetrahedral (bridgehead positions) | [26] |
| Distance between Substituents (1,3-disubstituted) | ~2.5 Å | N/A |
| C-C-C Bond Angle | ~109.5° | N/A |
| Calculated logP (Adamantane core) | Highest among the three scaffolds | [7][30] |
| Aqueous Solubility | Generally low, but can be modulated by substituents | [30][31] |
Comparative Analysis: A Head-to-Head Look
The choice between BCP, cubane, and adamantane depends heavily on the specific goals of the drug design or materials science project. The following table provides a direct comparison of their key features to aid in this selection process.
| Feature | Bicyclo[1.1.1]pentane (BCP) | Cubane | Adamantane |
| Primary Role | para-Phenyl/alkyne/t-butyl bioisostere | Benzene bioisostere | Lipophilic anchor, rigid linker |
| Size | Smallest | Intermediate | Largest |
| Lipophilicity (logP) | Lowest | Intermediate | Highest |
| Aqueous Solubility | Highest | High | Lowest |
| Metabolic Stability | High | Very High | Very High |
| Synthetic Accessibility | Increasingly accessible | Challenging but improving | Generally accessible |
| Substituent Geometry | Linear (1,3) | Linear (1,4), Angular (1,2 & 1,3) | Tetrahedral |
Visualizing the Scaffolds: A Structural Comparison
To better appreciate the structural differences that underpin the distinct properties of these scaffolds, the following diagrams illustrate their geometries and the spatial relationship between substituents.
Caption: Comparative distances between bridgehead substituents.
Experimental Protocols: Assessing Key Physicochemical Properties
The objective evaluation of these scaffolds requires standardized experimental protocols. Below are methodologies for determining two critical parameters: lipophilicity (logP) and aqueous solubility.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol adheres to the OECD Guideline for Testing of Chemicals, No. 107.
Objective: To determine the n-octanol/water partition coefficient (P) of a compound, expressed as its logarithm (logP).
Materials:
-
Test compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (high purity, pre-saturated with n-octanol)
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks, pipettes, and separatory funnels
Procedure:
-
Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Preparation of Test Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a separatory funnel.
-
Add a known volume of water to the separatory funnel. The volume ratio of n-octanol to water can be varied depending on the expected logP.
-
Shake the funnel vigorously for 5 minutes.
-
Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the test compound in each phase using a suitable and validated analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP = log₁₀(P)
-
Causality and Validation: This direct measurement method is considered the "gold standard" for logP determination. The pre-saturation of solvents is crucial to ensure that the partitioning equilibrium is not skewed by the mutual solubility of the two phases. The use of a validated analytical method ensures the accuracy of the concentration measurements, which is fundamental to the reliability of the final logP value.
Protocol 2: Thermodynamic Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (solid form)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Shaker or rotator at a controlled temperature
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Vials
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid particles. It is critical to avoid any solid carryover, as this will lead to an overestimation of solubility.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Calculation: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.
Causality and Validation: This method measures the true equilibrium solubility, which is a fundamental property of the compound. The extended equilibration time and the presence of excess solid ensure that the solution is truly saturated. Filtration is a critical step to separate the dissolved and undissolved compound, thereby ensuring the accuracy of the measurement.
Conclusion: A Strategic Choice for Advancing Molecular Design
Bicyclo[1.1.1]pentane, cubane, and adamantane each offer a unique set of advantages as rigid scaffolds in drug discovery and materials science.
-
BCP is an excellent choice for replacing aromatic rings to improve solubility and metabolic stability while maintaining a linear geometry.[8][11]
-
Cubane serves as a superb geometric mimic of benzene, offering a three-dimensional, non-aromatic alternative with enhanced metabolic robustness.[17][18]
-
Adamantane is the scaffold of choice for introducing lipophilicity and providing a rigid, tetrahedral framework for the precise spatial arrangement of multiple substituents.[4][6]
The selection of the optimal scaffold is a strategic decision that should be guided by a thorough understanding of their individual properties and the specific requirements of the target application. By leveraging the comparative data and experimental insights provided in this guide, researchers can make more informed choices, accelerating the development of novel therapeutics and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 12. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 16. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biosynth.com [biosynth.com]
- 18. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cubane - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. nbinno.com [nbinno.com]
- 25. benchchem.com [benchchem.com]
- 26. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 27. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Bicyclo[1.1.1]pentane (BCP) Containing Compounds
Introduction: Beyond Flatland in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic move away from flat, aromatic structures—a concept often termed "escaping from flatland"—has become a cornerstone of innovative drug design.[1][2] This paradigm shift favors the incorporation of three-dimensional, sp³-rich scaffolds to enhance the physicochemical and pharmacokinetic properties of drug candidates.[2][3] Among these scaffolds, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a uniquely powerful bioisostere.[4] Its rigid, cage-like structure serves as an effective mimic for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][5][6]
The replacement of these common chemical groups with a BCP core frequently leads to marked improvements in critical drug-like properties, including aqueous solubility, membrane permeability, and, most notably, metabolic stability.[7][8] Compounds containing phenyl rings or tert-butyl groups are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, leading to high clearance and potential formation of toxic metabolites.[9] The BCP scaffold, by contrast, is inherently more resistant to metabolic degradation, offering a compelling solution to these challenges.[4][10]
This guide provides an in-depth comparison of the metabolic stability of BCP-containing compounds versus their traditional aromatic and aliphatic counterparts. We will delve into the mechanistic rationale for BCP's enhanced stability, present a detailed, self-validating experimental protocol for its assessment using a liver microsomal stability assay, and showcase comparative data from seminal studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the BCP motif to design more robust and effective therapeutic agents.
The Rationale: Why BCP Enhances Metabolic Stability
The decision to substitute a well-established chemical group with a BCP bioisostere is rooted in its fundamental chemical properties. The inherent strain energy of the BCP cage results in exceptionally strong carbon-hydrogen (C-H) bonds, making the scaffold less susceptible to oxidative metabolism by CYP450 enzymes.[4][9]
-
As a Phenyl Ring Bioisostere: Aromatic rings are common sites of metabolic attack, typically proceeding through CYP450-mediated epoxidation to form reactive arene oxide intermediates, which can be a source of toxicity.[9] The saturated BCP core is not susceptible to this pathway. While it can be hydroxylated, this process is generally slower, providing a significant stability advantage.[9][11] Crucially, the BCP core effectively mimics the linear geometry and exit vectors of a 1,4-disubstituted phenyl ring, often preserving biological activity.[1]
-
As a tert-Butyl Bioisostere: The tert-butyl group is another moiety prone to metabolic oxidation at one of its nine equivalent methyl C-H bonds. The BCP group serves as a metabolically robust, rigid replacement that maintains steric bulk while eliminating this common metabolic hotspot.
This enhanced metabolic stability is often coupled with improved physicochemical properties. The three-dimensional nature of BCP disrupts the planarity and π-stacking interactions common to aromatic compounds, which can significantly increase aqueous solubility and passive permeability—key factors for oral bioavailability.[4][8][10]
Experimental Workflow for Comparative Stability Assessment
The gold standard for early-stage, in vitro assessment of metabolic stability is the Liver Microsomal Stability Assay . This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[12][13] The workflow is designed to compare a novel BCP analogue directly against its parent compound (e.g., the phenyl or tert-butyl version) under identical conditions.
Caption: High-level workflow for the comparative microsomal stability assay.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness.
Materials:
-
Test Compounds: BCP analogue and parent compound, dissolved in DMSO (e.g., 10 mM stock).
-
Liver Microsomes: Pooled from relevant species (e.g., human, rat) to average out individual donor variability.[12]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[14]
-
NADPH Regenerating System: Contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[14][15]
-
Internal Standard (IS): A structurally unrelated, stable compound for LC-MS/MS normalization.
-
Quenching Solution: Ice-cold acetonitrile containing the IS.
-
Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls.
Procedure:
-
Preparation (The "Why"):
-
Thaw liver microsomes on ice and dilute to the final working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer. Rationale: Microsomes contain the necessary CYP450 enzymes. Using a pooled source minimizes inter-individual variability.[12]
-
Prepare test and control compound working solutions by diluting stock solutions in buffer. The final incubation concentration is typically 1 µM. Rationale: A low concentration ensures enzyme kinetics are in the linear range (first-order kinetics).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Rationale: CYP450 enzymes require NADPH as a cofactor to function. A regenerating system ensures its continuous supply throughout the incubation.[12][15]
-
-
Incubation (The "Why"):
-
In a 96-well plate, combine the diluted microsomes and the test/control compound solutions.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking. Rationale: This step ensures all components reach the physiological temperature required for optimal enzyme activity.[14]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" controls.
-
Immediately after adding NADPH, remove the first aliquot for the T=0 min time point and quench it by adding it to a separate plate containing the ice-cold acetonitrile/IS solution. Rationale: The T=0 sample represents 100% of the initial compound concentration and is a critical baseline.
-
Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, or 60 minutes), remove aliquots and quench them in the same manner.[12] Rationale: Multiple time points are necessary to accurately determine the rate of compound depletion.
-
-
Sample Processing and Analysis:
-
Once all time points are collected and quenched, seal and centrifuge the collection plate at high speed (e.g., 4000 x g) to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the peak area of the remaining parent compound relative to the peak area of the internal standard. Rationale: LC-MS/MS provides the sensitivity and selectivity required for accurate quantification of the analyte in a complex biological matrix.[14]
-
Self-Validating Controls (Trustworthiness):
-
Negative Control (Minus Cofactor): Incubate the test compound with microsomes without the NADPH system. Significant compound loss here would indicate non-CYP-mediated degradation (e.g., chemical instability, metabolism by other enzymes like esterases).[12][13]
-
Positive Controls: Include a high-clearance compound (should show rapid depletion) and a low-clearance compound (should show minimal depletion). These validate that the microsomal system is metabolically active and performing as expected.[12]
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis is the ratio of the analyte peak area to the IS peak area at each time point.
Caption: Flowchart for calculating key stability parameters from raw data.
-
Calculate Percent Remaining: For each time point, express the peak area ratio as a percentage of the mean ratio at T=0.
-
Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line, determined by linear regression, is the elimination rate constant, k.[12]
-
Calculate Half-Life (t½): The time it takes for 50% of the compound to be metabolized.
-
Formula: t½ = 0.693 / k[16]
-
-
Calculate In Vitro Intrinsic Clearance (CLint): The rate of metabolism normalized to the amount of microsomal protein.
-
Formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000[16]
-
Comparative Data: BCP's Impact on Metabolic Stability
The theoretical benefits of the BCP scaffold are consistently validated by experimental data across numerous drug discovery programs. Replacing a metabolically labile group with BCP often leads to dramatic improvements in stability while maintaining or even enhancing biological activity and other key properties.
| Parent Compound / Analogue | Bioisosteric Replacement | Key Comparative Result | Reference(s) |
| γ-Secretase Inhibitor (BMS-708,163) | para-substituted fluorophenyl ring | The BCP analogue (Compound 3 ) was an equipotent inhibitor with significantly improved metabolic stability, passive permeability, and aqueous solubility. | [8] |
| Leflunomide Analogue | Phenyl ring | The BCP-variant demonstrated a markedly longer half-life in both rat and human liver microsomes compared to the parent drug. | [17][18] |
| IDO1 Inhibitor | Central phenyl ring | The BCP replacement drastically improved metabolic stability by mitigating amide hydrolysis, with only a minimal loss in potency. | [19] |
| Indoprofen Analogue | Phenyl ring | The BCP analogue was found to have similar pharmacokinetic properties and metabolic stability to the parent indoprofen. | [17][18] |
| Benzocaine Analogue | Benzene ring | In this case, the BCP replacement decreased metabolic stability (CLint increased from 83 to 140 µL/min/mg), highlighting the need for experimental validation. | [20] |
Mechanistic Underpinnings of BCP Stability
The difference in stability between a BCP analogue and its phenyl counterpart is rooted in their distinct metabolic pathways.
Caption: Contrasting metabolic pathways of phenyl rings versus BCP.
As illustrated, the phenyl ring is prone to forming a reactive epoxide intermediate, a liability that is completely absent with the saturated BCP core.[9] The hydroxylation of BCP's strong C-H bonds is a more energetically demanding and therefore slower process, leading to lower intrinsic clearance and a longer metabolic half-life.[4]
Conclusion and Outlook
The Bicyclo[1.1.1]pentane scaffold represents a validated and powerful tool for medicinal chemists to overcome common drug development hurdles, particularly poor metabolic stability. As demonstrated, replacing metabolically labile phenyl rings and tert-butyl groups with a BCP core frequently results in compounds with superior pharmacokinetic profiles.[6][7] The enhanced stability arises from BCP's inherent resistance to oxidative metabolism.
However, as the data table illustrates, these improvements are not universal and must be confirmed experimentally for each new chemical series.[10][20] The true power of this approach lies in the direct, side-by-side comparison using robust in vitro tools like the liver microsomal stability assay. By generating quantitative data on half-life and intrinsic clearance, researchers can make informed decisions, prioritizing compounds with a higher probability of success in vivo.
With the continuous development of novel synthetic methodologies, the accessibility of diverse BCP-containing building blocks is greater than ever, facilitating their integration into drug discovery pipelines.[1][3][20] The judicious use of the BCP motif, guided by rigorous comparative stability assessment, will undoubtedly continue to yield drug candidates with improved safety and efficacy profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 10. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to QSAR Studies of Biphenyl-C-Glycoside (BCP) Analogs for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel therapeutics, particularly for metabolic diseases like type 2 diabetes, Biphenyl-C-glycoside (BCP) analogs have emerged as a promising class of compounds. Their potential as selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2) has propelled them into the spotlight of drug discovery. However, synthesizing and testing a vast array of these analogs is a resource-intensive endeavor. This is where Quantitative Structure-Activity Relationship (QSAR) studies offer a powerful computational lens to rationally design and prioritize candidate molecules with enhanced biological activity.
This guide provides a comprehensive comparison of various QSAR methodologies applied to BCP analogs and related C-aryl glycosides. Moving beyond a mere recitation of techniques, we delve into the causality behind experimental choices, offering insights to inform your own research and development workflows.
The Landscape of QSAR in BCP Analog Development
QSAR modeling establishes a mathematical correlation between the chemical structure of a molecule and its biological activity.[1] For BCP analogs targeting SGLT2, the goal is to build predictive models that can accurately estimate the inhibitory potency (typically represented as IC50 values) of novel, unsynthesized compounds. This allows for the virtual screening of large chemical libraries and the prioritization of candidates with the highest probability of success, thereby streamlining the drug discovery pipeline.
A typical QSAR workflow involves several key stages, from data preparation and descriptor calculation to model building and rigorous validation. The choice of molecular descriptors and statistical methods is critical and can significantly impact the predictive power and interpretability of the resulting model.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Comparing QSAR Methodologies for BCP Analogs and Related Compounds
The literature presents a variety of QSAR approaches applied to SGLT2 inhibitors, including BCP analogs and other C-aryl glycosides. These can be broadly categorized into 2D-QSAR and 3D-QSAR methodologies.
2D-QSAR: Unraveling Structure-Activity Relationships from a Two-Dimensional Perspective
2D-QSAR models utilize descriptors calculated from the 2D representation of molecules. These descriptors can encompass constitutional, topological, electrostatic, and quantum-chemical properties. A key advantage of 2D-QSAR is its computational efficiency, making it suitable for analyzing large datasets.
One notable study on a dataset of 90 SGLT2 inhibitors employed a Genetic Algorithm-Multiple Linear Regression (GA-MLR) approach.[2] The genetic algorithm serves as a powerful feature selection tool, identifying the most relevant descriptors from a vast pool of possibilities. The resulting MLR equation then provides a simple and interpretable linear relationship between these descriptors and the biological activity. The statistical quality of a 2D-QSAR model is paramount for its predictive reliability.
3D-QSAR: Embracing the Three-Dimensional Reality of Molecular Interactions
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional conformation of molecules.[3] This is particularly crucial for understanding ligand-receptor interactions, as the shape and electronic properties of a molecule in 3D space dictate its binding affinity.
In a typical 3D-QSAR study, the molecules in the dataset are aligned based on a common scaffold. Then, steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) are calculated at various grid points surrounding the molecules. Partial Least Squares (PLS) regression is then commonly used to correlate these 3D descriptors with biological activity.
The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a green contour in a steric map might indicate that bulkier substituents are favored in that region, while a blue contour in an electrostatic map could suggest that electropositive groups are beneficial.
A study on 180 C-aryl glucoside SGLT2 inhibitors demonstrated the utility of CoMFA and CoMSIA in developing predictive models.[3] The resulting models provided valuable insights into the structural requirements for potent SGLT2 inhibition.
Performance Comparison of QSAR Models for SGLT2 Inhibitors
The following table summarizes the performance of different QSAR models from various studies on SGLT2 inhibitors, providing a comparative overview of their predictive capabilities.
| QSAR Model | Statistical Method | Key Descriptors | r² (Coefficient of Determination) | q² (Cross-validated r²) | Predictive r² (External Validation) | Reference |
| 2D-QSAR | GA-MLR | Thermodynamic, Electronic, Structural | 0.83 | 0.79 (LOO) | 0.77 | [2] |
| 3D-QSAR (CoMFA) | PLS | Steric, Electrostatic | 0.905 | 0.602 | 0.622 | [3] |
| 3D-QSAR (CoMSIA) | PLS | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | 0.902 | 0.618 | 0.584 | [3] |
| 3D-QSAR | G/PLS | Steric, Electrostatic | 0.963 | 0.753 | Not Reported | [4] |
Note: r² indicates the goodness of fit of the model to the training data. q² assesses the internal predictive ability of the model through cross-validation. Predictive r² evaluates the model's ability to predict the activity of an external test set. Higher values for these metrics generally indicate a more robust and predictive model.
Experimental Data: A Foundation for Robust QSAR Models
The quality and consistency of the biological activity data are fundamental to the development of a reliable QSAR model. The following table presents a selection of Biphenyl-C-glycoside analogs and their corresponding in vitro inhibitory activity (IC50) against SGLT2, as reported in the literature.
| Compound ID | Structure | SGLT2 IC50 (nM) | Reference |
| Dapagliflozin | (Reference Compound) | 1.1 | [4] |
| 16l | Biphenyl motif with specific substitutions | 1.9 | [4] |
| 11a | 6-hydroxyl C-aryl glucoside derivative | >1000 | |
| 16a | 6-hydroxyl C-aryl glucoside derivative | 0.63 | |
| 17a | 6-hydroxyl C-aryl glucoside derivative | 0.81 |
This data serves as the dependent variable in the QSAR equation and is crucial for training and validating the predictive models.
Experimental Protocol: A Step-by-Step Guide to a 3D-QSAR (CoMFA/CoMSIA) Study
This protocol outlines the key steps involved in conducting a 3D-QSAR study, providing a practical framework for researchers.
Part 1: Data Preparation and Molecular Modeling
-
Dataset Curation:
-
Compile a dataset of BCP analogs with their experimentally determined IC50 values for SGLT2 inhibition.
-
Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of the data.
-
-
Molecular Structure Generation and Optimization:
-
Draw the 2D structures of all molecules in the dataset.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.
-
-
Molecular Alignment:
-
Select a common substructure present in all molecules as the template for alignment.
-
Align all molecules in the dataset to this template. This is a critical step to ensure that the calculated 3D fields are comparable across the dataset.
-
Part 2: Descriptor Calculation and Model Building
-
CoMFA and CoMSIA Field Calculation:
-
Place the aligned molecules in a 3D grid.
-
For CoMFA , calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (e.g., sp³ carbon with a +1 charge) and each molecule at each grid point.
-
For CoMSIA , calculate similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
-
-
Statistical Analysis (PLS Regression):
-
Use the calculated CoMFA/CoMSIA field values as independent variables and the pIC50 values as the dependent variable.
-
Perform a Partial Least Squares (PLS) analysis to build a linear regression model.
-
Part 3: Model Validation and Interpretation
-
Internal Validation:
-
Perform a leave-one-out (LOO) cross-validation to assess the internal predictive power of the model. The cross-validated correlation coefficient (q²) is a key metric. A q² > 0.5 is generally considered indicative of a good model.
-
-
External Validation:
-
Split the initial dataset into a training set (typically 70-80%) and a test set (20-30%).
-
Build the QSAR model using the training set and then use it to predict the pIC50 values of the molecules in the test set.
-
Calculate the predictive r² to evaluate the model's ability to predict the activity of new compounds.
-
-
Contour Map Analysis:
-
Visualize the results of the CoMFA/CoMSIA analysis as 3D contour maps.
-
Interpret the contour maps to identify the structural features that are important for biological activity.
-
Caption: A workflow for a 3D-QSAR (CoMFA/CoMSIA) study.
Conclusion: The Power of Predictive Modeling in Drug Discovery
QSAR studies provide an indispensable computational framework for accelerating the discovery of novel BCP analogs as SGLT2 inhibitors. By offering a quantitative understanding of the relationship between molecular structure and biological activity, these models empower researchers to make more informed decisions, prioritize synthetic efforts, and ultimately, design more potent and selective drug candidates. While no single QSAR methodology is universally superior, a judicious choice of descriptors, statistical methods, and rigorous validation procedures can yield predictive models that serve as powerful tools in the modern drug discovery arsenal.
References
- 1. Synthesis and biological evaluation of 6-hydroxyl C-aryl glucoside derivatives as novel sodium glucose co-transporter 2 (SGLT2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C-Aryl glucoside SGLT2 inhibitors containing a biphenyl motif as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Bicyclo[1.1.1]pentane-1-carboxylic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS No. 22287-28-1), a novel building block increasingly utilized in medicinal chemistry and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance.
Hazard Profile and Immediate Safety Considerations
Before initiating any disposal-related tasks, it is imperative to understand the hazard profile of this compound. According to safety data sheets (SDS), this compound is classified as a skin, eye, and respiratory irritant.[1][2][3] Therefore, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Identification and Required PPE
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Chemical-resistant gloves (e.g., nitrile), lab coat.[2][4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | Safety glasses with side shields or chemical goggles.[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Use only in a well-ventilated area or a certified chemical fume hood.[1][5] |
The primary directive for disposal, as stated in multiple safety data sheets, is to "Dispose of contents/container to an approved waste disposal plant."[1] This unequivocally categorizes this compound as a hazardous waste that must not be disposed of in regular trash or down the drain.[6][7]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final collection for disposal.
Step 1: Waste Minimization
The most effective disposal strategy begins with waste minimization. Before starting any experimental work, carefully calculate the required quantities of this compound to avoid generating excess material.[8] This practice not only reduces disposal costs but also minimizes the associated safety risks.
Step 2: Waste Segregation
Proper segregation is crucial to prevent inadvertent and potentially dangerous chemical reactions within waste containers.[9]
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in a designated solid waste container.
-
Liquid Waste: If the acid is dissolved in a solvent, the entire solution is considered hazardous waste. Segregate this liquid waste based on the solvent type:
-
Non-Halogenated Solvents: (e.g., methanol, ethanol, acetone)
-
Halogenated Solvents: (e.g., dichloromethane, chloroform)
-
-
Incompatibility Alert: Never mix carboxylic acid waste with bases (e.g., sodium hydroxide, ammonium hydroxide) or strong oxidizing agents in the same waste container to avoid violent reactions.[10] Store acids and bases separately.[10]
Step 3: Container Selection and Labeling
The integrity of the disposal process relies heavily on proper containment and communication.
-
Select an Appropriate Container: Use a container made of a material compatible with acidic waste, such as high-density polyethylene (HDPE).[8][11] Ensure the container has a secure, screw-on cap to prevent leaks and spills.[10][11]
-
Label the Container Immediately: As soon as the first particle of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[10][12]
-
Store the labeled, closed waste container within the SAA.
-
The SAA must have secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.
-
Keep the waste container closed at all times except when actively adding waste.[6][8][10] This is a critical regulatory requirement to prevent the release of vapors.
Step 5: Arranging for Waste Pickup
Monitor the level of waste in your container. Once the container is full, or if it has been accumulating for a period defined by your institution's policy (often not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[8][10] EHS is responsible for the transport and final disposal at a licensed facility.
Managing Spills and Decontamination
Accidents can happen, and a clear plan for managing spills is essential.
-
Minor Spills: For a small spill of solid this compound, ensure the area is well-ventilated and wear your full PPE.[5] Carefully sweep or vacuum the material into a designated hazardous waste container.[1][5] Avoid generating dust.[5]
-
Decontamination: Clean the spill area with soap and water. All cleanup materials, such as absorbent pads and contaminated wipes, must be disposed of as hazardous solid waste.[6]
-
Empty Containers: An empty container that held this compound must still be managed properly. Triple rinse the container with a suitable solvent (e.g., water or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple rinsing and defacing the original label, the container may be disposed of as regular trash.[6]
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet before handling any chemical.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling Bicyclo[1.1.1]pentane-1-carboxylic Acid: Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
The novel bicyclo[1.1.1]pentane (BCP) scaffold is a key structural motif in modern drug discovery, prized for its ability to serve as a bioisostere for phenyl rings, thereby improving physicochemical properties like solubility and metabolic stability. Bicyclo[1.1.1]pentane-1-carboxylic Acid is a fundamental building block for accessing a wide array of these valuable BCP-containing compounds. While its unique three-dimensional structure offers exciting possibilities in medicinal chemistry, it necessitates a thorough understanding of its handling and safety requirements. This guide provides essential, experience-driven protocols to ensure the safe and effective use of this compound in your research endeavors.
Hazard Assessment and Risk Mitigation
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
Contact with the skin may lead to inflammation, itching, redness, or dryness.[1] Eye contact can cause redness, pain, or more severe damage.[1] Inhalation of dust may irritate the lungs and respiratory system.[1] Therefore, a multi-layered approach to personal protective equipment (PPE) is crucial.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[2] | Protects against accidental splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][4] A standard or chemical-resistant lab coat must be worn and fully buttoned.[2] For larger quantities, consider an impervious apron. | Nitrile gloves provide good resistance to a range of chemicals. Always inspect gloves for defects before use and change them immediately if contaminated. A lab coat protects your skin and personal clothing from contamination. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator for dusts should be used.[2][5] | This compound is a solid that can generate dust. A fume hood is the primary engineering control to minimize inhalation exposure. |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is paramount to minimizing exposure risks. The following diagram and procedural steps outline a self-validating protocol for handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a chemical fume hood.[2]
-
Ensure the fume hood is functioning correctly and has a current certification.
-
Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before bringing the chemical into the hood.[2]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in Table 1. Ensure your lab coat is fully buttoned and gloves are free of defects.
-
-
Handling the Compound (Inside the Fume Hood):
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[2]
-
Transfer: Gently transfer the compound to your reaction vessel. Avoid creating dust.
-
-
Decontamination and Cleanup:
-
After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.[3]
-
Wipe down any equipment that may have come into contact with the chemical.
-
-
Doffing PPE:
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Immediately flush open eyes with plenty of running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
Disposal:
-
All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1][3]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3][7] Do not empty into drains.[1][3]
By integrating these safety protocols and operational plans into your laboratory practices, you can confidently and safely leverage the unique chemical properties of this compound to advance your research and development goals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
